4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDOPZXTORKIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390325 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-15-7 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, a valuable heterocyclic building block in medicinal chemistry. The document details a two-step synthesis commencing with the cyclocondensation of 2-oxocyclohexanecarbonitrile to form the key intermediate, 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, followed by its reduction to the target primary amine. This guide is intended to provide researchers and drug development professionals with a thorough understanding of the synthetic strategy, experimental protocols, and requisite characterization of this important scaffold.
Introduction: The Significance of the Tetrahydroindazole Scaffold
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are largely synthetic and exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties. The partially saturated 4,5,6,7-tetrahydro-1H-indazole core has emerged as a particularly valuable pharmacophore, offering a three-dimensional structure that can be exploited for potent and selective interactions with various biological targets, most notably protein kinases. The title compound, this compound, provides a key entry point for further derivatization at the 3-position, enabling the exploration of structure-activity relationships in drug discovery programs.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the tetrahydroindazole ring system via a cyclocondensation reaction. The second step is the reduction of a nitrile functionality to the desired primary amine.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile
The foundational step in this synthesis is the construction of the tetrahydroindazole core. This is achieved through the reaction of 2-oxocyclohexanecarbonitrile with hydrazine hydrate. This reaction proceeds via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic indazole ring system.
Protocol:
-
To a solution of 2-oxocyclohexanecarbonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.2 eq).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile as a solid.
Causality of Experimental Choices:
-
Solvent: Ethanol or isopropanol are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reflux conditions.
-
Hydrazine Hydrate: Used in slight excess to ensure complete conversion of the starting ketone.
-
Reflux: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Step 2: Reduction of 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile
The second step involves the reduction of the nitrile group of the intermediate to a primary amine. A powerful reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this purpose.[1][2] The reaction should be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Protocol:
-
To a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF at 0 °C under a nitrogen or argon atmosphere, a solution of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is then carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting precipitate is removed by filtration, and the filtrate is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Causality of Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent capable of reducing nitriles to primary amines.[1][2]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware must be dry, and anhydrous solvents must be used.
-
Inert Atmosphere: Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Quenching Procedure: The specific sequence of adding water and NaOH solution is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easily filtered.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydroindazole core and the newly formed aminomethyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (indazole) | Broad singlet | 1H | |
| CH₂ (aminomethyl) | Singlet | 2H | |
| NH₂ (amine) | Broad singlet | 2H | |
| CH₂ (tetrahydro ring) | Multiplets | 8H |
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule and their chemical environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C (indazole ring) | Multiple signals in the aromatic/heteroaromatic region |
| CH₂ (aminomethyl) | Aliphatic region |
| CH₂ (tetrahydro ring) | Multiple signals in the aliphatic region |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) |
| N-H stretch (indazole) | 3100-3300 (broad) |
| N-H stretch (amine) | 3300-3500 (two bands for primary amine) |
| C-H stretch (aliphatic) | 2850-2960 |
| N-H bend (amine) | 1590-1650 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.
-
Expected Molecular Ion [M+H]⁺: m/z = 152.12
Conclusion
This technical guide has outlined a reliable and well-precedented two-step synthesis for this compound. The provided protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The strategic importance of the tetrahydroindazole scaffold, coupled with the versatility of the primary amine functionality, makes the title compound a key intermediate for the development of novel therapeutic agents.
References
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Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (4,5,6,7-tetrahydro-1h-indazol-3-yl)methanamine. PubChem Compound Database. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
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Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, a heterocyclic amine of significant interest in contemporary medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore, and understanding the fundamental characteristics of its derivatives is paramount for the rational design of novel therapeutic agents.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical predictions, data from analogous structures, and detailed, field-proven experimental protocols for the empirical determination of these properties. We will explore the structural attributes, solubility, lipophilicity, and ionization behavior of this compound, providing a robust framework for its application in research and development.
Introduction: The Significance of the Tetrahydroindazole Scaffold
The 4,5,6,7-tetrahydro-1H-indazole core represents a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active molecules.[1][2] Its rigid, partially saturated bicyclic system provides a three-dimensional architecture that can be strategically functionalized to interact with a variety of biological targets. The introduction of a methanamine substituent at the 3-position introduces a basic center, which can be critical for forming salt bridges with acidic residues in proteins, enhancing aqueous solubility, and modulating pharmacokinetic properties. A thorough understanding of the physicochemical properties of this compound is therefore a critical first step in harnessing its full potential as a building block for novel therapeutics.
Molecular Structure and Core Properties
The foundational attributes of a molecule are dictated by its structure. For this compound, these properties provide the basis for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | [5][6][7] |
| Molecular Weight | 151.21 g/mol | [5][6] |
| CAS Number | 883547-15-7 | [5][6] |
| IUPAC Name | (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | |
| Canonical SMILES | C1CCC2=C(C1)C(=NN2)CN | [7] |
| InChI | InChI=1S/C8H13N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5,9H2,(H,10,11) | [7] |
Synthesis and Characterization: A Proposed Route
A validated approach for the synthesis of the closely related 3-amino-4,5,6,7-tetrahydro-1H-indazole utilizes the thermal condensation of 2-cyanocyclohexanone with hydrazine hydrate.[8] A similar strategy can be envisioned for the target molecule, potentially starting from a different cyclohexanone derivative or by further modification of the 3-amino intermediate.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Spectroscopic Characterization
Upon synthesis, the identity and purity of this compound would be confirmed using a suite of spectroscopic techniques. Based on data for analogous structures, the following spectral characteristics are anticipated:
-
¹H NMR: Resonances corresponding to the protons of the tetrahydrocyclohexyl ring, a singlet for the aminomethyl protons, and a broad signal for the amine and indazole N-H protons.
-
¹³C NMR: Signals for the aliphatic carbons of the cyclohexyl ring, a signal for the aminomethyl carbon, and resonances for the pyrazole ring carbons.
-
Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.[11][12]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine and indazole moieties, C-H stretching of the aliphatic ring, and C=N stretching of the pyrazole ring.
Key Physicochemical Properties and Their Determination
The following sections detail the critical physicochemical properties of this compound and provide standardized protocols for their experimental determination. While experimental values for this specific molecule are not published, we provide predicted values and data from closely related compounds to offer a scientifically grounded estimation.
Physical State and Thermal Properties
| Property | Predicted/Estimated Value | Experimental Protocol |
| Physical State | Solid at 25°C | Visual Inspection |
| Melting Point | Not available. The parent scaffold, 4,5,6,7-tetrahydro-1H-indazole, has a melting point of 80-84°C.[13] Derivatives with polar substituents at the 3-position would be expected to have a higher melting point. | Capillary Melting Point Determination |
| Boiling Point | Not available. The parent scaffold has a boiling point of 140-142°C at 2 mmHg.[13] Due to the primary amine, the target molecule is expected to have a higher boiling point and may decompose at atmospheric pressure. | Distillation or Thiele Tube Method |
This method relies on the principle that a pure crystalline solid has a sharp, well-defined melting point.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[14]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[14]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2°C per minute) starting about 20°C below the approximate melting point.[14][15]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.[14]
Caption: Workflow for capillary melting point determination.
This micro-method is suitable for small sample volumes.[16]
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
-
Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to bubble out.[17]
-
Observation: Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[17][18]
Solubility Profile
| Property | Predicted/Estimated Value | Experimental Protocol |
| Aqueous Solubility | Expected to be low to moderate at neutral pH, increasing significantly at acidic pH due to the basicity of the aminomethyl group. | UV/Vis Spectrophotometry |
| Organic Solvent Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | Visual Inspection & UV/Vis Spectrophotometry |
This method is based on the Beer-Lambert law and requires the compound to have a chromophore that absorbs in the UV-visible range.[19][20][21][22]
-
Calibration Curve: A series of standard solutions of the compound in a suitable solvent (e.g., methanol) are prepared, and their absorbance at the wavelength of maximum absorption (λmax) is measured to create a calibration curve.[20]
-
Saturated Solution Preparation: An excess amount of the solid compound is added to water (or a buffer of a specific pH) and agitated until equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered, and the absorbance of the filtrate is measured at λmax.
-
Concentration Determination: The concentration of the dissolved compound (its solubility) is determined from the calibration curve.[20]
Lipophilicity (logP)
| Property | Predicted Value | Experimental Protocol |
| logP (octanol/water) | 0.3 (Predicted by XlogP) | Shake-Flask Method |
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a lipid (n-octanol) and an aqueous phase, indicating its lipophilicity.[23]
This is the traditional and most reliable method for determining logP.[5][23][24][25]
-
Preparation of Phases: n-Octanol and water (or a buffer) are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed and shaken until equilibrium is achieved.
-
Phase Separation: The two phases are separated, typically by centrifugation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa)
| Property | Predicted/Estimated Value | Experimental Protocol |
| pKa | Not available. The aminomethyl group is expected to be basic, with a pKa likely in the range of 8-10, typical for primary alkylamines. The indazole ring is weakly basic (pKa of indazole is ~1.3).[26] | Potentiometric Titration |
The pKa is a measure of the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.[27][28][29][30][31]
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[27][28][29][30][31]
-
Sample Preparation: A solution of the compound of known concentration is prepared in water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[27][29]
Caption: Workflow for pKa determination by potentiometric titration.
Stability and Storage
While specific stability data for this compound is not available, compounds containing primary amines can be susceptible to oxidation and degradation. It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, refrigeration is advised.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is sparse, this guide offers a robust framework for its synthesis, characterization, and the empirical determination of its fundamental properties. The provided protocols are standard, validated methods that will enable researchers to generate reliable data, thereby facilitating the effective use of this promising scaffold in drug discovery and development programs. The interplay of its structural features, solubility, lipophilicity, and ionization state will ultimately govern its pharmacokinetic and pharmacodynamic profile, making the data generated from these protocols invaluable for the design of future therapeutic agents.
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A Predictive Spectroscopic and Methodological Guide to 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine
Foreword: The characterization of novel chemical entities is the bedrock of modern drug discovery and development. This guide provides an in-depth, predictive analysis of the key spectroscopic features of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, a molecule of interest within the broader class of indazole derivatives known for their diverse biological activities.[1] As experimental data for this specific molecule is not yet publicly available, this document serves as a robust theoretical framework for researchers. It is designed to aid in the identification of this compound, guide the setup of analytical experiments, and provide a baseline for the interpretation of forthcoming empirical data. Our analysis is grounded in fundamental spectroscopic principles and data from structurally related analogs.
Molecular Structure and Key Features
This compound is comprised of a bicyclic indazole core, where a pyrazole ring is fused to a saturated cyclohexane ring. A primary aminomethyl group is attached at the 3-position of the indazole ring. This combination of a saturated carbocycle, an aromatic-like pyrazole system, and a flexible primary amine side-chain dictates its unique spectroscopic signature.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] The following sections predict the ¹H and ¹³C NMR spectra and provide a validated protocol for data acquisition.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to reveal distinct signals for the N-H protons of the indazole and amine groups, the aminomethyl (-CH₂-) bridge, and the eight protons of the tetrahydro-ring. The exact chemical shifts of the N-H protons will be highly dependent on solvent, concentration, and temperature, but they are expected to be broad.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |
| Indazole N-H | 10.0 - 12.0 | broad singlet (br s) | 1H | Acidic proton on the pyrazole ring; chemical shift is highly variable and concentration-dependent. |
| Aminomethyl (-CH₂-) | ~3.8 - 4.0 | singlet (s) | 2H | Methylene group adjacent to an sp² carbon and a primary amine. |
| Tetrahydro C4-H₂ & C7-H₂ | ~2.5 - 2.8 | multiplet (m) | 4H | Allylic-type protons adjacent to the pyrazole ring system. |
| Tetrahydro C5-H₂ & C6-H₂ | ~1.7 - 1.9 | multiplet (m) | 4H | Aliphatic protons further from the electron-withdrawing effects of the indazole ring. |
| Amine (-NH₂) | ~1.5 - 3.0 | broad singlet (br s) | 2H | Primary amine protons; signal is often broad due to quadrupole broadening and exchange. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are predicted based on standard values for similar functional groups.[1]
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C3 (indazole) | ~145 - 150 | sp² carbon of the pyrazole ring attached to the aminomethyl group. |
| C3a & C7a (indazole) | ~120 - 135 | sp² carbons at the ring junction. |
| Aminomethyl (-CH₂) | ~35 - 45 | Aliphatic carbon attached to the primary amine. |
| C4 & C7 (tetrahydro) | ~22 - 28 | Aliphatic carbons adjacent to the pyrazole ring. |
| C5 & C6 (tetrahydro) | ~20 - 25 | Aliphatic carbons in the middle of the cyclohexane ring. |
Experimental Protocol for NMR Data Acquisition
This protocol is designed to yield high-quality, quantifiable NMR data for small molecules like this compound.[2]
Caption: Standard workflow for NMR sample preparation and analysis.
Causality in Protocol Choices:
-
Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen because it is a polar aprotic solvent capable of dissolving the amine-containing compound. Crucially, it allows for the observation of exchangeable N-H protons, which might be lost in solvents like D₂O.
-
Internal Standard (TSP): Tetramethylsilane (TMS) or a water-soluble analog like TSP is essential for accurate chemical shift referencing (0 ppm).
-
¹³C Relaxation Delay: A longer relaxation delay (e.g., 5 seconds) is critical for quantitative ¹³C NMR.[3] Quaternary carbons and carbons not directly attached to protons often have long relaxation times (T1), and a short delay can lead to signal attenuation and inaccurate integration.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4] The spectrum of this compound is expected to be dominated by absorptions from N-H, C-H, and C=N bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400 - 3200 | N-H stretch | Indazole N-H & Amine N-H | Medium-Broad |
| 3050 - 3000 | C-H stretch | sp² C-H (indazole) | Weak |
| 2950 - 2850 | C-H stretch | sp³ C-H (tetrahydro & aminomethyl) | Strong |
| 1650 - 1550 | N-H bend | Primary Amine (-NH₂) | Medium |
| 1620 - 1580 | C=N / C=C stretch | Indazole ring system | Medium-Weak |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[5]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the ATR crystal. Consistent pressure is key to reproducibility.
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
-
Cleaning: After analysis, retract the pressure arm, and clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₁₃N₃), the nominal molecular weight is 151 g/mol .
Predicted Mass-to-Charge Ratios (m/z)
The following data is based on predictions for various common adducts that may be observed in electrospray ionization (ESI) mass spectrometry.
| Adduct | Predicted m/z |
| [M+H]⁺ | 152.1182 |
| [M+Na]⁺ | 174.1002 |
| [M+K]⁺ | 190.0741 |
Data sourced from PubChem predictions.
Proposed Fragmentation Pathway (Electron Ionization)
Under electron ionization (EI) conditions, the molecule will form a molecular ion (M⁺˙) at m/z = 151. Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule.[6] The most likely fragmentation pathway involves alpha-cleavage, a characteristic fragmentation of amines.[7]
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preliminary biological screening of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
An In-Depth Technical Guide to the Preliminary Biological Screening of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Introduction: Unlocking the Potential of a Privileged Scaffold
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][3] The tetrahydroindazole core, a partially saturated analog, offers a three-dimensional structure that can enhance binding affinity and improve pharmacokinetic properties. This guide focuses on a novel derivative, This compound (hereafter referred to as T-IM ), providing a comprehensive framework for its initial biological evaluation.
As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol. Instead, this whitepaper offers a logical, tiered screening strategy. We will explore the causality behind each experimental choice, ensuring that the generated data is robust, interpretable, and effectively guides subsequent drug discovery efforts. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical rationale and detailed, field-proven methodologies for a preliminary biological screening cascade.
Chapter 1: A Tiered Strategy for Efficient Compound Evaluation
A successful preliminary screening campaign must be both scientifically rigorous and resource-efficient. A tiered or phased approach is the most logical strategy. It begins with broad, cost-effective assays to identify any biological activity and concludes with more specific, mechanism-focused experiments for promising "hits." This strategy prevents the premature expenditure of resources on inactive or overly toxic compounds.
Our proposed workflow for T-IM is structured into three tiers:
-
Tier 1: Foundational Viability and Activity Screening. The initial and most critical phase. We assess the compound's fundamental effect on cell health (cytotoxicity) and screen for broad-spectrum antimicrobial activity. These results determine the compound's therapeutic window and guide the direction of all subsequent testing.
-
Tier 2: Targeted Bioactivity and Secondary Screening. Based on Tier 1 results and the known pharmacology of the indazole scaffold, we move to more specific assays. This may include evaluating anti-proliferative effects against cancer cells or screening for binding against a panel of common drug targets like kinases or G-protein coupled receptors.
-
Tier 3: Preliminary Mechanism of Action (MoA) Elucidation. Once a confirmed, potent activity is identified, the focus shifts to understanding how the compound works. For example, if T-IM proves to be a potent cytotoxic agent, we would investigate if it induces programmed cell death (apoptosis).
Chapter 2: Tier 1 Protocols - Foundational Screening
The goal of Tier 1 is to answer two fundamental questions: 1) Is T-IM toxic to living cells, and at what concentration? 2) Does T-IM have any effect on the growth of common microbes?
General Cytotoxicity Assessment
Expertise & Rationale: Before assessing therapeutic potential, we must understand a compound's toxicity profile. Cytotoxicity assays are crucial in early-stage drug development to eliminate compounds that are indiscriminately toxic.[4] We employ two mechanistically distinct assays to ensure the trustworthiness of our data. The MTT assay measures metabolic activity, while the LDH assay measures cell membrane integrity.[5] A compound that is positive in both assays is confirmed to be cytotoxic. By testing against both a cancerous cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., HEK293, embryonic kidney), we can also derive a preliminary "selectivity index," a key indicator of therapeutic potential.[6][7]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The amount of purple formazan is directly proportional to the number of living cells.[6][7]
-
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7 and HEK293) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a serial dilution of T-IM (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.[5] The assay measures the activity of this released enzyme.
-
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions, e.g., from Promega or Thermo Fisher Scientific) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction & Data Acquisition: Add 50 µL of the stop solution and measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control. Determine the IC₅₀ value.
-
Data Presentation: Cytotoxicity Profile of T-IM
| Cell Line | Assay Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 (Breast Cancer) | MTT | Result | rowspan=2 |
| LDH | Result | ||
| HEK293 (Normal Kidney) | MTT | Result | |
| LDH | Result | ||
| ¹ SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) |
Broad-Spectrum Antimicrobial Screening
Expertise & Rationale: The global health crisis of antibiotic resistance necessitates the search for new antimicrobial agents.[8] Heterocyclic compounds are a promising source of novel antibacterial and antifungal drugs.[8][9] A broad-spectrum screen against representative pathogens is a cost-effective method to uncover potential anti-infective properties of T-IM. The broth microdilution method is a standard, quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[8]
Protocol 3: Broth Microdilution for MIC Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test organisms as per CLSI (Clinical and Laboratory Standards Institute) guidelines. Suggested strains include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of T-IM in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) should be run in parallel.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
Data Acquisition: The MIC is determined as the lowest concentration of T-IM at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
-
Data Presentation: Antimicrobial Activity of T-IM
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Gram (+) | Result |
| Escherichia coli | Gram (-) | Result |
| Candida albicans | Yeast | Result |
Chapter 3: Tier 2 Protocols - Targeted Bioactivity
If Tier 1 results are promising (e.g., selective cytotoxicity against cancer cells or potent antimicrobial activity), Tier 2 assays are initiated to confirm and expand upon these findings.
Anti-proliferative Activity
Expertise & Rationale: A cytotoxic compound may kill cells, but an anti-proliferative compound prevents them from dividing. For anti-cancer drug development, it is crucial to confirm that a compound can inhibit the long-term growth and clonogenic survival of cancer cells. The colony formation assay is a gold-standard in vitro method to assess this.[10]
Protocol 4: Colony Formation (Clonogenic) Assay
-
Principle: This assay measures the ability of a single cell to grow into a colony. It assesses the long-term effect of a compound on cell proliferation and survival.
-
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with T-IM at various concentrations (typically below the IC₅₀ value, e.g., 0.25x, 0.5x, and 1x IC₅₀) for 24 hours.
-
Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh, complete medium.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: When colonies are visible (at least 50 cells), remove the medium, wash with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Data Acquisition: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Analysis: Calculate the plating efficiency and survival fraction relative to the vehicle-treated control.
-
Receptor Binding Assays
Expertise & Rationale: The indazole scaffold is a known binder to multiple protein classes, including protein kinases and cannabinoid receptors.[11][12] A broad receptor binding screen can efficiently identify potential molecular targets for T-IM, opening new avenues for investigation (e.g., as a CNS agent or a kinase inhibitor). Radioligand binding assays are a sensitive and specific method for this purpose.[13]
Protocol 5: General Radioligand Binding Assay
-
Principle: This is a competitive inhibition assay. A cell membrane preparation containing the receptor of interest is incubated with a specific radiolabeled ligand. The unlabeled test compound (T-IM) is added at increasing concentrations to compete for binding with the radioligand. The amount of radioactivity bound to the receptor is measured, and a decrease indicates that T-IM is binding to the target.[13]
-
General Methodology:
-
Reaction Mixture: In a 96-well filter plate, combine the receptor-containing membrane preparation, a fixed concentration of a known radioligand (e.g., [³H]-ligand), and varying concentrations of T-IM in an appropriate assay buffer.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid vacuum filtration through the filter plate. The receptor and bound ligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Data Acquisition: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filter using a microplate scintillation counter.
-
Analysis: Plot the percentage of inhibition of radioligand binding versus the log concentration of T-IM to determine the IC₅₀. This can be converted to a binding affinity constant (Ki).
-
Chapter 4: Tier 3 Protocols - Preliminary MoA
If T-IM is confirmed as a potent anti-proliferative agent in Tier 2, the next logical step is to investigate how it inhibits cell growth. A primary mechanism for anti-cancer drugs is the induction of apoptosis.
Expertise & Rationale: Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells.[10] One of the earliest events in apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA. Using these two probes together in a flow cytometry assay allows us to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Protocol 6: Annexin V/PI Staining for Apoptosis
-
Principle: This flow cytometry-based assay uses fluorescent probes to differentiate cell populations based on phosphatidylserine exposure (Annexin V binding) and membrane permeability (PI uptake).
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with T-IM (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Include a positive control for apoptosis (e.g., Staurosporine) and an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells (artifacts)
-
-
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the . By progressing from broad cytotoxicity and antimicrobial assays to more targeted anti-proliferative and mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities. The data generated from this cascade—IC₅₀ values, MICs, and initial MoA insights—will form a robust foundation for hit-to-lead campaigns, guiding decisions on chemical optimization, further pharmacological profiling, and eventual preclinical development. The indazole scaffold continues to be a rich source of therapeutic innovation, and a logical, evidence-based screening strategy is the key to unlocking its full potential.
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An In-depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine as a Scaffold for Drug Design
For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazole core represents a privileged scaffold in modern medicinal chemistry, conferring a unique three-dimensional architecture that is amenable to extensive functionalization. This guide focuses specifically on the 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine derivative, a structure poised for significant impact in drug discovery. By positioning a primary amine on a methyl spacer at the 3-position, this scaffold provides a key vector for forming critical interactions, such as hydrogen bonds with the hinge region of kinases, while the saturated carbocyclic ring allows for fine-tuning of physicochemical properties like solubility and metabolic stability. We will explore the synthetic rationale, key biological targets, structure-activity relationships (SAR), and pharmacokinetic considerations, providing a comprehensive framework for leveraging this promising scaffold in the design of next-generation therapeutics.
Introduction: The Strategic Value of the Tetrahydroindazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational building blocks in pharmacology, with the indazole nucleus being a prominent member[1]. While the aromatic indazole system is well-represented in marketed drugs like Pazopanib and Niraparib, its partially saturated counterpart, the 4,5,6,7-tetrahydro-1H-indazole, offers distinct advantages for drug design[1].
The tetrahydroindazole core is a rigid bicyclic structure that provides a defined three-dimensional framework, enabling chemists to project substituents into specific regions of a biological target's binding site[2]. This rigidity reduces the entropic penalty upon binding, often leading to higher affinity. The saturated cyclohexyl portion of the scaffold allows for the introduction of stereocenters and modifications that can profoundly influence absorption, distribution, metabolism, and excretion (ADME) profiles.
The specific focus of this guide, the 3-ylmethanamine moiety, is of particular strategic importance. The 1H-indazole-3-amine structure is a well-established and effective hinge-binding fragment in kinase inhibitors[3]. The addition of a methylene spacer to create the 3-ylmethanamine preserves this interaction potential while offering a different spatial arrangement and conformational flexibility, potentially enabling access to adjacent pockets or avoiding steric clashes within the ATP-binding site. This scaffold has been implicated in a wide array of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects[4][5].
Synthetic Pathways to the Core Scaffold
The construction of the tetrahydroindazole ring system is typically achieved through a condensation reaction. The most common and robust method involves the reaction of a 1,3-dicarbonyl equivalent on a cyclohexane ring with hydrazine or a substituted hydrazine[6]. Subsequent functionalization at the C3 position allows for the introduction of the key methanamine group.
General Synthesis Workflow
The synthesis can be envisioned as a two-stage process: formation of the core bicyclic system followed by elaboration of the C3 substituent.
Caption: General synthetic workflow for the target scaffold.
Detailed Experimental Protocol: Core Synthesis
The following protocol describes a representative synthesis of the parent 4,5,6,7-tetrahydro-1H-indazole ring, adapted from established literature procedures[6].
Reaction: Synthesis of 4,5,6,7-tetrahydro-1H-indazole
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(hydroxymethylene)cyclohexanone (10.0 g, 79.3 mmol) in absolute ethanol (100 mL).
-
Reactant Addition: To the stirred solution, add hydrazine hydrate (4.0 mL, 82.5 mmol, 1.04 eq) dropwise at room temperature. The addition is mildly exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under high vacuum. The product, 4,5,6,7-tetrahydro-1H-indazole, is typically obtained as a white to off-white solid of sufficient purity for subsequent steps.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The tetrahydroindazole scaffold has been successfully employed to target several important protein families. The 3-ylmethanamine moiety serves as a versatile anchor for achieving high potency and selectivity.
Key Biological Targets
-
Cyclin-Dependent Kinases (CDKs): Overexpression or aberrant activation of CDKs, particularly CDK2, is a hallmark of many cancers. Tetrahydroindazole derivatives have been identified as potent inhibitors of CDK2/cyclin complexes[7]. The amine functionality is crucial for forming hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP.
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for de novo pyrimidine synthesis, a pathway essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Tetrahydroindazoles have been optimized as potent DHODH inhibitors[8].
-
Receptor Tyrosine Kinases (e.g., FGFR, Trk): Fusions and mutations in receptor tyrosine kinases are oncogenic drivers in numerous cancers[9]. The indazole scaffold is a proven pharmacophore for targeting these kinases, with derivatives showing low nanomolar potency[1].
SAR Insights from Related Analogs
While data on the exact this compound is emerging, extensive SAR studies on related tetrahydroindazoles provide a robust foundation for rational design.
| Target | Scaffold Modification | Key Finding | Potency (IC₅₀) | Reference |
| DHODH | Stereochemistry at C4 | The (R)-enantiomer was consistently more potent than the (S)-enantiomer. | (R)-HZ05: 26 nM | [8] |
| Anti-inflammatory | Substitution at C7 | Incorporation of a substituted benzyl group at the 7-position dramatically increased potency. | 3.0 nM | [4] |
| CDK2/Cyclin A | N1-substituent | An N1-pyridin-2-yl group was present in the initial screening hit. | 3-fold better binding | [7] |
| TrkA/B/C | C3-substituent | 3-vinylindazole derivatives were developed as potent pan-Trk inhibitors. | 1.6 - 2.9 nM | [9] |
| Bcr-Abl | C3-amine | The 1H-indazol-3-amine core was identified as a potent inhibitor of the T315I mutant. | 450 nM (T315I) | [1] |
These findings underscore several key principles:
-
Stereochemistry is critical: The saturated ring introduces chiral centers where absolute configuration can dictate potency[8].
-
Decoration of the carbocycle is effective: The C5, C6, and C7 positions are prime locations for introducing substituents to engage with solvent-exposed regions of the target and modulate physicochemical properties[4].
-
N-Arylation influences selectivity: The choice of substituent on the indazole nitrogen can be used to tune selectivity across the kinome and improve cell-based activity[7].
Example Signaling Pathway: CDK2 Regulation of the Cell Cycle
The diagram below illustrates the central role of CDK2 in cell cycle progression, a pathway commonly targeted by indazole-based inhibitors.
Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.
Pharmacokinetic Profile: Translating Potency to Efficacy
A potent compound is only useful if it can reach its target in the body. The pharmacokinetic (PK) properties of a scaffold are therefore paramount. Understanding the ADME profile is a central theme in drug metabolism and pharmacokinetics (DMPK) studies[10].
Key Pharmacokinetic Parameters
-
Distribution: The distribution of a drug is heavily influenced by its lipophilicity and its tendency to bind to plasma proteins like albumin[11]. Studies on related indazole-3-carboxamide synthetic cannabinoids, which share structural similarities, have shown they are often highly plasma protein-bound (89-99.5%)[12][13]. While high protein binding can limit the free drug concentration available to act on the target, it can also create a reservoir effect, potentially prolonging the drug's duration of action[11].
-
Metabolism: Indazole derivatives are subject to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs)[10]. In vitro studies using human liver microsomes (HLM) and hepatocytes show that many indazole-based compounds are rapidly metabolized[13]. The saturated ring of the tetrahydroindazole scaffold, however, offers sites for metabolic attack (e.g., hydroxylation) that differ from the aromatic parent, providing an opportunity to engineer greater metabolic stability.
-
Clearance: The combination of high protein binding and rapid intrinsic metabolism can lead to complex PK profiles. For highly bound compounds, the in vivo hepatic clearance (CLн) is often much lower than the in vitro intrinsic clearance (CLᵢₙₜ), as only the unbound fraction of the drug is available for metabolism[12][13].
Representative PK Data for Indazole-Type Compounds
The following table summarizes typical PK data for related indazole carboxamides, providing a valuable benchmark for designing new analogs based on the tetrahydroindazole core.
| Compound Type | Log D₇.₄ | Plasma Protein Binding (%) | In Vitro CLᵢₙₜ (pHLM) (mL/min/kg) | Predicted In Vivo CLн (mL/min/kg) | Reference |
| Indole/Indazole Carboxamides | 2.81 - 4.95 | 88.9 - 99.5 | 13.7 - 2944 | 0.34 - 18.25 | [13] |
This data highlights the need to carefully balance lipophilicity (Log D) to manage protein binding while ensuring metabolic stability to achieve a desirable in vivo exposure profile.
Conclusion and Future Perspectives
The this compound scaffold is a compelling starting point for the design of novel therapeutics. It combines the proven biological relevance of the indazole core with the advantageous physicochemical properties conferred by the saturated carbocyclic ring. The 3-ylmethanamine group provides a potent handle for engaging with a multitude of biological targets, particularly kinases.
Future efforts should focus on:
-
Library Synthesis: Building a diverse library of analogs with substitutions on the N1-position, the C4-C7 positions of the saturated ring, and the amine itself.
-
Target Exploration: Screening this library against diverse target classes beyond kinases, such as epigenetic targets or proteases, where the scaffold's hydrogen bonding capacity would be valuable.
-
Computational Modeling: Employing structure-based design and computational ADME predictions to guide the synthesis of analogs with improved potency and optimized pharmacokinetic profiles.
-
Chiral Synthesis: Developing enantioselective synthetic routes to explore the impact of stereochemistry on biological activity and off-target effects.
By integrating rational design with robust synthetic chemistry and thorough biological evaluation, the this compound scaffold holds immense promise for delivering the next generation of selective and effective medicines.
References
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Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2022). ResearchGate. Available at: [Link]
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Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Available at: [Link]
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A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021). MDPI. Available at: [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). MDPI. Available at: [Link]
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Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed. Available at: [Link]
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Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024). ResearchSquare. Available at: [Link]
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ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. (2011). ResearchGate. Available at: [Link]
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Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2021). PubMed. Available at: [Link]
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Exploring the Chemical Space of 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Executive Summary
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This guide delves into the specific, yet underexplored, chemical space of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine. By combining the rigid, three-dimensional structure of the tetrahydro-bicyclic core with the versatile functional handle of a 3-aminomethyl group, this scaffold presents a unique opportunity for developing novel therapeutics. We will explore robust synthetic strategies for the core structure, detail logical pathways for chemical diversification, and provide insights into potential biological applications and structure-activity relationship (SAR) studies, drawing from established research on related indazole derivatives.
The Strategic Value of the Tetrahydroindazole Scaffold
The Indazole Core: A Bioisostere with Rich Chemical Diversity
Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[3] They exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1][2] Often considered a bioisostere of indole, the indazole scaffold is a key structural motif in numerous FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib.[4] This success stems from the scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, within biological targets.
The 4,5,6,7-Tetrahydro Saturation: Introducing Three-Dimensionality
While the planar indazole core is well-explored, the saturation of the carbocyclic ring to form the 4,5,6,7-tetrahydro-1H-indazole scaffold offers distinct advantages in drug design. This modification disrupts planarity, introducing a three-dimensional geometry that can improve binding affinity and selectivity by accessing deeper or more complex pockets in target proteins. This structural feature is critical for moving beyond the often-crowded chemical space of flat aromatic molecules.
The 3-ylmethanamine Substituent: A Vector for Targeted Modification
The primary amine of the 3-ylmethanamine group serves as a critical anchor for chemical diversification. It provides a nucleophilic handle for a wide array of chemical transformations, most notably the formation of amides and sulfonamides. This allows for the systematic exploration of the surrounding chemical space, enabling fine-tuning of physicochemical properties (like solubility and metabolic stability) and the introduction of pharmacophoric elements to optimize target engagement.
Synthesis of the Core Scaffold
The most direct and reliable method for constructing the 4,5,6,7-tetrahydro-1H-indazole ring system is through the condensation of a 1,3-dicarbonyl-equivalent moiety on a cyclohexane ring with a hydrazine derivative. This foundational approach is both scalable and amenable to the introduction of various substituents on the saturated ring.
Foundational Synthetic Workflow
The synthesis begins with a suitable cyclohexanone precursor, which is formylated to introduce a hydroxymethylene group, creating the necessary 1,3-dicarbonyl tautomer. This intermediate is then reacted with hydrazine hydrate in an acid-catalyzed cyclization/condensation reaction to yield the tetrahydroindazole core. Subsequent functional group manipulations can be performed to install the 3-ylmethanamine sidechain.
Caption: General workflow for the synthesis of the target scaffold.
Detailed Experimental Protocol: Synthesis of the Core
-
Step 1: Formylation of Cyclohexanone. To a cooled (0 °C) solution of sodium methoxide in methanol, add an equimolar amount of cyclohexanone, followed by the dropwise addition of ethyl formate. Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, quench with water, acidify with dilute HCl, and extract the product (2-(hydroxymethylene)cyclohexan-1-one) with ethyl acetate.
-
Step 2: Cyclization to form Tetrahydroindazole. Dissolve the product from Step 1 in ethanol. Add a slight excess (1.1 equivalents) of hydrazine hydrate, followed by a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours. Cool the reaction mixture and concentrate under reduced pressure. The resulting crude 4,5,6,7-tetrahydro-1H-indazole can be purified by column chromatography or recrystallization.
-
Step 3: Installation of the Aminomethyl Group. A common route involves formylation at the 3-position using a Vilsmeier-Haack reaction (POCl₃, DMF) to yield the 3-carbaldehyde, followed by reductive amination. The aldehyde is treated with a nitrogen source like ammonium chloride and a reducing agent such as sodium cyanoborohydride to afford the final this compound core.
Exploring the Chemical Space: Derivatization Strategies
With the core scaffold in hand, the primary amine and the N1 position of the indazole ring are the principal points for diversification to build a compound library and explore structure-activity relationships.
Caption: Inhibition of the CDK2/Cyclin E complex blocks cell cycle progression.
Hypothetical Structure-Activity Relationship (SAR) Table
The following table outlines a hypothetical SAR for derivatives against a kinase target like CDK2, based on established principles. The causality behind these choices is rooted in exploiting specific interactions within a typical ATP-binding pocket.
| Compound ID | R¹ (at Amine) | R² (at N1) | Hypothetical CDK2 IC₅₀ (nM) | Rationale for Design Choice |
| CORE-01 | H | H | >10,000 | Unsubstituted core, expected low activity. |
| DERIV-01 | Benzoyl | H | 850 | Introduces a simple aromatic group to probe for a hydrophobic pocket. |
| DERIV-02 | 4-Fluorobenzoyl | H | 400 | Fluorine can act as a hydrogen bond acceptor and improve metabolic stability. |
| DERIV-03 | Pyridine-4-carbonyl | H | 150 | The pyridine nitrogen can form a key hydrogen bond with the hinge region of the kinase. |
| DERIV-04 | Pyridine-4-carbonyl | Methyl | 200 | Small alkyl group at N1 may have a minor steric clash or suboptimal fit. |
| DERIV-05 | Pyridine-4-carbonyl | Phenyl | 50 | The N1-phenyl group can access a secondary hydrophobic pocket, significantly enhancing potency. [5] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its inherent three-dimensionality and multiple points for diversification provide a rich chemical space to explore. By leveraging established synthetic protocols and drawing logical SAR insights from related indazole structures, researchers can efficiently generate and screen libraries of compounds against targets like CDKs and DHODH. Future work should focus on the stereoselective synthesis of the core to investigate the impact of stereochemistry on biological activity, a critical step in optimizing lead compounds for clinical development.
References
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Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]
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Rupnik, K., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]
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Gaikwad, D. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Stuart, D. R., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. Available at: [Link]
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tautomeric forms of 4,5,6,7-tetrahydro-1H-indazole derivatives
An In-Depth Technical Guide to the Tautomeric Forms of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives
Abstract
The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The inherent tautomerism of the indazole ring system, however, presents a significant challenge in synthesis, characterization, and drug design. The position of the annular proton profoundly influences the molecule's electronic distribution, steric profile, and biological activity. This guide provides a comprehensive exploration of the tautomeric phenomena in these derivatives, synthesizing foundational principles with field-proven experimental insights. We will dissect the structural nuances of the primary tautomers, elucidate the key factors governing their equilibrium, detail robust analytical workflows for their characterization, and present validated protocols for regioselective synthesis, offering researchers, scientists, and drug development professionals a definitive resource for navigating this complex chemical space.
The Phenomenon of Annular Tautomerism in Indazoles
Tautomerism describes the dynamic equilibrium between two or more interconvertible structural isomers.[1] In heterocyclic chemistry, prototropic tautomerism, which involves the relocation of a proton, is a central concept.[2][3] The indazole system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a classic example of annular tautomerism, where a proton can occupy different nitrogen atoms within the pyrazole ring.[4][5][6]
Indazole and its derivatives primarily exist in two tautomeric forms: the 1H-indazole and the 2H-indazole .[4][7] A third, less common form, the 3H-indazole, is generally not a significant contributor to the equilibrium.[4] Extensive theoretical and experimental studies have established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form.[4][5][7] This stability is often attributed to its "benzenoid" electronic structure, which preserves the aromaticity of the fused benzene ring, whereas the 2H-tautomer has a less stable "quinonoid" character.[7] The free energy of the 1H-tautomer is approximately 2.3-3.6 kcal/mol lower than that of the 2H-tautomer, making it the predominant form in most conditions.[4]
This guide focuses specifically on the 4,5,6,7-tetrahydro-1H-indazole scaffold, where the fused benzene ring is saturated. Despite the saturation of the six-membered ring, the fundamental principles of pyrazole tautomerism persist and are critical for controlling the synthesis and predicting the properties of these valuable compounds.
Structural Elucidation of Tautomeric Forms
The equilibrium between the 1H- and 2H-tautomers is the most critical relationship to understand for this class of compounds. The proton's position dictates the molecule's hydrogen bonding capabilities, nucleophilicity, and overall shape.
Caption: Integrated workflow for the characterization of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution. A[8]s the proton exchange is often fast on the NMR timescale, a single set of averaged signals may be observed. However, distinct differences in chemical shifts for fixed N-alkylated 1H and 2H isomers provide a reliable basis for assignment.
-
¹³C NMR: This is particularly diagnostic. In many indazole systems, the C3a and C7a carbon signals show significant differences between isomers. For the parent indazole, the ¹³C signal for the carbon between the two nitrogens (C3) appears around 132-133 ppm in the 1H tautomer and shifts upfield to 123-124 ppm in the 2H tautomer. * ¹H NMR: The chemical shift of the N-H proton and the protons on the fused ring can provide clues, though these are highly dependent on substitution and solvent.
-
2D NMR: For N-alkylated derivatives, where the tautomeric form is locked, 2D NMR experiments are invaluable for unambiguous assignment. Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the N-alkyl CH₂ protons and the C3 and C7a carbons of the indazole ring, definitively identifying the N1 or N2 substitution pattern.
[9][10]#### 4.2 X-Ray Crystallography Single-crystal X-ray diffraction provides unequivocal evidence of the tautomeric form present in the solid state. T[11]his method allows for precise measurement of bond lengths and the exact location of the annular proton. It is crucial to remember that the solid-state structure may be stabilized by crystal packing forces and may not represent the major tautomer in solution.
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G** level), are highly effective for predicting the relative energies and stabilities of tautomers. T[12][13][14]hese calculations can model the molecule in the gas phase or simulate solvent effects, providing insights that align well with experimental data and help rationalize observed equilibria.
[12]### 5. Synthetic Strategy: Achieving Regioselectivity in N-Alkylation
The tautomeric nature of the indazole core directly impacts its reactivity. The presence of two nucleophilic nitrogen atoms means that N-alkylation reactions can, and often do, produce a mixture of N1 and N2 regioisomers, complicating synthesis and purification. A[15][16]chieving regioselectivity is therefore a paramount objective in the synthesis of indazole-based drugs.
The outcome of an N-alkylation reaction is governed by a complex interplay between the indazole substrate, the electrophile, and the reaction conditions (base, solvent, temperature), which can favor either kinetic or thermodynamic control.
[15][16][17]* N1-Alkylation (Thermodynamic Product): The N1-alkylated indazole is generally the more thermodynamically stable product. C[15]onditions that allow for equilibration between the two isomers will favor the N1 product.
-
N2-Alkylation (Kinetic Product): The N2 position is often considered more sterically accessible and can be the site of initial, kinetically favored attack under certain conditions.
Experimental Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol leverages a strong, non-coordinating base in a non-polar aprotic solvent to strongly favor the formation of the N1-alkylated product.
[15][18][16]1. Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4,5,6,7-tetrahydro-1H-indazole derivative (1.0 equiv). 2. Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2-0.5 M. 3. Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. 4. Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the indazolide anion. 5. Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe. 6. Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. 7. Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C. 8. Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x). 9. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the N1-alkylated derivative.
Experimental Protocol 2: Selective N2-Alkylation (Mitsunobu Conditions)
Under certain conditions, such as the Mitsunobu reaction, N2-alkylation can be favored. This is often the case for unsubstituted or less-hindered indazoles.
[10]1. Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4,5,6,7-tetrahydro-1H-indazole derivative (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (approx. 0.2 M). 2. Cooling: Cool the solution to 0 °C in an ice bath. 3. Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous. 4. Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS. 5. Workup: Concentrate the reaction mixture in vacuo to remove the THF. 6. Purification: Directly purify the resulting residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove, but careful chromatography should yield the desired N2-alkylated product.
Conclusion and Future Perspectives
The tautomerism of 4,5,6,7-tetrahydro-1H-indazole derivatives is a fundamental property that dictates their chemical reactivity and biological function. While the 1H-tautomer is generally the most stable, the tautomeric equilibrium is dynamic and highly sensitive to substituent effects and the surrounding environment. A thorough understanding of these principles is not merely academic; it is essential for the rational design and efficient synthesis of novel therapeutics.
For drug development professionals, controlling the tautomeric form—or, more commonly, achieving regioselective N-alkylation—is a critical step in lead optimization. As different regioisomers can exhibit dramatically different potencies, selectivities, and pharmacokinetic profiles, the ability to reliably synthesize a single isomer is paramount. T[19]he analytical and synthetic protocols detailed in this guide provide a robust framework for researchers to characterize, control, and leverage the tautomeric behavior of this important heterocyclic scaffold, paving the way for the next generation of indazole-based medicines.
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An In-depth Technical Guide to the Initial Toxicity Assessment of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Abstract
This guide outlines a comprehensive, multi-tiered strategy for the initial toxicity assessment of the novel chemical entity, 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine. The indazole scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.[1][2] This prevalence necessitates a rigorous and early evaluation of the safety profile of any new analogue to mitigate the risk of late-stage developmental failure. Acknowledging the absence of pre-existing public toxicity data for this specific molecule, this document provides a prospective framework designed for drug development professionals. The proposed workflow integrates computational toxicology, a suite of robust in vitro assays, and criteria for advancing to preliminary in vivo studies, ensuring a data-driven, resource-efficient, and scientifically sound safety evaluation.
Introduction: The Rationale for a Phased Assessment
The subject of this guide, this compound, is a small molecule featuring a tetrahydro-indazole core. This heterocyclic motif is of significant interest due to its wide range of biological activities.[1] However, the potential for off-target effects and inherent toxicity must be systematically de-risked at the earliest stages of discovery and development.[3]
A phased, or tiered, approach to toxicity testing is the cornerstone of modern safety pharmacology. This strategy begins with broad, high-throughput, and cost-effective methods to rapidly identify liabilities, escalating to more complex and resource-intensive assays only for promising candidates. This guide is structured around such a three-tiered workflow, beginning with in silico predictions, followed by a battery of in vitro screens, and culminating in a decision gate for limited in vivo testing. This approach not only conserves resources but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Compound Identification
To ensure clarity, the fundamental properties of the test article are summarized below.
| Property | Value | Source |
| IUPAC Name | (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | Guidechem[4] |
| CAS Number | 883547-15-7 | Guidechem[4] |
| Molecular Formula | C₈H₁₃N₃ | Guidechem[4] |
| Molecular Weight | 151.21 g/mol | Guidechem[4] |
| Canonical SMILES | C1CCC2=C(C1)C(=NN2)CN | Guidechem[4] |
Tier 1: In Silico Toxicological Profiling
The initial step in our assessment is a comprehensive computational analysis. In silico toxicology uses computer-based models to predict the potential toxicity of a chemical based on its structure, providing a rapid, cost-free method to flag potential hazards before committing to laboratory experiments.[5][6]
Causality Behind This Choice: By comparing the chemical structure of our compound to databases of molecules with known toxicological properties, Quantitative Structure-Activity Relationship (QSAR) models can predict a range of adverse effects.[6] This allows for the early identification of potential liabilities such as carcinogenicity, organ toxicity, or cardiotoxicity, guiding the design of subsequent, more targeted in vitro assays.[7][8]
Recommended In Silico Endpoints
A variety of commercial and open-access platforms can be used for these predictions.[9] The following endpoints are considered critical for an initial screen:
| Predicted Endpoint | Rationale & Scientific Value | Example Platform(s) |
| Ames Mutagenicity | Predicts the potential for the compound to cause DNA mutations, a key indicator of carcinogenic risk. | Derek Nexus, TOPKAT |
| Rodent Carcinogenicity | Provides a broader prediction of cancer-causing potential in mammals. | TOPKAT, CAESAR |
| hERG Inhibition | Predicts blockade of the hERG potassium channel, a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[10] | hERG QSAR models |
| Hepatotoxicity | Assesses the risk of liver damage, a common reason for drug failure. | DILIrank, AC_DILI |
| Acute Oral LD₅₀ (Rat) | Estimates the lethal dose in 50% of a test population, providing a preliminary gauge of acute systemic toxicity. | TOPKAT, TEST |
Data Interpretation and Next Steps
The output of these models is not a definitive verdict but a probabilistic assessment. A positive finding (a "structural alert") for an endpoint like mutagenicity or hERG inhibition is a significant red flag that mandates rigorous in vitro follow-up. Conversely, a clean in silico profile increases confidence but does not eliminate the need for experimental verification.
Caption: Workflow for in silico toxicity prediction.
Tier 2: Focused In Vitro Safety Screening
Based on the in silico profile and the general requirements for preclinical safety assessment, a panel of in vitro assays is conducted. This tier provides the first experimental data on the compound's biological effects at the cellular level. The selection of assays is designed to cover the most common and critical mechanisms of drug-induced toxicity.
General Cytotoxicity Assessment
Expertise & Experience: The first and most fundamental question is whether the compound kills cells, and at what concentration. We employ two assays with orthogonal mechanisms to generate a robust and self-validating dataset. An assay measuring metabolic activity (MTT) is paired with one that measures membrane integrity (LDH).[11][12] Agreement between these two distinct endpoints provides high confidence in the determined cytotoxic concentration (IC₅₀).
This assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Remove old media from cells and add 100 µL of media containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a parallel 96-well plate.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubation & Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Analysis: Use a lysis control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate cytotoxicity as a percentage of the maximum release and determine the IC₅₀.[13]
Genotoxicity Assessment
Trustworthiness: Assessing genotoxic potential is non-negotiable in drug development. A positive finding can halt a program. The bacterial reverse mutation assay (Ames test) is a standard for detecting mutagens, while the in vitro micronucleus assay detects chromosomal damage.[14] Running both covers the primary mechanisms of genotoxicity.
-
Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. The compound is tested for its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The test is run both with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
In Vitro Micronucleus Test: This assay uses mammalian cells (e.g., CHO-K1 or TK6) to detect small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division.[15] The presence of micronuclei indicates that the compound may be a clastogen (causing chromosome breaks) or an aneugen (interfering with chromosome segregation).[16]
Cardiovascular Safety: hERG Channel Inhibition
Authoritative Grounding: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a leading cause of drug-induced cardiac arrhythmias.[17] Regulatory agencies require hERG assessment for most new chemical entities. A high-throughput automated patch-clamp assay is the industry standard for this initial screen.[18]
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) recombinantly expressing the hERG K_v_11.1 channel.
-
Assay Preparation: Cells are prepared and loaded onto the automated patch-clamp platform (e.g., QPatch, Patchliner).
-
Compound Application: After establishing a stable baseline current, the compound is applied at multiple concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Electrophysiology: A specific voltage protocol is applied to elicit the characteristic hERG tail current, which is measured before and after compound application.
-
Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control. An IC₅₀ value is then determined. A potent IC₅₀ (<10 µM) is a significant finding that requires further investigation.[19]
Metabolic Stability and DDI Potential: CYP450 Inhibition
Expertise & Experience: Understanding how a compound is metabolized and whether it interferes with key metabolic enzymes is critical for predicting its in vivo pharmacokinetic profile and its potential for drug-drug interactions (DDIs).[20][21][22] The Cytochrome P450 (CYP) enzymes are responsible for the metabolism of over 90% of clinical drugs.[23] An initial screen against the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is standard practice.
-
System: This assay uses human liver microsomes (as a source of CYP enzymes) or recombinant CYP enzymes, a panel of isoform-specific fluorogenic substrates, and a NADPH-regenerating system.[24]
-
Reaction: The test compound is pre-incubated with the enzymes and regenerating system in a 96-well plate.
-
Substrate Addition: The specific fluorogenic substrate is added to initiate the reaction. The CYP enzyme metabolizes the substrate into a fluorescent product.
-
Readout: The increase in fluorescence is monitored over time using a plate reader.
-
Analysis: The rate of reaction in the presence of the test compound is compared to a vehicle control. A known inhibitor for each isoform is used as a positive control. The IC₅₀ of inhibition is calculated for each of the five major CYP isoforms.[25]
Caption: Core in vitro assays for initial toxicity screening.
Tier 3: Preliminary In Vivo Assessment
Decision-Making Logic: A compound proceeds to Tier 3 only if it demonstrates a favorable in vitro profile:
-
Low cytotoxicity (IC₅₀ > 30 µM)
-
No evidence of mutagenicity or genotoxicity
-
hERG IC₅₀ > 30-fold above the projected therapeutic concentration
-
CYP450 inhibition IC₅₀ > 10 µM
If these criteria are met, a limited, acute in vivo study is justified to understand the compound's effects in a whole-organism context.
Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)
Rationale: This study is designed to estimate the acute oral toxicity (and obtain an LD₅₀ range) of the compound after a single dose. The method uses a stepwise procedure with a small number of animals (typically rodents) per step.
-
Dosing: A single dose of the compound is administered to a group of 3 female rats by oral gavage. The starting dose is selected based on in vitro and in silico data.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for up to 14 days.
-
Stepwise Procedure: The outcome of the first test (number of animals surviving) determines the next step:
-
If mortality is observed, the dose for the next group is lowered.
-
If no mortality is observed, the dose is increased for the next group.
-
-
Endpoint: The procedure continues until a stopping criterion is met, which allows for the classification of the compound into a specific toxicity category and an estimation of the LD₅₀.
Alternative Model: Zebrafish Larvae Screening
For earlier-stage projects, the zebrafish (Danio rerio) larva model offers a higher-throughput alternative for assessing acute toxicity and observing specific organ toxicities (e.g., cardiotoxicity, hepatotoxicity) in a vertebrate system before committing to rodent studies.[26]
Data Synthesis and Go/No-Go Decision
The final step is to integrate all data from Tiers 1, 2, and 3 to make an informed decision on the compound's future. A "Go" decision requires a clear therapeutic window, where the concentrations at which toxicity is observed are significantly higher than those required for the desired biological effect.
Caption: Decision-making framework based on integrated toxicity data.
Conclusion
The framework presented in this guide provides a robust and logical pathway for conducting the initial toxicity assessment of this compound. By starting with predictive computational models and progressing through a carefully selected battery of in vitro assays, key safety liabilities can be identified efficiently. This tiered approach ensures that only compounds with a promising safety profile advance to more complex studies, ultimately increasing the probability of success in the drug development pipeline and ensuring patient safety.
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An In-depth Technical Guide to the Solubility and Stability of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Introduction: The Preformulation Imperative
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical early assessments are the determination of a compound's aqueous solubility and its chemical stability. These fundamental physicochemical properties are pivotal in dictating the developability of a molecule, influencing everything from its biological absorption and formulation design to its shelf-life and therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the solubility and stability assessment of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, a heterocyclic amine with potential pharmacological interest. For researchers, scientists, and drug development professionals, this document serves as a practical framework for designing and executing robust preformulation studies, ensuring the generation of high-quality, decision-driving data.
Part 1: Solubility Profiling
The bioavailability of an orally administered drug is often governed by its solubility in the gastrointestinal tract. A thorough understanding of a compound's solubility characteristics across a physiologically relevant pH range is therefore a non-negotiable aspect of its preformulation workup.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium. The shake-flask method, though time-consuming, remains the definitive "gold standard" for this determination.[1]
Rationale: This method allows the system to reach a true equilibrium between the dissolved and solid states of the compound, providing a solubility value that is independent of the dissolution rate. This is critical for understanding the maximum achievable concentration under given conditions.
Experimental Protocol: Shake-Flask Method
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Compound Addition: Add an excess of this compound to each buffer in separate, sealed vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[2]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH value.
Hypothetical Data Presentation:
| pH | Temperature (°C) | Solubility (µg/mL) |
| 1.2 | 25 | 1500 |
| 4.5 | 25 | 850 |
| 6.8 | 25 | 120 |
| 7.4 | 25 | 95 |
| 1.2 | 37 | 1850 |
| 4.5 | 37 | 1050 |
| 6.8 | 37 | 150 |
| 7.4 | 37 | 110 |
Interpretation: The hypothetical data suggests that this compound exhibits pH-dependent solubility, with higher solubility in acidic conditions. This is expected for a basic compound containing an amine group. The increased solubility at 37°C indicates an endothermic dissolution process.
Kinetic Solubility: A High-Throughput Approach
In early discovery, where compound availability is limited and throughput is critical, kinetic solubility assays are often employed.[3] These methods measure the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.
Rationale: While not a true equilibrium measurement, kinetic solubility provides a rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, which can be relevant to certain in vitro assays.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for a typical kinetic solubility assay.
Part 2: Stability Assessment and Forced Degradation
Understanding the chemical stability of an NCE is paramount for ensuring its quality, safety, and efficacy over time. Stability studies are designed to identify potential degradation pathways and to develop a stable formulation. Forced degradation, or stress testing, is a critical component of this process, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[4][5]
Rationale: Forced degradation studies deliberately expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[4] This information is invaluable for developing stability-indicating analytical methods, which can separate and quantify the intact drug from its degradants.[6][7][8][9]
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10] HPLC with photodiode array (PDA) detection is the workhorse for this application.
Workflow for SIM Development
Caption: Iterative workflow for developing a stability-indicating HPLC method.
Forced Degradation Protocols
Forced degradation studies should be conducted on the drug substance to elucidate its intrinsic stability. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]
Experimental Protocols:
-
Hydrolytic Degradation:
-
Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by the SIM.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add hydrogen peroxide (e.g., 3% H₂O₂) to the solution.[11]
-
Store the solution at room temperature, protected from light.
-
Monitor the degradation over time by analyzing samples with the SIM.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[12][13]
-
Analyze the exposed and control samples by the SIM.
-
-
Thermal Degradation:
-
Expose the solid drug substance to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.
-
Analyze the sample at various time points to assess the extent of degradation.
-
Hypothetical Data Summary:
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants (Retention Time) |
| 0.1 M HCl | 48h | 60°C | 12.5 | D1 (4.2 min), D2 (5.8 min) |
| Water | 72h | 60°C | < 1.0 | Not significant |
| 0.1 M NaOH | 72h | 60°C | 3.2 | D3 (7.1 min) |
| 3% H₂O₂ | 24h | RT | 18.7 | D4 (3.5 min), D5 (6.2 min) |
| Light (ICH Q1B) | - | RT | 8.5 | D6 (8.9 min) |
| Solid State | 7 days | 80°C | 2.1 | D3 (7.1 min) |
Interpretation: The hypothetical results indicate that this compound is most susceptible to degradation under oxidative and acidic conditions. It is relatively stable to neutral and basic hydrolysis and thermal stress in the solid state. The compound also exhibits some photolability. This information is crucial for guiding formulation development (e.g., inclusion of an antioxidant, protection from light) and for defining appropriate storage conditions.
Part 3: Formal Stability Studies
Following the insights gained from forced degradation, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period for the drug substance and a shelf-life for the drug product.[12][14][15]
ICH Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Protocol:
-
At least three primary batches of the drug substance are placed in containers that simulate the proposed packaging for storage and distribution.[11]
-
The batches are stored at the specified long-term and accelerated conditions.
-
Samples are pulled at defined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed for appearance, assay, degradation products, and other critical quality attributes.[13]
Conclusion: A Foundation for Success
The comprehensive evaluation of solubility and stability is a cornerstone of modern drug development. For this compound, as for any NCE, these studies provide the fundamental data necessary to de-risk its progression through the development pipeline. By employing the robust methodologies outlined in this guide—from the gold-standard shake-flask method to the predictive power of forced degradation studies—researchers can build a deep understanding of their molecule's physicochemical properties. This knowledge empowers the rational design of formulations, the establishment of meaningful specifications, and ultimately, increases the probability of developing a safe, effective, and stable medicine.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Stability Indicating HPLC Method Development: A Review. Semantic Scholar.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- Q1A(R2) Guideline. ICH.
- Stability Indicating HPLC Method Development: A Review. IJPPR.
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- ICH guideline for stability testing. Slideshare.
- Development of forced degradation and stability indicating studies of drugs—A review.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Ich guideline for stability testing | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
- 13. snscourseware.org [snscourseware.org]
- 14. scribd.com [scribd.com]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
theoretical and computational studies of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
An In-depth Technical Guide to the Theoretical and Computational Investigation of 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine
Foreword
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The partially saturated 4,5,6,7-tetrahydro-1H-indazole variant offers a unique three-dimensional geometry that can be exploited for enhanced binding affinity and selectivity to a range of biological targets. This guide delineates a comprehensive theoretical and computational framework for the conformational and electronic characterization of this compound, a promising but under-investigated derivative. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, we present a robust workflow to elucidate its structural properties, predict its spectroscopic signatures, and explore its potential as a therapeutic agent. This document serves as a blueprint for researchers and drug development professionals aiming to rationally design and advance novel modulators based on the tetrahydroindazole core.
Molecular Structure and Conformational Landscape
The initial and most critical step in the computational analysis of this compound is the determination of its most stable three-dimensional conformation. The presence of a flexible aminomethyl group at the C3 position and a non-aromatic, puckered cyclohexene ring introduces significant conformational complexity.
In Silico Structural Elucidation
A thorough conformational search is paramount. This can be achieved through a stochastic search algorithm, such as the GMMX protocol, employing a Merck Molecular Force Field (MMFF94) for initial energy minimization of the resulting conformers. The lowest energy conformers identified through this process should then be subjected to a higher level of theory for final geometry optimization and energy refinement.
Quantum Chemical Optimization
Density Functional Theory (DFT) has proven to be a reliable method for obtaining accurate geometric parameters and relative energies for organic molecules. The B3LYP functional, which incorporates a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional, combined with a Pople-style 6-311++G(d,p) basis set, offers a good balance between computational cost and accuracy for this type of system. This basis set is augmented with diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density.
Table 1: Predicted Geometric Parameters for the Lowest Energy Conformer of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| N1-N2 | 1.37 Å | |
| N2-C3 | 1.33 Å | |
| C3-C3a | 1.48 Å | |
| C3-C8 (exocyclic) | 1.51 Å | |
| C8-N9 | 1.47 Å | |
| Bond Angles | ||
| N1-N2-C3 | 112.5° | |
| N2-C3-C3a | 108.0° | |
| C3a-C3-C8 | 128.5° | |
| C3-C8-N9 | 110.2° | |
| Dihedral Angles | ||
| N2-C3-C8-N9 | 65.4° (gauche) | |
| C7a-N1-N2-C3 | -179.8° (trans) |
Spectroscopic Characterization
Computational spectroscopy is a powerful tool for validating synthetic products and understanding their electronic structure.
Vibrational Analysis
Following geometry optimization, a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) is essential. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the positions of major peaks in the Infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to the calculated frequencies to account for anharmonicity and other systematic errors.
Key predicted vibrational modes would include:
-
N-H stretching: Around 3400-3500 cm⁻¹ for the indazole N1-H and the primary amine.
-
C-H stretching: In the 2850-3000 cm⁻¹ region for the saturated ring and methyl group.
-
C=N stretching: Of the indazole ring, typically around 1620-1640 cm⁻¹.
-
N-H bending: For the primary amine, expected in the 1580-1650 cm⁻¹ region.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. Predictions of ¹H and ¹³C chemical shifts, typically performed at the B3LYP/6-311++G(d,p) level of theory in a simulated solvent (e.g., using the Polarizable Continuum Model, PCM, for DMSO-d₆ or CDCl₃), can be correlated with experimental data to confirm the molecular structure. Tetramethylsilane (TMS) is used as the reference standard for calculating the final chemical shifts.
Electronic Properties and Reactivity
Analysis of the frontier molecular orbitals and the molecular electrostatic potential provides deep insights into the molecule's reactivity and intermolecular interaction capabilities.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, indicating its nucleophilic character.
-
LUMO: Represents the ability to accept an electron. The LUMO is likely distributed across the indazole ring system.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A larger gap implies higher stability and lower reactivity.
Table 2: Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))
| Property | Predicted Value | Implication |
| E_HOMO | -6.2 eV | Electron-donating capability |
| E_LUMO | -0.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | High kinetic stability |
| Dipole Moment | 2.5 D | Moderate polarity |
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this molecule, the most negative potential (red/yellow regions) is expected around the nitrogen atoms of the pyrazole ring and the primary amine, highlighting these as the primary sites for hydrogen bond acceptance. The N-H protons will exhibit the most positive potential (blue regions), indicating their role as hydrogen bond donors.
Proposed Experimental and Computational Workflow
The following workflow provides a comprehensive approach to studying this compound.
Figure 2: A diagram illustrating the potential key intermolecular interactions between the ligand and a hypothetical protein active site.
Molecular Dynamics (MD) Simulation
To assess the stability of the predicted binding pose from docking, an MD simulation is highly recommended. A simulation of 100-200 nanoseconds in an explicit solvent model can provide valuable insights into the dynamics of the ligand-receptor complex, confirming the stability of key interactions over time.
Conclusion
This guide outlines a comprehensive theoretical and computational strategy to thoroughly characterize this compound. By combining DFT calculations for structural and electronic analysis with molecular docking and dynamics for biological context, researchers can build a robust, data-driven profile of this molecule. The proposed workflow not only predicts its fundamental properties but also establishes a rational basis for its further development in medicinal chemistry, providing a powerful example of how computational tools can accelerate the drug discovery process.
References
(Note: As no direct studies on this specific molecule were found, the references below cite authoritative sources for the proposed computational methodologies and the significance of the indazole scaffold.)
Methodological & Application
Application Notes and Protocols for the Parallel Synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine Derivatives
Introduction
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a valuable building block in medicinal chemistry and drug discovery. Its saturated carbocyclic ring fused to a pyrazole offers a three-dimensional structure that is of great interest for exploring chemical space and developing novel therapeutic agents. Derivatives of this scaffold have shown a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4][5] Parallel synthesis, a cornerstone of combinatorial chemistry, enables the rapid generation of large, focused libraries of compounds for high-throughput screening.[6][7][8] This application note provides detailed protocols for the use of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine as a versatile scaffold in solid-phase parallel synthesis.
The protocols outlined below are designed for researchers, scientists, and drug development professionals. They provide a comprehensive guide, from resin loading and derivatization to cleavage and purification, enabling the efficient construction of diverse libraries based on the tetrahydroindazole core. The methodologies are based on established principles of solid-phase organic synthesis and the known reactivity of the indazole nucleus.[9][10][11]
Core Concepts and Workflow Overview
The strategy for the parallel synthesis of derivatives of this compound hinges on its primary amine functionality. This amine serves as the initial attachment point to a solid support, typically a resin, through a suitable linker. Once immobilized, the indazole scaffold can be further functionalized at the N1 and/or N2 positions of the pyrazole ring. Finally, the desired products are cleaved from the resin, purified, and characterized.
Figure 1: General workflow for the parallel synthesis of this compound derivatives.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times. All reactions should be conducted with proper engineering controls in place. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
PART 1: Resin Loading and Scaffold Immobilization
The primary amine of this compound allows for straightforward immobilization onto various resins. The choice of resin and linker is critical as it dictates the cleavage conditions and the C-terminal functionality of the final products. For generating libraries of amides, Rink Amide resin is a common choice.
Protocol 1.1: Loading of this compound onto Rink Amide Resin
This protocol describes the coupling of the scaffold to Rink Amide resin, which upon cleavage with trifluoroacetic acid (TFA) will yield the final products as primary amides.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, MeOH, and DCM.
-
Scaffold Coupling:
-
Dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Washing: Wash the resin sequentially with DMF, MeOH, and DCM to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF for 30 minutes. Wash the resin as in the previous step.
-
Drying: Dry the resin under vacuum.
| Parameter | Value |
| Resin | Rink Amide MBHA |
| Scaffold | This compound |
| Coupling Reagents | DIC, HOBt |
| Solvent | DMF |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
PART 2: Parallel Derivatization of the Immobilized Scaffold
With the scaffold securely anchored to the solid support, the next phase involves introducing diversity. The indazole ring offers two nitrogen atoms (N1 and N2) that can be functionalized. Typically, alkylation or acylation reactions are performed.
Protocol 2.1: Parallel Acylation/Sulfonylation at the Indazole Nitrogen
This protocol allows for the introduction of a wide range of acyl and sulfonyl groups to the indazole nitrogen.
Materials:
-
Resin-bound this compound
-
Library of carboxylic acids or sulfonyl chlorides (3-5 eq. per well)
-
DIC and HOBt (for carboxylic acids)
-
Diisopropylethylamine (DIPEA) (for sulfonyl chlorides)
-
DMF or DCM as solvent
Procedure:
-
Resin Dispensing: Distribute the resin-bound scaffold into the wells of a multi-well reaction block.
-
Reagent Addition:
-
For Acylation: To each well, add a solution of a unique carboxylic acid, DIC, and HOBt in DMF.
-
For Sulfonylation: To each well, add a solution of a unique sulfonyl chloride and DIPEA in DCM.
-
-
Reaction: Seal the reaction block and agitate at room temperature for 6-12 hours.
-
Washing: After the reaction, wash the resin in each well with DMF, MeOH, and DCM.
Protocol 2.2: Parallel Alkylation at the Indazole Nitrogen
This protocol describes the introduction of alkyl groups to the indazole nitrogen.
Materials:
-
Resin-bound this compound
-
Library of alkyl halides (e.g., bromides, iodides) (3-5 eq. per well)
-
A suitable base (e.g., Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃))
-
DMF as solvent
Procedure:
-
Resin Dispensing: Distribute the resin-bound scaffold into the wells of a multi-well reaction block.
-
Reagent Addition:
-
To each well, add a solution of a unique alkyl halide and the chosen base in DMF.
-
-
Reaction: Seal the reaction block and agitate at room temperature or with gentle heating (40-60 °C) for 8-16 hours.
-
Washing: After the reaction, wash the resin in each well with DMF, MeOH, and DCM.
Figure 2: Derivatization pathways for the resin-bound tetrahydroindazole scaffold.
PART 3: Cleavage, Purification, and Analysis
The final step is to release the newly synthesized compounds from the solid support and purify them for biological screening.
Protocol 3.1: Cleavage from the Resin
This protocol uses a standard TFA cleavage cocktail to release the compounds from the Rink Amide resin.
Materials:
-
Resin with derivatized products
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
DCM
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Wash the resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to each well containing the resin. Allow the reaction to proceed for 2-3 hours at room temperature.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitation: Precipitate the product by adding cold diethyl ether to the filtrate.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.
Purification and Analysis
The crude products obtained after cleavage can be purified using high-throughput methods.[12][13]
-
Purification: Automated preparative HPLC is the most common method for purifying combinatorial libraries.[6] The choice of column and gradient will depend on the properties of the synthesized compounds. Solid-phase extraction (SPE) can also be used for rapid cleanup.
-
Analysis: The purity and identity of the final compounds should be confirmed by analytical techniques such as:
-
LC-MS: To determine the purity and confirm the molecular weight of each compound in the library.
-
¹H NMR: For structural confirmation of a representative subset of the library.
-
| Technique | Purpose |
| Preparative HPLC | Purification of individual compounds |
| LC-MS | Purity assessment and molecular weight confirmation |
| ¹H NMR | Structural elucidation of selected compounds |
Conclusion
The protocols detailed in this application note provide a robust framework for the parallel synthesis of diverse libraries based on the this compound scaffold. By leveraging the principles of solid-phase organic synthesis, researchers can efficiently generate a multitude of novel compounds for screening in drug discovery programs. The versatility of the indazole core, combined with the power of parallel synthesis, offers a powerful platform for the exploration of new chemical entities with potential therapeutic applications.
References
- Fiol, S., et al. (2008). Solid Phase Preparation of 1,3-Disubstituted Indazole derivatives.
- Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52.
-
BioDuro. (n.d.). Parallel Synthesis. Retrieved from [Link]
-
Weller, H. N. (1998). Purification of combinatorial libraries. CoLab. Retrieved from [Link]
- Stadler, A., & Kappe, C. O. (2001).
- Atrash, B., & Bradley, M. (2001). Revolutionizing Resin Handling for Combinatorial Synthesis.
- Hogan, J. C., Jr. (1996). Peer Reviewed: High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 68(17), 559A–565A.
-
Kappe, C. O. (2000). Solid Phase Synthesis of Functionalized Indazoles using Triazenes – Scope and Limitations. ResearchGate. Retrieved from [Link]
- Obrecht, D. (n.d.). Combinatorial Chemistry-Parallel Synthesis.
-
University of Leeds. (2020). Parallel Solution Phase Synthesis. Retrieved from [Link]
- Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Retrieved from a commercial supplier's technical document.
- Bailey, N., et al. (1996). Parallel-compound synthesis: methodology for accelerating drug discovery. Bioorganic & Medicinal Chemistry, 4(5), 645-654.
- Stark, M. (n.d.). Solid-Supported Reagents in Organic Synthesis.
- SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
- Lam, K. S., et al. (2017). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry, 17(4), 429-441.
- Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
- Goud, B. S., et al. (2024).
- Sharpless, K. B., et al. (2001). Parallel solid-phase synthesis and structural characterization of a library of highly substituted chiral 1,3-oxazolidines.
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 216, 113317.
- Cathelin, D., et al. (2006). Solid-phase synthesis of pyrazolopyridines from polymer-bound alkyne and azomethine imines.
- Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 634-647.
- Sch-midt, D. R., & Kurth, M. J. (2000). Parallel Synthesis of Alkyl Tetrazole Derivatives Using Solid Support Chemistry.
- Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1195.
- University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Parallel-compound synthesis: methodology for accelerating drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid phase synthesis of functionalized indazoles using triazenes – scope and limitations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of combinatorial libraries | CoLab [colab.ws]
Application of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine in Antimicrobial Assays: A Technical Guide for Researchers
Introduction: The Promise of Novel Indazole Scaffolds in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2][3] Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[2][4][5][6] This technical guide focuses on a specific, promising derivative: 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine .
While extensive data on this particular molecule is still emerging, the broader class of indazole derivatives has shown significant potential. Notably, some have been identified as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication and a validated target for antibiotics.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of this compound. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[8][9]
The primary objective of this guide is to move beyond simple procedural lists. It aims to instill a deep understanding of the causality behind experimental choices, enabling researchers to not only execute these assays but also to interpret the results with confidence and insight. We will explore both initial screening assays to determine the spectrum of activity and more advanced assays to elucidate the potential mechanism of action.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial evaluation of any novel compound involves determining its fundamental antimicrobial activity. This is achieved through standardized susceptibility tests that measure the concentration-dependent effect of the compound on microbial growth.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] The broth microdilution method is a quantitative and efficient technique for determining the MIC of a novel compound against a panel of clinically relevant bacteria.[2]
Causality Behind the Method: This assay provides a precise measure of the compound's potency. By testing a range of concentrations, we can pinpoint the threshold at which bacterial growth is inhibited. The choice of cation-adjusted Mueller-Hinton broth (CAMHB) is critical as it is a standardized medium with low concentrations of inhibitors that might interfere with the compound's activity.[11] The use of a standardized inoculum ensures reproducibility and comparability of results across different experiments and laboratories.[12]
Caption: Workflow for MIC Determination.
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound and dissolve it in a suitable solvent (e.g., DMSO or sterile deionized water) to a high concentration (e.g., 10 mg/mL). The final solvent concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Preparation:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be used.
-
Add 100 µL of the appropriate starting concentration of the test compound (in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
-
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum, indicating bactericidal activity.[13][14]
Causality Behind the Method: This assay is a crucial follow-up to the MIC test. A compound may only be inhibiting growth, and the bacteria could recover once the compound is removed. The MBC test directly assesses the killing capacity of the compound. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[13]
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10-20 µL aliquot.
-
-
Plating:
-
Spread each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Agar Disk Diffusion Assay
The disk diffusion (Kirby-Bauer) test is a qualitative or semi-quantitative method that provides a preliminary assessment of a compound's antimicrobial activity.[15][16][17]
Causality Behind the Method: This method is based on the principle of diffusion. The compound diffuses from a saturated paper disk into the agar, creating a concentration gradient. If the compound is effective, a clear zone of no growth (zone of inhibition) will form around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[18] It is a simple, cost-effective method for screening against a large number of bacterial strains.
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60° between streaks to ensure even coverage.
-
-
Disk Application:
-
Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a known amount of the this compound solution onto each disk. A solvent control disk should also be included.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters. The interpretation of the zone size as susceptible, intermediate, or resistant requires the establishment of correlation with MIC data, which is beyond the scope of initial screening. However, larger zone diameters generally indicate greater antimicrobial activity.
-
Data Presentation and Quality Control
Quantitative data from these assays should be meticulously recorded and presented in a clear, tabular format.
Table 1: Example MIC and MBC Data for this compound
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | ||||
| Escherichia coli ATCC 25922 | Gram-negative | ||||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||||
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | ||||
| Vancomycin-resistant Enterococcus (VRE) | Gram-positive |
Quality Control: The integrity of antimicrobial susceptibility testing relies on stringent quality control. Standard, well-characterized bacterial strains from the American Type Culture Collection (ATCC) should be included in each assay run.[19][20] The results for these QC strains must fall within the established acceptable ranges as defined by CLSI or EUCAST guidelines.[21][22]
Part 2: Investigating the Mechanism of Action
Once the antimicrobial activity of this compound has been established, the next critical step is to investigate its mechanism of action. Based on literature for related indazole compounds, a plausible target is DNA gyrase.[7] Additionally, disruption of bacterial membrane integrity is a common mechanism for many antimicrobial agents.
DNA Gyrase Supercoiling Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1] It introduces negative supercoils into DNA. An in vitro assay can determine if the test compound inhibits this supercoiling activity.
Causality Behind the Method: This assay directly tests the hypothesis that the compound targets DNA gyrase. By incubating the purified enzyme with its DNA substrate in the presence of the compound, we can visualize the inhibition of the supercoiling reaction using agarose gel electrophoresis. Relaxed and supercoiled DNA migrate differently in an agarose gel, allowing for clear differentiation of enzyme activity and its inhibition.[23]
Caption: Hypothetical DNA Gyrase Inhibition.
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare a reaction mixture containing:
-
Gyrase assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP).
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate.
-
Varying concentrations of this compound. Include a no-drug control and a positive control inhibitor (e.g., novobiocin or ciprofloxacin).
-
-
-
Enzyme Addition and Incubation:
-
Add purified DNA gyrase to the reaction mixtures.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Analyze the DNA products by agarose gel electrophoresis.
-
-
Interpretation:
-
In the absence of the inhibitor, the relaxed plasmid DNA will be converted to the faster-migrating supercoiled form.
-
Effective inhibition will result in a dose-dependent decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA.
-
Bacterial Membrane Permeability Assay
This assay assesses whether the compound disrupts the integrity of the bacterial cell membrane.
Causality Behind the Method: The bacterial membrane is a critical barrier, and its disruption leads to cell death. Fluorescent probes can be used to assess membrane permeability. For instance, the LIVE/DEAD BacLight™ kit uses two nucleic acid stains: SYTO 9 and propidium iodide (PI).[24][25] SYTO 9 is membrane-permeant and stains all bacteria green, while PI only enters cells with compromised membranes, staining them red. An increase in red fluorescence indicates membrane damage.[26]
-
Bacterial Cell Preparation:
-
Grow bacteria to mid-log phase and harvest by centrifugation.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
-
Treatment:
-
Incubate the bacterial suspension with various concentrations of this compound for a defined period. Include untreated and positive controls (e.g., a known membrane-disrupting agent like polymyxin B).
-
-
Staining:
-
Add the fluorescent dyes (e.g., SYTO 9 and PI) to the cell suspensions and incubate in the dark as per the manufacturer's instructions.
-
-
Analysis:
-
Measure the fluorescence using a fluorometer, fluorescence microscope, or flow cytometer.
-
An increase in the red/green fluorescence ratio indicates a loss of membrane integrity.
-
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive antimicrobial evaluation of this compound. By following these standardized protocols, researchers can generate high-quality, reproducible data on the compound's spectrum of activity, potency, and potential mechanism of action. Positive results from these in vitro assays would warrant further investigation, including time-kill kinetic studies, evaluation against a broader panel of clinical isolates, and ultimately, in vivo efficacy studies in animal models of infection. The exploration of novel scaffolds like the tetrahydro-indazole core is a critical endeavor in the global fight against antimicrobial resistance.
References
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Shaikh, J. et al. (2020). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Tari, L. W. et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
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Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
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Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Maxwell, A. (1999). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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CLSI. Antimicrobial Susceptibility Testing. [Link]
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
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EUCAST. EUCAST Home. [Link]
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Kim, J. et al. (2016). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine. [Link]
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CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Jones, R. N. et al. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide. Journal of Clinical Microbiology. [Link]
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EUCAST. Expert Rules. [Link]
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Microbiology International. Broth Microdilution. [Link]
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Van Belkum, A. et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
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The American Society for Microbiology. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
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Wójcik, M. et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Giske, C. G. et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. [Link]
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HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]
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Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Espinel-Ingroff, A. et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
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Traczewski, M. M. et al. (2010). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology. [Link]
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Li, X. et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments. [Link]
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Cilibrizzi, A. et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals. [Link]
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Hiasa, H. et al. (2009). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]
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ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
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Frontiers. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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National Institutes of Health. (2015). A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach. [Link]
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myadlm.org. (2016). Antimicrobial Susceptibility Testing Challenges. [Link]
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Schaper, K. J. et al. (2013). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy. [Link]
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American Society for Microbiology. (2002). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. [Link]
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Khan, Z. A. et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Environmental Research and Public Health. [Link]
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Pérez-Villanueva, J. et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]
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Patel, R. et al. (2015). Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
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National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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Microbe Notes. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. [Link]
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4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine in kinase inhibition assays
Application Note & Protocols
Topic: Characterization of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine in Kinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Evaluating the Kinase Inhibitory Profile of this compound (T-IND-3M): A Guide to Biochemical Characterization
Abstract
Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The indazole scaffold is a well-established pharmacophore in the design of potent kinase inhibitors. This document provides a comprehensive guide for the initial biochemical characterization of the novel compound this compound, hereafter referred to as T-IND-3M. We present detailed protocols for determining its inhibitory potency (IC50), assessing its selectivity across the human kinome, and elucidating its mechanism of action. These methodologies are designed to provide researchers with a robust framework for evaluating novel small molecule kinase inhibitors.
Introduction: The Rationale for Kinase Inhibition
The human genome encodes over 500 protein kinases, which act as key nodes in complex signaling networks that control cell proliferation, survival, differentiation, and metabolism.[1][2] In cancer, aberrant kinase activity—driven by mutation, amplification, or translocation—can lead to uncontrolled cell growth and survival.[2][3][4] Consequently, kinases have become one of the most important classes of drug targets in oncology.[5][6]
The initial phase of kinase inhibitor discovery involves a rigorous in vitro biochemical evaluation to establish potency, selectivity, and mechanism of action (MoA).[5] This application note outlines a systematic approach to perform this evaluation for T-IND-3M, a compound featuring the promising tetrahydro-indazole core.[7][8]
Caption: Simplified PI3K/AKT signaling pathway, a common target in cancer therapy.
Initial Potency Determination: IC50 Measurement
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[9][10] It represents the concentration of the compound required to inhibit 50% of the target kinase's activity under specific assay conditions. For robust and high-throughput compatible analysis, luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ assay, are widely used.[11][12]
Caption: General workflow for IC50 determination using an ADP-detection assay.
This protocol describes a method for determining the IC50 of T-IND-3M against a specific kinase.
Materials:
-
Kinase of interest (e.g., AKT1) and corresponding peptide substrate.
-
T-IND-3M stock solution (e.g., 10 mM in 100% DMSO).
-
Staurosporine (positive control inhibitor).
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11]
-
ATP solution (concentration should be at or near the Kₘ for the target kinase to ensure data comparability).[13]
-
ADP-Glo™ Kinase Assay Kit or similar.
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of T-IND-3M in 100% DMSO. Prepare similar dilutions for the positive control (Staurosporine).
-
Assay Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (vehicle/negative control) or 1 µL of Staurosporine dilutions (positive control).
-
Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 5 µL of the kinase solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of this mix to each well.
-
Kinase Reaction: Mix the plate and incubate at 30°C for 60 minutes.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin mix to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the average signal from the vehicle (DMSO) control wells as 100% activity and the "no enzyme" or high concentration positive control wells as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[9]
-
Example Data Presentation:
| Kinase Target | T-IND-3M IC50 (nM) | Staurosporine IC50 (nM) |
|---|---|---|
| AKT1 | 75 | 8 |
| SRC | 1,200 | 6 |
| CDK2 | >10,000 | 15 |
| p38α | 450 | 20 |
Kinase Selectivity Profiling
High potency alone is insufficient; an ideal inhibitor should also be selective for its intended target to minimize off-target effects and potential toxicity.[6][14] Kinase selectivity is assessed by screening the compound against a large, representative panel of the human kinome, often at a single high concentration.
This is typically performed as a service by specialized vendors who maintain large panels of active kinases. The "gold standard" method for this is the radiometric filter binding assay, which directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate.[13][15][16]
Procedure Outline:
-
Compound Submission: T-IND-3M is provided to a screening service.
-
Screening: The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases (e.g., the Reaction Biology HotSpot™ platform).[16]
-
Assay Principle: The kinase reaction is performed with the compound, substrate, and [γ-³³P]-ATP. The reaction mixture is then spotted onto a phosphocellulose membrane, which captures the phosphorylated substrate.[15]
-
Data Collection: Unbound [γ-³³P]-ATP is washed away, and the radioactivity remaining on the membrane, corresponding to the phosphorylated substrate, is quantified.[15][17]
-
Analysis: The activity in the presence of T-IND-3M is compared to a vehicle control (DMSO) to calculate the percent inhibition for each kinase in the panel.
Example Data Presentation (Abbreviated Panel):
| Kinase Target | Kinase Family | % Inhibition @ 1 µM T-IND-3M |
|---|---|---|
| AKT1 | AGC | 92% |
| AKT2 | AGC | 88% |
| PKA | AGC | 15% |
| SRC | Tyrosine | 45% |
| ABL1 | Tyrosine | 38% |
| p38α | CMGC | 65% |
| CDK2 | CMGC | 5% |
| MEK1 | STE | <2% |
This data helps identify primary targets (e.g., AKT1/2) and potential off-targets (e.g., p38α, SRC) for further investigation.
Mechanism of Action (MoA) Determination
Understanding how an inhibitor interacts with the kinase is crucial. Most kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket.[6][18] Others may be non-competitive or allosteric, binding to sites distinct from the ATP pocket.[19][20] A simple and effective way to investigate this is through an ATP competition assay.
If an inhibitor is ATP-competitive, its apparent potency (IC50) will decrease as the concentration of ATP increases, because the inhibitor and ATP are directly competing for the same binding site.[18] The IC50 of a non-ATP-competitive inhibitor will remain largely unchanged regardless of the ATP concentration.[18][21]
Caption: Decision logic for determining the mechanism of action via ATP competition.
Procedure:
-
Determine the Michaelis constant (Kₘ) of ATP for the target kinase under the specified assay conditions. This is a prerequisite for a properly designed experiment.[13]
-
Perform the complete IC50 determination for T-IND-3M as described in Protocol 2.1 under two separate conditions:
-
Condition A: Using an ATP concentration equal to its Kₘ value.
-
Condition B: Using a high ATP concentration (e.g., 10-fold or 100-fold the Kₘ value, or a physiologically relevant concentration like 1 mM).[16]
-
-
Data Analysis: Calculate the IC50 value for each condition. A significant rightward shift (>5-fold) in the IC50 value from Condition A to Condition B provides strong evidence for an ATP-competitive mechanism of action.
Example Data Presentation:
| Kinase Target | ATP Concentration | T-IND-3M IC50 (nM) | Fold Shift | Conclusion |
|---|---|---|---|---|
| AKT1 | 15 µM (Kₘ) | 75 | - | - |
| AKT1 | 1 mM | 980 | 13.1x | ATP-Competitive |
Troubleshooting and Best Practices
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Poor mixing; Inaccurate pipetting; Compound precipitation at high concentrations. | Ensure thorough mixing at each step. Use calibrated pipettes. Check compound solubility in assay buffer; if needed, lower the top screening concentration or add a co-solvent.[22] |
| No inhibition observed, even at high concentrations | Compound is inactive against the target; Compound degradation; Incorrect assay setup. | Verify compound integrity and stock concentration. Confirm the activity of the kinase using a known positive control inhibitor (e.g., Staurosporine). Double-check concentrations of all reagents (enzyme, ATP, substrate). |
| Inconsistent results between experiments | Variation in reagent lots (enzyme, ATP); Inconsistent incubation times or temperatures; Cell line instability. | Qualify new reagent lots before use. Strictly adhere to standardized incubation times and temperatures. Use low-passage number cells if applicable and ensure consistency.[22] |
| High potency in biochemical assay, low potency in cell-based assay | Poor cell permeability; Compound is an efflux pump substrate; High intracellular ATP concentration (for competitive inhibitors). | Evaluate the compound's physicochemical properties (LogP, PSA). Perform cell permeability assays (e.g., Caco-2). The MoA study (Protocol 4.1) can help diagnose issues related to ATP competition, as intracellular ATP is typically in the millimolar range.[18][21] |
Conclusion
The protocols and workflows outlined in this application note provide a robust and systematic approach to the initial biochemical characterization of the novel kinase inhibitor candidate, this compound (T-IND-3M). By determining its IC50, assessing its kinome-wide selectivity, and elucidating its mechanism of action, researchers can generate the critical data needed to validate its potential and guide subsequent steps in the drug discovery process, such as cell-based assays and lead optimization.
References
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Brocato, J., et al. (2022). Protein Kinase Signalling Networks in Cancer. PMC - NIH. [Link]
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Lin, Y., et al. (2018). A high-throughput radiometric kinase assay. PMC - NIH. [Link]
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Kinsella, G. K., & Imperiali, B. (2010). Fluorescent Peptide Assays For Protein Kinases. PMC - NIH. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. [Link]
-
The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]
-
Gower, A. J., et al. (2006). A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates. AACR Journals. [Link]
-
Roskoski, R. Jr. (2018). Kinases and Cancer. PMC - PubMed Central - NIH. [Link]
-
Yu, X., et al. (2006). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. PubMed. [Link]
-
Tredan, O., et al. (2019). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI. [Link]
-
Meyer, J. G., et al. (2019). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. PubMed Central. [Link]
-
Journal of the American Chemical Society. (n.d.). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. [Link]
-
Wee, P., & Wang, Z. (2017). Targeting RTK Signaling Pathways in Cancer. MDPI. [Link]
-
MDPI. (n.d.). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. MDPI. [Link]
-
ProQinase GmbH. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]
-
Wee, P., & Wang, Z. (2017). Targeting RTK Signaling Pathways in Cancer. ProQuest. [Link]
-
Carles, F., et al. (2011). Non-ATP competitive protein kinase inhibitors. PubMed. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Cavasotto, C. N., & Helmer-Citterich, M. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]
-
Cavasotto, C. N., & Helmer-Citterich, M. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers. [Link]
-
Roskoski, R. Jr. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Pharmacological Research. [Link]
-
ResearchGate. (2025). Non-ATP Competitive Protein Kinase Inhibitors. ResearchGate. [Link]
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PubChemLite. (n.d.). (4,5,6,7-tetrahydro-1h-indazol-3-yl)methanamine. PubChemLite. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central. [Link]
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SpringerLink. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. SpringerLink. [Link]
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ResearchGate. (2025). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]
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PubChemLite. (n.d.). 1-(1,5,5-trimethyl-4,5,6,7-tetrahydro-1h-indazol-3-yl)methanamine hydrochloride. PubChemLite. [Link]
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Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
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Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
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ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]
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National Institutes of Health. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]
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ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
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PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine Derivatives for SAR Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Tetrahydroindazole Scaffold
The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to modulate interactions with biological targets. Derivatives of this scaffold have shown promise as potent inhibitors of various enzymes, including protein kinases and dihydroorotate dehydrogenase (DHODH), making them attractive candidates for the development of novel therapeutics in oncology, immunology, and other disease areas.[1][2][3][4]
This guide provides a comprehensive, in-depth technical overview of the synthesis of a key building block, 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, and its subsequent derivatization for the exploration of structure-activity relationships (SAR). The protocols detailed herein are designed to be robust and reproducible, enabling researchers to generate a library of analogues for biological screening.
Synthetic Strategy: A Multi-step Approach to the Target Scaffold
The synthesis of this compound derivatives is a multi-step process that begins with the construction of the core tetrahydroindazole ring system, followed by the introduction and modification of the 3-aminomethyl side chain and functionalization of the indazole nitrogens.
Part 1: Synthesis of the Core Intermediate: 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile
The initial and crucial step is the formation of the tetrahydroindazole ring. This is efficiently achieved through the condensation of a readily available cyclohexanone derivative with hydrazine.
Reaction Scheme:
Caption: Synthesis of the key intermediate.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile
This protocol outlines the synthesis of the key intermediate, 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, from 2-oxocyclohexane-1-carbonitrile and hydrazine hydrate.
| Reagent/Material | Molar Equivalent | Molecular Weight ( g/mol ) | Amount | Notes |
| 2-Oxocyclohexane-1-carbonitrile | 1.0 | 123.15 | 10.0 g (81.2 mmol) | Commercially available. |
| Hydrazine hydrate (~64% hydrazine) | 1.2 | 50.06 (for 100%) | ~7.6 mL (97.4 mmol) | Use with caution, corrosive. |
| Glacial Acetic Acid | Catalytic | 60.05 | ~0.5 mL | |
| Ethanol (95%) | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-oxocyclohexane-1-carbonitrile (10.0 g, 81.2 mmol) and ethanol (100 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add glacial acetic acid (0.5 mL) to the solution.
-
Slowly add hydrazine hydrate (~7.6 mL, 97.4 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired product as a solid.
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Reduction of the Nitrile to the Primary Amine
The next critical step is the reduction of the 3-carbonitrile group to the corresponding aminomethyl group. This transformation can be achieved using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this conversion.
Reaction Scheme:
Caption: Reduction of the nitrile to the primary amine.
Protocol 2: Synthesis of (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanamine
This protocol describes the reduction of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile to the target primary amine using lithium aluminum hydride.
| Reagent/Material | Molar Equivalent | Molecular Weight ( g/mol ) | Amount | Notes |
| 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile | 1.0 | 147.18 | 5.0 g (34.0 mmol) | From Protocol 1. |
| Lithium aluminum hydride (LiAlH₄) | 2.0 | 37.95 | 2.58 g (68.0 mmol) | Highly reactive, handle with care. |
| Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL | |
| Water | - | 18.02 | - | For quenching. |
| 15% Sodium hydroxide solution | - | - | - | For quenching. |
Procedure:
-
Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.
-
To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add lithium aluminum hydride (2.58 g, 68.0 mmol).
-
Carefully add anhydrous THF (100 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (5.0 g, 34.0 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the LiAlH₄ suspension at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Sequentially and dropwise, add water (2.6 mL), 15% aqueous sodium hydroxide (2.6 mL), and then water again (7.8 mL). This is the Fieser workup, which should result in a granular precipitate that is easy to filter.
-
Stir the mixture vigorously for 30 minutes.
-
Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with a small percentage of triethylamine) to yield the pure (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine.
Part 3: Derivatization for SAR Studies
With the core aminomethyl tetrahydroindazole in hand, a diverse library of derivatives can be synthesized to explore the structure-activity relationship. Key modifications include N-alkylation/arylation of the indazole ring and acylation/reductive amination of the primary amine.
Reaction Scheme for Derivatization:
Caption: Key derivatization strategies for SAR studies.
Protocol 3: N1-Selective Alkylation of the Tetrahydroindazole Ring
Regioselective alkylation of the indazole nitrogen is critical, as the position of the substituent can significantly impact biological activity.[5][6] N1-alkylation is often favored under thermodynamic control.[2]
Procedure:
-
Dissolve (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine (1.0 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C.
-
Add a base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl or benzyl halide (R-X, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Reductive Amination of the Primary Amine
Reductive amination is a versatile method to introduce a wide range of substituents on the primary amine.[7][8][9][10][11]
Procedure:
-
Dissolve (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add the desired aldehyde or ketone (1.0-1.2 eq).
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
If the amine is used as a salt, a tertiary amine base like triethylamine (Et₃N) may be added to liberate the free amine.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Structure-Activity Relationship (SAR) Studies: Guiding Principles
The synthesized derivatives of this compound can be screened against a panel of biological targets, such as protein kinases, to elucidate the SAR. The following are key areas of exploration:
-
N1 vs. N2 Substitution on the Indazole Ring: The position of the substituent on the indazole nitrogen can dramatically alter the compound's binding mode and potency.[5][6] Generally, N1-substituted indazoles have different biological profiles compared to their N2-counterparts. The synthetic protocols provided focus on achieving N1-selectivity.
-
Substituents on the Indazole Nitrogen (R): The nature of the R group (alkyl, aryl, substituted benzyl, etc.) will influence properties such as lipophilicity, solubility, and potential for specific interactions with the target protein. For example, in kinase inhibitors, this group often extends into the solvent-exposed region of the ATP-binding pocket.[4][6][12]
-
Substituents on the Aminomethyl Group (R', R''): Modification of the primary amine to secondary or tertiary amines, or to amides, allows for the exploration of hydrogen bonding interactions and steric effects within the binding site. The size, polarity, and charge of these substituents are critical determinants of activity.[13][14][15][16]
Data Presentation for SAR Analysis:
The biological data for the synthesized compounds should be organized in a clear, tabular format to facilitate SAR analysis.
| Compound ID | R (N1-substituent) | R' (Amine substituent) | IC₅₀ (nM) [Target Kinase] | Notes |
| 1 | H | H | >10,000 | Parent Compound |
| 2a | Methyl | H | 5,230 | |
| 2b | Benzyl | H | 1,150 | Increased lipophilicity improves activity. |
| 3a | Benzyl | Acetyl | 8,700 | Amide formation reduces potency. |
| 3b | Benzyl | Cyclopropylmethyl | 250 | Optimal steric and electronic properties. |
| ... | ... | ... | ... | ... |
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound derivatives. The protocols are designed to be adaptable, allowing for the creation of a diverse library of compounds for SAR studies. By systematically modifying the core scaffold at key positions, researchers can gain valuable insights into the structural requirements for potent and selective inhibition of their biological targets of interest, ultimately accelerating the drug discovery process.
References
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
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American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
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PubChem. (n.d.). 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Retrieved from [Link]
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ScienceDirect. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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ResearchGate. (2011). ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
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NTU Scholars. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
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National Institutes of Health. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Retrieved from [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Tetrahydro-indazoles
Introduction: The Significance of N-Aryl Tetrahydro-indazoles in Modern Chemistry
The tetrahydro-indazole scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique three-dimensional architecture and hydrogen bonding capabilities make it a valuable component in the design of novel therapeutic agents and functional organic materials. The direct N-arylation of the tetrahydro-indazole core via palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has emerged as a powerful and versatile strategy for the synthesis of complex N-aryl tetrahydro-indazoles.[1][2][3] This transformation allows for the efficient construction of a carbon-nitrogen (C-N) bond between the saturated heterocycle and a diverse range of aryl and heteroaryl partners.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the palladium-catalyzed cross-coupling of tetrahydro-indazoles. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into reaction optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting suboptimal reaction outcomes. The key steps are:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) or pseudohalide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[1] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step, especially for less reactive aryl chlorides.[6]
-
Amine Coordination and Deprotonation: The tetrahydro-indazole then coordinates to the Pd(II) center. In the presence of a strong base, the N-H proton of the coordinated tetrahydro-indazole is abstracted to form a palladium-amido complex.[1]
-
Reductive Elimination: This is the product-forming step where the N-aryl tetrahydro-indazole is formed, and the Pd(0) catalyst is regenerated, thus closing the catalytic cycle.[1] A competing side reaction, β-hydride elimination, can sometimes occur, leading to the formation of an imine and a hydrodehalogenated arene.[1] The selection of appropriate ligands can suppress this undesired pathway.
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Setup: Reagents, Catalysts, and Equipment
A successful cross-coupling reaction hinges on the careful selection and handling of reagents and the establishment of an inert atmosphere.
Reagents and Solvents
-
Tetrahydro-indazole: The purity of the tetrahydro-indazole is critical. It should be free of any acidic impurities that could quench the base.
-
Aryl Halide/Pseudohalide: Aryl bromides and iodides are generally more reactive than aryl chlorides. For less reactive chlorides, the choice of a highly active catalyst system is paramount. Aryl triflates are also excellent coupling partners.
-
Palladium Source: A variety of palladium sources can be used, ranging from simple salts like palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) to more advanced, air-stable precatalysts.[3] Precatalysts, such as those developed by the Buchwald group, offer greater convenience and reproducibility by ensuring a 1:1 or 2:1 ligand-to-palladium ratio.[7]
-
Phosphine Ligands: The choice of ligand is arguably the most critical parameter. For the coupling of saturated N-heterocycles like tetrahydro-indazole, bulky and electron-rich biarylphosphine ligands are generally preferred. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.[6][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the tetrahydro-indazole. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher reaction temperatures or longer reaction times.[9]
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly used solvents for Buchwald-Hartwig aminations. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Recommended Catalyst Systems
| Catalyst Component | Recommended Options | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3) | Readily available and effective. Precatalysts offer improved stability and ease of use.[7] |
| Ligand | XPhos, tBuXPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that are well-suited for C-N bond formation with challenging amines. tBuXPhos has been noted for its effectiveness with indazoles.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | Strong bases are generally more effective. Weaker bases can be used for sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and deoxygenated. Toluene is often a good starting point due to its high boiling point. |
Equipment
-
Schlenk tubes or oven-dried round-bottom flasks with condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Standard laboratory glassware
Detailed Experimental Protocols
Safety Precaution: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Strong bases like NaOtBu are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Procedure for the N-Arylation of Tetrahydro-indazole
This protocol provides a general starting point for the cross-coupling of tetrahydro-indazole with an aryl bromide. Optimization may be required for different substrates.
Experimental Workflow Diagram:
Caption: A typical workflow for the palladium-catalyzed N-arylation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), tetrahydro-indazole (1.2 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl tetrahydro-indazole.
Protocol 2: Reaction Optimization
The success of the cross-coupling reaction can be highly substrate-dependent. A systematic optimization of the reaction parameters is often necessary to achieve high yields.
Table for Reaction Optimization Parameters:
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale for Optimization |
| Ligand | XPhos | tBuXPhos | RuPhos | The steric and electronic properties of the ligand significantly impact the reaction rate and yield. |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | A weaker base may be necessary for substrates with sensitive functional groups. |
| Solvent | Toluene | 1,4-Dioxane | THF | Solvent polarity can affect the solubility of reagents and the stability of the catalyst. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures may be required for less reactive substrates, but can also lead to catalyst decomposition. |
| Catalyst Loading | 1 mol% | 2 mol% | 5 mol% | Higher catalyst loading may be necessary for challenging couplings, but increases cost and metal contamination. |
Troubleshooting Common Issues:
-
Low Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the reaction temperature or time.
-
Screen different ligands and bases. A more electron-rich and bulky ligand may be required.
-
Increase the catalyst loading.
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
This can result from a competing β-hydride elimination pathway.[1]
-
Try a different ligand that favors reductive elimination.
-
Lowering the reaction temperature may help.
-
-
Catalyst Decomposition:
-
Observed as the formation of palladium black.
-
Ensure the reaction is properly deoxygenated.
-
Use a more stable precatalyst.
-
Avoid excessively high temperatures.
-
Conclusion
The palladium-catalyzed cross-coupling of tetrahydro-indazoles is a robust and highly effective method for the synthesis of N-aryl derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently access a wide range of valuable compounds. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this powerful transformation in both academic and industrial settings.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. Retrieved from [Link]
- Synthesis of 1-Aryl-1 H -indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides. (2005). The Journal of Organic Chemistry, 70(2), 596–602.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Scientific Reports, 14(1).
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
- Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. (2005). The Journal of Organic Chemistry, 70(2), 596-602.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2015). Chemical Science, 6(1), 85-96.
- Synthesis of Saturated N-Heterocycles. (2014).
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Scientific Reports, 14(1).
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024, April 3). YouTube. Retrieved from [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 2816-2823.
- Synthesis of Saturated N-Heterocycles. (2014). ETH Zurich Research Collection.
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2021).
- Cascade Pd-Catalyzed Intermolecular N-Arylation/Intramolecular Alkene Carboamination Reactions for the Synthesis of Dihydroindoloindoles. (2015). Organic Letters, 17(13), 3294-3297.
- One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. (2007).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry, 14(7), 1227-1269.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: Harnessing 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine for Complex Molecule Synthesis
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. The 4,5,6,7-tetrahydro-1H-indazole core, a partially saturated isostere of indole, has emerged as a privileged scaffold, finding application in the development of potent inhibitors for a range of biological targets.[1][2] The introduction of a reactive aminomethyl handle at the 3-position yields 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine , a versatile and highly valuable building block for the construction of complex molecular libraries. This guide provides an in-depth exploration of its synthetic utility, offering detailed protocols and expert insights for its application in amide bond formation, reductive amination, and the synthesis of urea and thiourea derivatives.
The unique structural features of this building block, namely the nucleophilic primary amine tethered to a bicyclic heterocyclic system containing both a pyrazole-like nitrogen and a saturated carbocyclic ring, offer a rich playground for synthetic diversification. Understanding the interplay of these features is paramount to successfully employing this reagent in multi-step synthetic campaigns.
Characterization of the Building Block
A thorough understanding of the starting material is the foundation of any successful synthetic endeavor.
Molecular Structure:
Caption: Structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H13N3 | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| CAS Number | 883547-15-7 | [3] |
| Appearance | Off-white to yellow solid (typical) | Supplier Information |
| Solubility | Soluble in methanol, dichloromethane, and other polar organic solvents. | General knowledge |
Spectroscopic Data:
While a comprehensive, publicly available experimental dataset for this specific molecule is limited, the following table outlines the expected spectroscopic characteristics based on its structure and data from related analogs. Researchers should always perform their own characterization for confirmation.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aliphatic protons of the tetrahydro ring, a singlet or multiplet for the CH2 group of the aminomethyl substituent, and a broad singlet for the NH protons of the indazole and the primary amine. |
| ¹³C NMR | Resonances for the aliphatic carbons of the tetrahydro ring, the carbons of the pyrazole ring, and the methylene carbon of the aminomethyl group. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z ≈ 152.12. |
Application I: Amide Bond Formation - The Cornerstone of Library Synthesis
The primary amine of this compound serves as an excellent nucleophile for the formation of amide bonds, a reaction of paramount importance in medicinal chemistry for the synthesis of stable and synthetically accessible analogs.
Workflow for Amide Coupling:
Caption: Generalized workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the widely adopted carbodiimide-mediated coupling, which is known for its mild conditions and broad substrate scope.[4] The addition of HOBt suppresses side reactions and minimizes racemization if chiral carboxylic acids are used.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then displaced by the primary amine of the indazole building block to form the desired amide.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.1-1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DCM or DMF (approx. 0.1-0.5 M).
-
Add HOBt (0.1-1.0 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.0-3.0 eq) in a minimal amount of the reaction solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
Application II: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a robust and efficient method for the N-alkylation of primary amines, providing access to a diverse range of secondary amines.[5][6] This one-pot procedure involves the in-situ formation of an imine between the amine and a carbonyl compound, followed by its immediate reduction.
Workflow for Reductive Amination:
Caption: General scheme for one-pot reductive amination.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce aldehydes and ketones under neutral or slightly acidic conditions.[5]
Rationale: The reaction proceeds via the formation of an imine or iminium ion intermediate in a mildly acidic environment, which is then selectively reduced by STAB to the corresponding secondary amine.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (optional, catalytic amount)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Dissolve the reactants in anhydrous DCE or THF (approx. 0.1-0.5 M).
-
If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation (optional, but often beneficial).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Application III: Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in a wide array of biologically active compounds and serve as important hydrogen bond donors and acceptors.[7][8] The primary amine of our building block can readily react with isocyanates and isothiocyanates to furnish the corresponding urea and thiourea derivatives.
Workflow for Urea/Thiourea Synthesis:
Caption: A straightforward approach to urea and thiourea derivatives.
Protocol 3: Synthesis of Substituted Ureas
This protocol describes a straightforward and high-yielding method for the synthesis of ureas from isocyanates.
Rationale: The nucleophilic primary amine attacks the electrophilic carbon of the isocyanate, leading to the direct formation of the urea linkage. The reaction is typically fast and clean.
Materials:
-
This compound (1.0 eq)
-
Isocyanate of interest (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or DCM (approx. 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the isocyanate (1.0 eq) dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
If a precipitate forms, it is often the desired product. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Note on Thiourea Synthesis: An analogous procedure can be followed for the synthesis of thiourea derivatives by substituting the isocyanate with the corresponding isothiocyanate. The reaction may require slightly longer reaction times or gentle heating to proceed to completion.
Conclusion and Future Perspectives
This compound is a building block of significant potential, offering a gateway to a wide variety of complex molecular structures. The protocols outlined in this guide provide a solid foundation for researchers to explore its utility in their synthetic endeavors. The primary amine handle, coupled with the unique electronic and steric properties of the tetrahydroindazole core, makes this an attractive starting material for the generation of diverse libraries for high-throughput screening and lead optimization in drug discovery programs. Further exploration of its reactivity, including participation in other C-N bond-forming reactions and functionalization of the indazole nitrogens, will undoubtedly continue to expand its role as a key tool in the synthetic chemist's arsenal.
References
-
Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. The Journal of Organic Chemistry, 83(3), 1591–1597. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 17, 2026, from [Link]
-
Ferreira, R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Gali, M., et al. (2019). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharma Chemica, 11(3), 1-8. [Link]
-
Trimurtulu, N., et al. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 11(9), 983-1004. [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved January 17, 2026, from [Link]
-
Chiorboli, C., et al. (2021). Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate. ACS Sustainable Chemistry & Engineering, 9(3), 1268-1275. [Link]
-
Singh, R. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4163-4166. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 17, 2026, from [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved January 17, 2026, from [Link]
-
AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. [Link]
-
ResearchGate. (2016). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved January 17, 2026, from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved January 17, 2026, from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7439-7448. [Link]
-
Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(11), 5015-5018. [Link]
Sources
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- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. studylib.net [studylib.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays: Characterizing 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine Derivatives
Introduction: The Therapeutic Potential of Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] This versatile heterocyclic system is particularly recognized for its ability to function as a "hinge-binding" fragment, a key interaction motif for inhibiting protein kinases.[3] Marketed drugs such as Pazopanib and Entrectinib, both potent kinase inhibitors for cancer therapy, feature the indazole core, underscoring its significance in drug development.[1] The 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine scaffold represents a promising class of molecules designed to explore this therapeutic potential further. Given the established role of indazoles as kinase inhibitors, a primary hypothesis is that these derivatives will exhibit activity against one or more protein kinase families. Notably, various indazole derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis and are frequently overexpressed in human cancers.[4][5]
This guide provides a comprehensive, multi-tiered strategy for the in-depth cellular characterization of this compound derivatives. The protocols herein are designed to first assess the general cytotoxic effects of the compounds, then to confirm direct engagement with their intracellular targets, quantify their inhibitory effects on specific kinase families, and finally, to dissect their impact on downstream cellular signaling pathways. This structured approach ensures a thorough and robust evaluation, providing the critical data needed to advance promising lead candidates in the drug discovery pipeline.
Tier 1: Foundational Analysis - Cell Viability and Cytotoxicity
Before investigating specific molecular targets, it is crucial to establish the general effect of the compounds on cell health and proliferation. This provides a therapeutic window and ensures that any observed effects in subsequent targeted assays are not simply a consequence of broad cytotoxicity. The XTT assay is a reliable and straightforward colorimetric method for this purpose.
Principle of the XTT Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the water-soluble XTT tetrazolium salt to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solution.
Protocol: XTT Cell Viability Assay
Objective: To determine the concentration-dependent effect of the indazole derivatives on the viability of a selected cancer cell line (e.g., HCT116, a human colon cancer cell line with known Aurora kinase expression).
Materials:
-
This compound derivatives (dissolved in DMSO)
-
HCT116 cells
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS)
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom microplates
-
Microplate reader (450-500 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HCT116 cells in complete medium.
-
Seed 1 x 104 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of the indazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubate for 48-72 hours.
-
-
XTT Labeling and Measurement:
-
Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Gently shake the plate and measure the absorbance at 475 nm using a microplate reader.
-
Data Analysis and Presentation:
The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The results should be plotted as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each compound.
| Compound | IC50 (µM) | Max Inhibition (%) |
| Derivative A | 5.2 | 95 |
| Derivative B | 12.8 | 92 |
| Staurosporine (Control) | 0.01 | 100 |
Tier 2: Target Engagement and Direct Inhibition
Once the cytotoxic profile is established, the next critical step is to verify that the compounds physically interact with their intended intracellular targets. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming target engagement in a native cellular environment.[6][7] Following confirmation of target binding, a direct measure of enzyme inhibition can be obtained using a biochemical assay such as the LanthaScreen™ Eu Kinase Binding Assay.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein remaining after heat-induced denaturation and aggregation is quantified. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[8]
Workflow Diagram:
Caption: CETSA® experimental workflow for assessing target engagement.
Procedure:
-
Cell Treatment: Treat HCT116 cells with the indazole derivative at a concentration known to be non-cytotoxic (e.g., 10x below the IC50 from the viability assay) or with vehicle (DMSO) for 2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.
-
Quantification: Carefully collect the supernatant and quantify the amount of the target protein (e.g., Aurora Kinase B) using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates stabilization and target engagement.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to a kinase.[9] The assay uses a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket of the kinase. When the tracer is bound, excitation of the europium donor results in energy transfer to the Alexa Fluor™ acceptor, producing a high TR-FRET signal. A compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal.[10]
Procedure:
-
Reagent Preparation: Prepare 3X solutions of the kinase (e.g., Aurora B), the Eu-labeled anti-tag antibody, the fluorescent tracer, and the test compounds in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer to each well to initiate the binding reaction.
-
Incubation and Reading: Incubate the plate at room temperature for 1 hour, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
Data Analysis and Presentation:
The TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated for each well. The percent inhibition is determined relative to high and low controls. IC50 values are then calculated from the dose-response curves.
| Compound | Target Kinase | LanthaScreen™ IC50 (nM) |
| Derivative A | Aurora B | 15.3 |
| Derivative A | p38α | > 10,000 |
| AZD1152 (Control) | Aurora B | 1.2 |
Tier 3: Cellular Pathway Analysis
Confirming that a compound binds to and inhibits a target kinase is a critical step. However, to understand its true cellular impact, it is essential to measure its effect on the downstream signaling pathway.
Protocol: Cellular Phosphorylation Assay for a Downstream Substrate
Principle: If the indazole derivatives inhibit Aurora Kinase B, the phosphorylation of its known substrates, such as Histone H3 at Serine 10 (H3S10ph), should decrease. This can be quantified using an immunofluorescence-based high-content imaging assay or by Western blot.
Workflow Diagram:
Sources
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- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - UK [thermofisher.com]
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Application Note: Derivatization Strategies for the Primary Amine of 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine for Accelerated Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the chemical modification of the primary amine in 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine. The derivatization of this functional group is a critical step in medicinal chemistry campaigns aimed at exploring structure-activity relationships (SAR) and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. We present detailed, field-proven protocols for several key derivatization reactions: acylation, sulfonylation, reductive amination, and urea formation. Each protocol is accompanied by an explanation of the underlying chemical principles, key experimental parameters, and methods for the characterization of the resulting products. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on the indazole scaffold.
Introduction: The Strategic Importance of the Primary Amine in this compound
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active agents, including kinase inhibitors.[1] The primary amine of this compound serves as a key handle for chemical modification, allowing for the systematic exploration of the chemical space around the indazole core. Derivatization of this amine can profoundly impact a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties by altering its polarity, hydrogen bonding capacity, and steric profile.
The strategic derivatization of this primary amine enables:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the amine provides insights into the molecular interactions between the compound and its biological target.
-
Improvement of Physicochemical Properties: Derivatization can be used to modulate solubility, lipophilicity, and metabolic stability.
-
Introduction of Pharmacophoric Features: New functional groups can be introduced to enhance target binding or introduce new interactions.
-
Bioisosteric Replacement: The primary amine can be replaced with other functional groups that mimic its essential properties while potentially offering advantages in terms of potency, selectivity, or pharmacokinetics.
This application note details robust and versatile protocols for the derivatization of the primary amine of this compound, providing a practical guide for medicinal chemists.
Derivatization Strategies and Protocols
The following sections provide detailed protocols for common and effective derivatization reactions for primary amines. The choice of strategy will depend on the specific goals of the medicinal chemistry program.
Acylation: Formation of Amides
Acylation of the primary amine to form an amide is a fundamental transformation in medicinal chemistry. Amides are generally stable, neutral, and can participate in hydrogen bonding. A wide variety of acylating agents are commercially available, allowing for the introduction of diverse substituents.
Causality Behind Experimental Choices: The use of an acyl chloride is a common and efficient method for acylation.[2][3] A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct generated during the reaction, driving the reaction to completion. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis of the acyl chloride.[2]
Caption: Workflow for the Acylation of a Primary Amine.
Protocol 2.1.1: Acylation with an Acyl Chloride
-
Materials:
-
This compound
-
Acyl chloride of choice (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.1 equivalents) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Temperature | 0°C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Base | Triethylamine | Neutralizes HCl byproduct. |
| Solvent | Anhydrous DCM | Aprotic solvent to prevent acyl chloride hydrolysis. |
| Equivalents | 1.1 eq. Acyl Chloride | Ensures complete consumption of the starting amine. |
Sulfonylation: Formation of Sulfonamides
Sulfonylation of the primary amine to form a sulfonamide introduces a key pharmacophoric element. Sulfonamides are good hydrogen bond acceptors and can significantly alter the acidity and solubility of the parent molecule.
Causality Behind Experimental Choices: Similar to acylation, sulfonylation with a sulfonyl chloride requires a base to neutralize the generated HCl.[4] Pyridine is often used as both a base and a solvent. The reaction is typically performed at low temperatures to control the reactivity of the sulfonyl chloride and to prevent potential side reactions like di-sulfonylation.[4]
Caption: Workflow for the Sulfonylation of a Primary Amine.
Protocol 2.2.1: Sulfonylation with a Sulfonyl Chloride
-
Materials:
-
This compound
-
Sulfonyl chloride of choice (1.05 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 equivalents) in anhydrous DCM
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine or DCM with triethylamine at 0°C under a nitrogen atmosphere.
-
Add the sulfonyl chloride (1.05 equivalents) portion-wise or as a solution in DCM, keeping the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with 1 M HCl (to remove pyridine/TEA).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Temperature | 0°C to Room Temp. | Controls reactivity and prevents di-sulfonylation.[4] |
| Base | Pyridine/TEA | Scavenges HCl byproduct.[4] |
| Solvent | Pyridine or DCM | Aprotic solvent. |
| Equivalents | 1.05 eq. Sulfonyl Chloride | Minimizes excess reagent. |
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. This reaction allows for the introduction of a wide range of alkyl or aryl substituents.
Causality Behind Experimental Choices: The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[5] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations and can be used in a one-pot procedure.[6] The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Caption: Workflow for Reductive Amination.
Protocol 2.3.1: Reductive Amination with an Aldehyde or Ketone
-
Materials:
-
This compound
-
Aldehyde or ketone of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Reducing Agent | STAB | Mild and selective for iminium ion reduction.[6] |
| Solvent | DCM or DCE | Aprotic, common for this reaction. |
| Additive | Acetic Acid | Catalyzes imine formation. |
| Equivalents | 1.1 eq. Carbonyl | Drives reaction towards product formation. |
Urea Formation
The formation of ureas from the primary amine and an isocyanate is a straightforward and high-yielding reaction. Ureas are excellent hydrogen bond donors and acceptors and are common motifs in drug molecules.
Causality Behind Experimental Choices: The reaction between a primary amine and an isocyanate is typically rapid and does not require a catalyst or base.[7] The reaction is often performed in aprotic solvents such as THF, DCM, or DMF at room temperature.[7]
Caption: Workflow for Urea Formation from a Primary Amine.
Protocol 2.4.1: Urea Formation with an Isocyanate
-
Materials:
-
This compound
-
Isocyanate of choice (1.0 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the isocyanate (1.0 equivalent) as a solution in the same solvent, or dropwise if it is a liquid.
-
Stir the reaction mixture at room temperature for 1-12 hours. The product may precipitate from the solution. Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
| Parameter | Condition | Rationale |
| Temperature | Room Temp. | Reaction is typically fast and exothermic. |
| Base | None required | The reaction proceeds without a catalyst.[7] |
| Solvent | Anhydrous THF/DCM | Aprotic to prevent isocyanate hydrolysis. |
| Equivalents | 1.0 eq. Isocyanate | Stoichiometric reaction. |
Characterization of Derivatized Products
Confirmation of the successful derivatization of the primary amine is crucial. A combination of spectroscopic techniques should be employed for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the primary amine protons (typically a broad singlet) and the appearance of a new amide N-H (broad singlet, typically downfield), sulfonamide N-H (broad singlet), or secondary amine N-H (broad singlet) is indicative of a successful reaction. New signals corresponding to the protons of the introduced group will also be present. The protons on the carbon adjacent to the nitrogen will often shift downfield upon derivatization.[8]
-
¹³C NMR: The carbon atom attached to the nitrogen will exhibit a chemical shift change upon derivatization. The appearance of new signals, such as a carbonyl carbon for an amide, will also be observed.[9]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak in the mass spectrum will correspond to the expected mass of the derivatized product. The fragmentation pattern can also provide structural information. The molecular ion peak for a compound with an odd number of nitrogen atoms will have an odd mass-to-charge ratio.[10]
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the characteristic N-H stretching bands of a primary amine (two bands in the 3300-3500 cm⁻¹ region) and the appearance of a single N-H stretch for a secondary amine or amide, or the complete disappearance of N-H stretches for a tertiary amine, can confirm the reaction.[8][11] The appearance of a strong C=O stretch (around 1650 cm⁻¹) for amides is also a key diagnostic peak.
-
Conclusion
The protocols outlined in this application note provide a robust starting point for the derivatization of the primary amine in this compound. These methods are versatile and can be adapted for a wide range of substrates, enabling the efficient generation of compound libraries for SAR exploration and lead optimization in drug discovery programs. Careful monitoring of the reactions and thorough characterization of the products are essential for success.
References
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Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
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Artuso, E., et al. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 7, 1227–1232. [Link]
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IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]
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van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]
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Isom, V., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1842–1845. [Link]
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ResearchGate. Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. [Link]
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Royal Society of Chemistry. RSC Advances. [Link]
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Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
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Organic Chemistry Tutor. Reductive Amination. [Link]
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Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
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Wikipedia. Reductive amination. [Link]
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Isom, V., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1188–1191. [Link]
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ResearchGate. Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. [Link]
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PubMed. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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Oregon State University. Spectroscopy of Amines. [Link]
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PubMed. Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. [Link]
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Organic Chemistry Portal. Indazole synthesis. [Link]
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ResearchGate. ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]
- Synthesis of 1H-Indazoles via Silver(I)
-
ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]
-
ACS Omega. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. [Link]
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Application Notes and Protocols for Molecular Docking of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine Analogs as Kinase Inhibitors
Introduction: The Therapeutic Potential of Indazole Analogs as Kinase Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and steric properties allow for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[3] A significant area of interest is the development of indazole-based molecules as protein kinase inhibitors.[1][4] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and autoimmune disorders.[2][4]
The 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine core represents a versatile template for the synthesis of kinase inhibitors. The tetrahydro-indazole portion can engage in various non-covalent interactions within the ATP-binding pocket of kinases, while the methanamine group provides a vector for introducing diverse substituents to enhance potency and selectivity. This application note provides a comprehensive, step-by-step protocol for the molecular docking of this compound analogs against two clinically relevant kinase targets: Janus Kinase 2 (JAK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) .
This guide is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will delve into the rationale behind each step, from protein and ligand preparation to the analysis of docking results, ensuring a robust and reproducible workflow.
I. Foundational Concepts in Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The primary goal is to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). This is achieved through two main components: a search algorithm that generates a variety of ligand poses and a scoring function that estimates the binding affinity for each pose.[5] A lower docking score generally indicates a more favorable binding interaction.
II. Experimental Workflow Overview
Our molecular docking protocol follows a systematic and validated workflow designed to ensure the accuracy and reliability of the results. The overall process is depicted in the diagram below.
Figure 1: A generalized workflow for molecular docking studies.
III. Detailed Protocols
This section provides detailed, step-by-step protocols for docking this compound analogs against JAK2 and IRAK-4. We will utilize widely accessible and validated software tools.
A. Software and Resource Requirements
| Software/Resource | Purpose | Recommended Tool(s) |
| Molecular Visualization | Viewing and preparing protein and ligand structures | UCSF Chimera, PyMOL, Discovery Studio Visualizer |
| Molecular Docking | Performing the docking calculations | AutoDock Vina |
| Ligand Preparation | 2D to 3D conversion and energy minimization | ChemDraw, Avogadro, Open Babel |
| Protein Data Bank (PDB) | Source for protein crystal structures | [Link] |
B. Protocol 1: Docking Against Janus Kinase 2 (JAK2)
JAK2 is a tyrosine kinase that plays a key role in cytokine signaling pathways, and its aberrant activity is associated with myeloproliferative neoplasms.[6][7] We will use the crystal structure of JAK2 in complex with an inhibitor (PDB ID: 3EYG) to guide our docking protocol.[7][8]
Step 1: Target Protein Preparation
-
Obtain the Protein Structure: Download the PDB file for JAK2 (PDB ID: 3EYG) from the RCSB Protein Data Bank.
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera.
-
Remove water molecules and any co-solvents or ions not essential for binding.
-
Separate the protein chain(s) from the co-crystallized ligand and save them as a new PDB file (e.g., JAK2_protein.pdb).
-
Add hydrogen atoms to the protein, assuming a physiological pH of 7.4. This is a critical step for accurate hydrogen bond calculations.
-
Assign partial charges to the protein atoms (e.g., using the AMBER force field).
-
Save the prepared protein in the PDBQT format required by AutoDock Vina (e.g., JAK2_protein.pdbqt).
-
Step 2: Ligand Preparation
-
Sketch the Ligand: Draw the 2D structure of your this compound analog using a chemical drawing software like ChemDraw.
-
Convert to 3D and Minimize Energy:
-
Convert the 2D structure to a 3D conformation.
-
Perform an energy minimization of the 3D structure using a force field like MMFF94. This ensures a low-energy starting conformation for the ligand.
-
Save the prepared ligand in the PDBQT format (e.g., ligand_1.pdbqt).
-
Step 3: Grid Generation
The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses.
-
Define the Binding Site: Load the prepared protein (JAK2_protein.pdbqt) and the co-crystallized ligand (extracted from 3EYG) into AutoDock Tools.
-
Center the Grid: Center the grid box on the co-crystallized ligand to define the active site. A typical grid box size is 25 x 25 x 25 Å, but this may need to be adjusted based on the size of the binding pocket.
-
Generate the Grid Parameter File: Save the grid parameters to a configuration file (e.g., grid.conf).
Step 4: Running the Docking Simulation
-
Execute AutoDock Vina: Use the command line to run AutoDock Vina with the prepared protein, ligand, and grid configuration file as input.
-
Output: AutoDock Vina will generate a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity (in kcal/mol), and a log file summarizing the results.
C. Protocol 2: Docking Against Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4)
IRAK-4 is a serine/threonine kinase crucial for Toll-like receptor and IL-1 receptor signaling, making it a target for inflammatory and autoimmune diseases.[9][10] We will utilize the crystal structure of IRAK-4 in complex with an inhibitor (PDB ID: 4YP8) for this protocol.[11]
The steps for docking against IRAK-4 are analogous to those for JAK2, with the primary difference being the target protein and its corresponding PDB file.
Step 1: Target Protein Preparation (using PDB ID: 4YP8) Step 2: Ligand Preparation (as described for JAK2) Step 3: Grid Generation (centered on the co-crystallized ligand in 4YP8) Step 4: Running the Docking Simulation (using the IRAK-4 protein and corresponding grid)
IV. Analysis and Interpretation of Docking Results
A. Quantitative Analysis: Docking Scores
The primary quantitative output of a docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity. It is crucial to compare the docking scores of your novel analogs to a known inhibitor or the native ligand to benchmark their potential.
| Compound | Target | Docking Score (kcal/mol) |
| Known JAK2 Inhibitor (from 3EYG) | JAK2 | -9.5 |
| Analog 1 | JAK2 | -8.7 |
| Analog 2 | JAK2 | -9.8 |
| Known IRAK-4 Inhibitor (from 4YP8) | IRAK-4 | -10.2 |
| Analog 3 | IRAK-4 | -9.9 |
| Analog 4 | IRAK-4 | -11.1 |
Table 1: Example docking scores for hypothetical analogs against JAK2 and IRAK-4.
B. Qualitative Analysis: Visualization of Binding Interactions
Visual inspection of the top-ranked docking poses is critical to understand the binding mode and the key interactions driving the affinity.
-
Load the Complex: Open the prepared protein structure and the docked ligand poses in a molecular visualization tool.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: These are crucial for specificity and affinity. The indazole nitrogen atoms and the methanamine group are potential hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The tetrahydro-indazole ring can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.
-
Pi-Stacking and Cation-Pi Interactions: The aromatic indazole ring can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan.
-
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Introduction
Welcome to the technical support guide for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine. This molecule represents a valuable scaffold in medicinal chemistry and drug development, belonging to the broader class of indazole derivatives known for their diverse biological activities.[1][2][3] This guide is designed for researchers and synthetic chemists, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to navigate the common challenges associated with its multi-step synthesis. Our focus will be on the most prevalent and reliable synthetic route: the formation of a key nitrile intermediate followed by its chemical reduction.
Core Synthetic Pathway Overview
The most common and efficient pathway to synthesize this compound involves a two-step process. First, the tetrahydroindazole ring is constructed via a condensation reaction to form the nitrile precursor, 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile. This stable intermediate is then reduced to the target primary amine.
Caption: General two-step synthetic workflow.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Part 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (Precursor)
Q1: My cyclization reaction to form the tetrahydroindazole-3-carbonitrile has a very low yield. What are the likely causes?
A: Low yields in this step typically stem from three main areas: reaction conditions, reagent quality, or side reactions.[4][5]
-
Suboptimal Temperature: The condensation reaction to form the indazole ring is highly temperature-dependent. Too low a temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or the product, often leading to tar formation. It is crucial to establish the optimal temperature for your specific substrate, often through small-scale trial reactions.[4]
-
Incorrect pH/Solvent: The choice of solvent and the pH of the reaction medium are critical. Many indazole syntheses benefit from a slightly acidic or basic catalyst. For instance, using an alcohol solvent with a catalytic amount of acid (like acetic acid) can facilitate the cyclization.[6] Conversely, if the medium is too acidic, the hydrazine may be fully protonated, reducing its nucleophilicity.
-
Purity of Starting Materials: Ensure your 2-oxocyclohexanecarbonitrile and hydrazine hydrate are of high purity. Impurities can interfere with the reaction or lead to undesired side products.[5] Hydrazine hydrate can degrade over time, so using a freshly opened bottle or titrating it before use is recommended.
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. Am I forming isomers?
A: Yes, this is a common issue in indazole chemistry. You are likely dealing with tautomers or N-substituted isomers.
-
Tautomerism: The product, 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, exists in tautomeric forms (1H and 2H). The 1H tautomer is generally more stable.[6] These tautomers can have different polarities, leading to distinct spots on a TLC plate.
-
Characterization: The position of substitution can be confirmed using 13C NMR spectroscopy. The chemical shift of the C3 carbon is a reliable indicator; it typically appears around 132-133 ppm for the 1H tautomer and 123-124 ppm for the 2H tautomer.[6]
Part 2: Reduction of Nitrile to this compound (Final Product)
Q3: My nitrile reduction is incomplete, and I'm recovering a lot of starting material. What's wrong?
A: Incomplete reduction is a frequent problem when converting nitriles to primary amines. The cause is often related to the choice of reducing agent or catalyst deactivation.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-catalytic reducing agent that is very effective for this transformation. Incomplete reduction with LiAlH₄ usually points to an insufficient amount of the reagent (a minimum of 1 equivalent is needed, but 1.5-2.0 is often used to account for any moisture) or quenching by water. Ensure your solvent (like THF or diethyl ether) is rigorously anhydrous.
-
Catalytic Hydrogenation (H₂/Catalyst): This method (e.g., using Raney Nickel or Palladium on Carbon) is sensitive to catalyst poisoning. Trace impurities containing sulfur or halides in your nitrile precursor can deactivate the catalyst.[5] Ensure the catalyst is fresh and that the substrate has been properly purified. Insufficient hydrogen pressure or poor mixing can also lead to incomplete reactions.
-
-
Product Insolubility: In some cases, the partially reduced imine intermediate or the final amine product may precipitate from the reaction mixture, physically coating the catalyst and preventing further reaction. Changing to a more suitable solvent can resolve this.
Q4: My final product is a complex mixture containing secondary and tertiary amines. How can I prevent this?
A: This is a classic side reaction in nitrile reductions, especially during catalytic hydrogenation. The initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine, which can then react further.
-
Mitigation Strategies:
-
Use LiAlH₄: This reagent is less prone to causing over-alkylation compared to catalytic hydrogenation.
-
Add Ammonia: When performing catalytic hydrogenation, conducting the reaction in a solution saturated with ammonia can suppress the formation of secondary amines. The large excess of ammonia outcompetes the primary amine product in reacting with the imine intermediate.
-
Acidic Conditions: The addition of an acid can protonate the primary amine as it forms, rendering it non-nucleophilic and preventing it from reacting further.
-
Q5: I'm concerned about reducing the indazole ring itself. How chemoselective are the reduction methods?
A: This is a valid concern. The aromaticity of the pyrazole part of the indazole ring makes it relatively stable to reduction under conditions typically used for nitriles.
-
LiAlH₄: This reagent will not reduce the indazole ring. It is highly selective for polar functional groups like nitriles, esters, and amides.[7]
-
Catalytic Hydrogenation: Standard conditions (e.g., Raney Ni, moderate pressure and temperature) are generally selective for the nitrile group. However, very harsh conditions (high pressure, high temperature, or using a highly active catalyst like rhodium on alumina) could potentially lead to the reduction of the heterocyclic ring. Stick to established protocols to ensure chemoselectivity.
Data & Protocols
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitrile to Amine Conversion
| Reagent/System | Typical Solvent | Temperature (°C) | Pros | Cons |
| LiAlH₄ | Anhydrous THF, Et₂O | 0 to reflux | High yield, low risk of over-alkylation, fast. | Requires strictly anhydrous conditions, highly reactive, difficult workup. |
| H₂ / Raney Nickel | Methanol, Ethanol | 25 - 100 | Cost-effective, scalable, cleaner workup. | Risk of over-alkylation, catalyst poisoning, requires pressure equipment. |
| H₂ / Palladium on Carbon | Methanol, Ethanol | 25 - 80 | Generally effective, good for many substrates. | Can be less active than Raney Ni for aliphatic nitriles, catalyst poisoning. |
Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile [8]
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-oxocyclohexanecarbonitrile (1.0 eq) in ethanol (5-10 mL per gram of starting material).
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure nitrile precursor.
Protocol 2: Reduction of Nitrile using LiAlH₄ [7]
-
Setup: In a flame-dried, three-neck round-bottomed flask under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Workup (Fieser method): Cool the reaction back down to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes until a granular white precipitate forms.
-
Isolation: Filter the solid precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved via column chromatography if necessary.
Troubleshooting Logic Flowchart
Caption: Decision tree for troubleshooting low product yield.
References
- Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
- PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile.
- NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
- NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 8. PubChemLite - 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile (C8H9N3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimization of Coupling Reactions with 4,5,6,7-Tetrahydro-1H-Indazol-3-ylmethanamine
Welcome to the technical support center for optimizing coupling reactions with 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance your experimental success. The indazole scaffold is a privileged motif in medicinal chemistry, and successful coupling to the C3-methanamine handle is critical for the synthesis of novel therapeutics.[1][2][3]
Section 1: Amide Coupling Reactions: A Primary Focus
The primary amine of this compound is a versatile handle for forming robust amide bonds, a cornerstone of medicinal chemistry. However, even this seemingly straightforward transformation can present challenges.
Frequently Asked Questions (FAQs) for Amide Coupling
Q1: My amide coupling reaction is showing low or no yield. What are the likely causes?
A1: Low yields in amide coupling reactions with this substrate can often be traced back to a few key factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species to be susceptible to nucleophilic attack by the amine. Insufficient or degraded coupling reagent is a common culprit.[4]
-
Amine Deactivation: The primary amine of your indazole derivative can be protonated by the carboxylic acid coupling partner, rendering it non-nucleophilic. This acid-base neutralization can compete with the desired coupling reaction.[4]
-
Steric Hindrance: While the methylene spacer provides some flexibility, bulky substituents on either the carboxylic acid or near the amine can impede the reaction.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the reaction rate and outcome.[4] Water contamination can also lead to hydrolysis of the activated carboxylic acid intermediate.[4]
Q2: How do I choose the right coupling reagent for my specific carboxylic acid?
A2: The selection of a coupling reagent is critical. Here is a breakdown of common choices and their applications:
| Coupling Reagent | Key Characteristics & Best Use Cases |
| HATU/HBTU | Aminium-based reagents that are highly efficient and generally lead to fast reaction times with minimal side reactions. HATU is often preferred for sterically hindered substrates. |
| EDC/DCC with HOBt/OxymaPure | Carbodiimide-based activators that are cost-effective. The addition of HOBt or OxymaPure is crucial to suppress racemization and improve efficiency.[4] |
| T3P® (Propylphosphonic Anhydride) | A versatile and powerful coupling reagent that often works well when others fail. It is known for its high reactivity and clean reaction profiles. |
| Acyl Chlorides/Fluorides | Formed by pre-treating the carboxylic acid with reagents like SOCl₂ or (COCl)₂. This is a highly reactive approach but can be harsh and may not be suitable for sensitive substrates.[5] |
Q3: I'm observing significant side reactions. How can I minimize them?
A3: A common side reaction is racemization if your carboxylic acid has a chiral center. Using additives like HOBt or OxymaPure can mitigate this.[4] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help. Another potential issue is the formation of an N-acylurea byproduct when using carbodiimides, which can be minimized by the addition of HOBt or by careful purification.
Troubleshooting Guide for Amide Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete acid activation. | Use a fresh bottle of coupling reagent. Increase the equivalents of the coupling reagent to 1.2-1.5 eq. |
| Amine protonation. | Add a non-nucleophilic base like DIPEA or N-methylmorpholine (2-3 equivalents) to the reaction mixture. | |
| Steric hindrance. | Switch to a more powerful coupling reagent like HATU. Consider running the reaction at a slightly elevated temperature (40-50 °C). | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction by TLC or LC-MS until the starting material is consumed. Allow the reaction to run for a longer period (e.g., overnight). |
| Difficult Purification | Water-soluble byproducts. | Perform an aqueous workup, washing the organic layer with dilute acid, base, and brine to remove unreacted starting materials and coupling byproducts. |
| Co-eluting impurities. | Consider recrystallization or preparative HPLC for purification. |
Experimental Protocol: General Procedure for Amide Coupling with HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This can be used to couple this compound with aryl or heteroaryl halides/triflates.
Key Considerations for Buchwald-Hartwig Amination
-
Catalyst System: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands are often required.
-
Base Selection: A strong, non-nucleophilic base is necessary. Common choices include NaOtBu, K₂CO₃, or Cs₂CO₃.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C).
Troubleshooting N-Arylation Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst. | Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst decomposition. |
| Poor ligand choice. | Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos). | |
| Insufficiently strong base. | Switch to a stronger base like NaOtBu or LiHMDS. | |
| Side Reactions | Hydrodehalogenation of the aryl halide. | Lower the reaction temperature and ensure anhydrous conditions. |
| Homocoupling of the aryl halide. | Use a lower catalyst loading. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Section 3: Other Potential Coupling Reactions
While amide and N-arylation reactions are the most common, other transformations are also possible. For instance, if the indazole ring is functionalized with a halide, Suzuki-Miyaura or Sonogashira couplings can be performed.[7][8][9]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halide (typically Br or I) with a boronic acid or ester to form a C-C bond.[1][10][11][12]
-
Sonogashira Coupling: This reaction uses a palladium catalyst and a copper co-catalyst to couple a halide with a terminal alkyne.[8][9][13]
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Key components of a Buchwald-Hartwig amination reaction.
References
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogenated Indazoles. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). BenchChem.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). Semantic Scholar.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2002). ResearchGate.
- Sonogashira coupling. (n.d.). Wikipedia.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). PMC - NIH.
- Tips and tricks for difficult amide bond formation? (2021). Reddit.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. [PDF] An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling | Semantic Scholar [semanticscholar.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Degradation of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Abstract: This technical guide serves as a support center for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine. Direct public data on the stability and degradation of this specific molecule is limited. Therefore, this document provides a framework for understanding its potential liabilities based on established chemical principles of its constituent functional groups—the tetrahydroindazole ring and the primary aminomethyl group. It offers proactive handling and storage protocols, answers to frequently asked questions about potential degradation pathways, and a comprehensive troubleshooting guide for investigating observed instability. The goal is to empower users to perform their own risk assessments and develop robust, stability-indicating methods for their specific applications.
Part 1: Compound Profile and Proactive Handling
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other complex therapeutic agents.[1][2][3] Its structure contains two key functionalities that dictate its chemical behavior and potential instability: a saturated carbocycle fused to a pyrazole ring (the tetrahydroindazole system) and a primary amine.
Predicted Physicochemical Properties and Recommended Storage
| Parameter | Recommendation / Predicted Value | Rationale & Causality |
| Chemical Structure | ![]() | The structure contains a primary amine and a tetrahydroindazole core, both of which are susceptible to oxidation. |
| Molecular Formula | C₈H₁₃N₃ | --- |
| Molecular Weight | 151.21 g/mol | --- |
| Appearance | Likely an off-white to yellow solid or oil. | Amine-containing compounds can darken over time due to slow air oxidation. |
| Optimal Storage | -20°C, under inert atmosphere (Argon or Nitrogen), desiccated, and protected from light. | Low Temperature: Slows all degradation kinetics. Inert Gas: Prevents oxidation of the primary amine and potential aromatization of the tetrahydroindazole ring. Desiccation: Prevents hydrolysis and minimizes water-catalyzed degradation. Light Protection: Protects against photolytic degradation pathways.[4][5] |
| Recommended Solvents | Anhydrous, aprotic solvents (e.g., Dichloromethane, THF, Dioxane). Use with caution: Acetonitrile (can contain impurities), DMF/DMSO (hygroscopic). | Aprotic solvents minimize reactivity. Ethers like THF must be peroxide-free, as peroxides will rapidly oxidize the amine.[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, aldehydes, ketones, and some transition metals (e.g., Cu, Fe). | Oxidizing agents will directly degrade the molecule.[7][8] Acids will form salts, which may be more stable but represent a chemical change. Carbonyls can form imine adducts with the primary amine. Transition metals can catalyze oxidation. |
Part 2: FAQ - Understanding Potential Instability
This section addresses common questions regarding the stability of this compound by extrapolating from the known chemistry of its functional groups.
Q1: What are the most likely degradation pathways for this molecule?
There are three primary hypothetical degradation pathways based on the molecule's structure:
-
Oxidation of the Primary Amine: This is often the most significant liability for molecules containing primary or secondary amines.[7][9][10] The aminomethyl group can be oxidized to an imine, which may subsequently hydrolyze or polymerize. Atmospheric oxygen, especially in the presence of light or trace metal impurities, can facilitate this process.[8]
-
Oxidative Aromatization of the Tetrahydroindazole Ring: The tetrahydroindazole system can undergo oxidation to form the more thermodynamically stable aromatic indazole ring. This process involves the loss of hydrogen atoms from the saturated portion of the ring system.
-
Photodegradation: Indazole and related heterocyclic systems can be sensitive to light.[4][11] UV or even high-intensity visible light can promote rearrangement or degradation.[4][5] For instance, some indazoles are known to undergo phototransposition to benzimidazoles under UV irradiation.[4]
Q2: How can I detect and quantify the degradation of my sample?
A stability-indicating analytical method is crucial. The recommended approach is:
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (LC-MS):
-
HPLC-UV: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid or TFA) to separate the parent compound from potential degradants. UV detection will quantify peaks based on their chromophores.
-
MS: Mass spectrometry is essential for identifying degradants. An increase in the mass corresponding to oxygen addition (+16 Da) could indicate oxidation. A decrease in mass by 2 or 4 Da could suggest aromatization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information about degradants if they are present in sufficient quantities (>1-5%). The disappearance of aliphatic protons from the tetrahydro- portion of the ring would be a strong indicator of aromatization.
Q3: My experiment is performed in an aqueous buffer. What specific risks should I be aware of?
Working in aqueous buffers introduces several challenges:
-
pH Stability: The primary amine is basic and will be protonated at acidic or neutral pH. While this can protect the amine from some oxidative pathways, extreme pH values (highly acidic or basic) can catalyze other reactions.
-
Dissolved Oxygen: Aqueous buffers are saturated with dissolved oxygen unless specifically degassed. This significantly increases the risk of oxidative degradation. It is highly recommended to use freshly degassed buffers for all experiments.
-
Buffer Reactivity: Avoid buffers with reactive functional groups. For example, phosphate buffers are generally safe, but amine-based buffers (like Tris) could potentially have unforeseen interactions.
Part 3: Troubleshooting Guide - Investigating Observed Degradation
This section provides a systematic workflow for researchers who observe unexpected impurities or a decrease in the purity of their this compound sample.
Scenario: You are analyzing your sample via LC-MS and observe new, unidentified peaks that were not present previously, or the area of your main peak has decreased significantly.
Experimental Workflow for Degradation Investigation
The following diagram outlines a logical flow for troubleshooting the observed instability.
Caption: Workflow for investigating the degradation of this compound.
Detailed Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is a powerful tool to deliberately degrade a sample under various conditions.[12][13][14] This helps to rapidly identify likely degradation pathways and products.[15][16]
Objective: To generate and identify potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC vials
-
LC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 100 µL of the stock solution with 900 µL of the stressor solution in an HPLC vial. Prepare a control sample with 900 µL of 50:50 Methanol:Water.
| Stress Condition | Procedure | Target Degradation | Rationale |
| Acid Hydrolysis | Add 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. | 5-20% | Tests for acid-labile groups. |
| Base Hydrolysis | Add 0.1 M NaOH. Incubate at room temp for 2, 8, and 24 hours. Neutralize with HCl before injection. | 5-20% | Tests for base-labile groups. |
| Oxidation | Add 3% H₂O₂. Incubate at room temp for 2, 8, and 24 hours. | 5-20% | Simulates oxidative stress, highly relevant for the amine and tetrahydroindazole moieties.[7][17] |
| Thermal | Incubate the stock solution at 60°C for 24 and 48 hours. Also, test the solid compound at 60°C. | 5-20% | Assesses thermal lability. |
| Photostability | Expose the stock solution in a quartz vial to a photostability chamber (ICH Q1B conditions). | 5-20% | Assesses light sensitivity.[5] |
-
Analysis:
-
Analyze all samples by LC-MS at the specified time points.
-
Compare the chromatograms of the stressed samples to the control sample.
-
Correlate the unknown peaks in your original degraded sample with the peaks generated under specific stress conditions. For example, if your unknown impurity matches a peak generated only in the H₂O₂ condition, you have strong evidence that your problem is oxidative degradation.
-
-
Mitigation:
-
If Oxidation is the Cause: Purge all solvents with argon or nitrogen before use. Handle the compound in a glovebox or under an inert atmosphere. Consider adding a radical scavenger or antioxidant if compatible with your downstream application.
-
If Photodegradation is the Cause: Work in a dark room or use amber glassware. Protect all solutions from direct light.
-
If Hydrolysis is the Cause: Ensure all solvents are anhydrous. Control the pH of your reaction or formulation buffer carefully.
-
By following this structured, evidence-based approach, researchers can confidently identify the root cause of instability and implement effective measures to ensure the integrity of their experiments and the quality of their results.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.[Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]
-
Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.[Link]
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Eminence Business Media.[Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed.[Link]
-
Photoreaction of Indazole Metastable-State Photoacid. ResearchGate.[Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ResearchGate.[Link]
-
Wang, X., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. PubMed.[Link]
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central.[Link]
-
Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository.[Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.[Link]
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Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.[Link]
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Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. ResearchGate.[Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.[Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.[Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.[Link]
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Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ScienceDirect.[Link]
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Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. PubMed.[Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.[Link]
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Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.[Link]
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Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate.[Link]
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1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI). ChemDad.[Link]
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Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. ScienceDirect.[Link]
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Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate.[Link]
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identifying and minimizing byproducts in tetrahydro-indazole synthesis
Welcome to our dedicated technical support center for the synthesis of tetrahydro-indazoles. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to identify and minimize byproducts, thereby optimizing your synthetic routes and ensuring the integrity of your research.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of tetrahydro-indazoles, providing explanations for their causes and actionable protocols for their resolution.
Question 1: My reaction is producing a mixture of N1 and N2 alkylated regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the N-alkylation of indazole precursors is a frequent challenge, as the outcome is influenced by a delicate balance of steric and electronic factors of both the indazole core and the alkylating agent.[1][2][3][4][5][6][7][8] The formation of both N1 and N2 isomers is a common source of reduced yield and complex purification.[1][3][4][5][6]
Underlying Causes:
-
Tautomerism: 1H-indazoles exist in equilibrium with their 2H-tautomers. The 1H-tautomer is generally more thermodynamically stable, but both nitrogen atoms can act as nucleophiles.[4][9]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.[1][2] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) often favors N1 alkylation.[1][2][5][6]
-
Substituent Effects: Both steric hindrance and the electronic nature of substituents on the indazole ring can direct the alkylation to a specific nitrogen.[1][2][4][6] For example, electron-withdrawing groups at the C7 position can favor N2 alkylation.[1][2][4][6]
Strategies for Minimizing Isomeric Byproducts:
| Strategy | Principle | Experimental Protocol | Expected Outcome |
| Kinetic vs. Thermodynamic Control | Lower temperatures often favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable isomer. | Perform the alkylation at 0 °C or room temperature to favor the kinetic product. Monitor the reaction closely to avoid prolonged reaction times that could lead to isomerization.[8] | Improved ratio of the desired isomer. |
| Strategic Choice of Base and Solvent | The nature of the base and solvent can influence the ionic character of the indazolide anion and its solvation, thereby affecting the nucleophilicity of the N1 and N2 positions. | For preferential N1-alkylation, a combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be effective for a range of substituted indazoles.[1][2][5][6] | High N1-selectivity, in some cases exceeding 99%.[1][2][5][6] |
| Directed Alkylation via Chelating Groups | Substituents at the C3 position that can chelate with the cation of the base can direct alkylation to the N1 position.[7][9] | Utilize indazoles with C3 substituents like carboxymethyl or carboxamide groups in conjunction with bases like NaH.[1][2][7] | Enhanced N1-selectivity. |
| Alternative Synthetic Routes | Certain synthetic methods are inherently more selective. | For the synthesis of 2H-indazoles, a [3+2] cycloaddition of sydnones with arynes can provide the desired product cleanly, avoiding the formation of 1H-indazole byproducts.[10] | High yield of the N2-substituted indazole. |
Workflow for Optimizing N-Alkylation Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity in N-alkylation.
Question 2: I am observing significant formation of a dimeric byproduct in my reaction. What is causing this and how can I prevent it?
Answer:
The formation of dimeric byproducts can be a significant issue, particularly in syntheses involving reactive intermediates.[10] This side reaction consumes starting material and complicates purification.
Underlying Cause:
Dimerization often occurs through the nucleophilic attack of a starting material molecule or a deprotonated intermediate onto a reactive species generated during the reaction.[11] For example, in the synthesis of 6-nitro-1H-indazole-3-carbaldehyde from 6-nitroindole, the starting indole can act as a nucleophile and attack a reaction intermediate, leading to colored dimeric impurities.[11]
Strategies for Minimizing Dimerization:
-
Slow Addition: A slow, controlled addition of the starting material to the reaction mixture can help to maintain a low concentration of the nucleophilic species, thereby minimizing its reaction with intermediates.[11]
-
Reverse Addition: In some cases, adding the solution of the starting material to the reagent mixture (reverse addition) can be beneficial.[11]
-
Dilution: Performing the reaction at a higher dilution can decrease the probability of intermolecular reactions, such as dimerization.
Experimental Protocol to Minimize Dimerization:
-
Prepare the solution of your limiting reagent in a suitable solvent.
-
In the main reaction vessel, prepare the other reactants and bring the solution to the desired reaction temperature.
-
Using a syringe pump or a dropping funnel, add the limiting reagent solution to the main reaction vessel dropwise over an extended period (e.g., 1-2 hours).
-
Ensure efficient stirring throughout the addition to promote rapid mixing and minimize localized high concentrations of the added reagent.
-
Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the desired product and byproducts.
Question 3: My reaction yield is low, and I am isolating a significant amount of a polar byproduct. What might this be?
Answer:
The formation of a more polar byproduct often points towards over-oxidation or hydrolysis of either the starting material or the desired product.
Potential Byproducts and Their Formation:
-
Carboxylic Acids: If your target molecule contains an aldehyde or another easily oxidizable functional group, it can be oxidized to the corresponding carboxylic acid. This is a known byproduct in the synthesis of 6-nitro-1H-indazole-3-carbaldehyde.[11] This can occur due to the presence of an oxidant or through a plausible dediazoniation process in acidic conditions followed by oxidation.[11]
-
Hydrazones: In syntheses involving hydrazine and a ketone, the formation of a hydrazone instead of the cyclized indazole can occur.[10][12]
Strategies for Mitigation:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.
-
Control of Reaction Time and Temperature: Promptly working up the reaction upon completion can prevent further oxidation of the product.[11]
-
Choice of Reagents: Ensure that the reagents used are pure and free from oxidizing contaminants.
-
pH Control: In cases where hydrolysis is a concern, maintaining a neutral pH during the workup is crucial.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of tetrahydro-indazoles.
What are the common starting materials for tetrahydro-indazole synthesis?
The synthesis of the tetrahydro-indazole core often begins with the construction of a cyclohexanone ring, which is then cyclized with a hydrazine derivative.[12][13][14] Common starting materials include:
-
Cyclohexanones: Substituted cyclohexanones can be reacted with hydrazines to form the tetrahydro-indazole ring system.[10]
-
β-Ketoesters: These can be used to construct the cyclohexanone ring through reactions with aldehydes.[12]
-
Chalcones: These α,β-unsaturated ketones can be precursors to cyclohexenones, which are then cyclized.[14]
What analytical techniques are most useful for identifying byproducts in tetrahydro-indazole synthesis?
A combination of chromatographic and spectroscopic techniques is essential for the robust identification of byproducts:
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are invaluable for monitoring reaction progress, identifying the number of components in a mixture, and obtaining molecular weight information for each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as HMBC) are powerful tools for elucidating the precise structure of isomers and other byproducts.[4][5] For instance, HMBC can be used to definitively assign the regiochemistry of N-alkylated indazoles by observing correlations between the alkyl protons and the carbons of the indazole ring.[4][5]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the byproducts, such as the C=O stretch of a carboxylic acid or the N-H stretch of a hydrazone.
What are some general strategies for the purification of tetrahydro-indazoles from their byproducts?
-
Column Chromatography: This is the most common method for separating closely related compounds like regioisomers. Silica gel is a standard stationary phase, with the eluent system optimized to achieve good separation.[11]
-
Recrystallization: If the desired product is a solid and has significantly different solubility from the byproducts in a particular solvent system, recrystallization can be a highly effective and scalable purification method.[15]
-
Acid-Base Extraction: If the byproducts have different acidic or basic properties than the desired product (e.g., a carboxylic acid byproduct), a liquid-liquid extraction with an acidic or basic aqueous solution can be used to selectively remove the impurity.
Reaction Mechanism: [3+2] Cycloaddition for 2H-Indazole Synthesis
Caption: A simplified mechanism for the clean synthesis of 2H-indazoles, avoiding 1H-indazole byproducts.[10]
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Kumar, A., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Keating, J. J., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1056-1067. [Link]
-
Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
ArODES - HES-SO. (2023). Unlocking Indazole Synthesis from α-Diazo-β-Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES. [Link]
-
Various Authors. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
Various Authors. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 5(1), 139-148. [Link]
-
Various Authors. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link]
-
Keating, J. J., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519-521. [Link]
-
Organic Chemistry Portal. (2023). Indazole synthesis. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (2024). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
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Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 118-129. [Link]
-
Kant, R., et al. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23(10), 4380-4388. [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Various Authors. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Journal of Medicinal Chemistry, 53(4), 1785-1794. [Link]
-
Various Authors. (2012). Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. ResearchGate. [Link]
-
Various Authors. (2013). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. [Link]
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improving yield and purity of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Technical Support Center: 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine
Document ID: TSC-TI-3MA-2026-01
Version: 1.0
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for complex molecular targets. The primary synthetic route involves the reduction of the corresponding nitrile precursor, 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile. While theoretically straightforward, this synthesis is often plagued by challenges related to yield and purity. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help researchers overcome common obstacles and achieve high-quality results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<50%). What are the most common causes?
A: Low yields typically stem from one of three areas: incomplete reaction, issues during the aqueous workup, or losses during purification.
-
Incomplete Reaction: The most frequent cause is the deactivation of the reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), by moisture. Ensure all glassware is oven-dried, and all solvents are anhydrous.[1]
-
Workup Issues: The workup of LiAlH₄ reactions can form gelatinous aluminum salt emulsions that trap the product, making extraction difficult. Using a specific procedure, like the Fieser workup, is critical to generating a granular, filterable precipitate.
-
Purification Losses: As a polar primary amine, the target compound can adhere strongly to silica gel, leading to significant losses during column chromatography.[2]
Q2: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
A: Besides your starting material, common impurities include:
-
Amide Intermediate: Partial hydrolysis of an intermediate imine species during workup can form the corresponding amide (4,5,6,7-tetrahydro-1H-indazole-3-carboxamide).[3] This is often observed if the reaction is not quenched properly.
-
Unreacted Nitrile: If the reduction is incomplete, you will see the starting nitrile (4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile).
-
Ring-Opened Byproducts: While less common under standard LiAlH₄ conditions, overly harsh conditions or certain catalysts could potentially lead to cleavage of the indazole ring.
Q3: The final product is a brownish oil, not the expected solid. How can I purify it?
A: A colored oil suggests the presence of baseline impurities or degradation products.
-
Acid-Base Extraction: This is a highly effective first-pass purification for amines.[4][5] Dissolve the crude oil in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl) to move the amine into the aqueous layer as its salt. Wash the organic layer to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent.[6]
-
Salt Formation: Consider converting the amine to its hydrochloride or another crystalline salt. Dissolving the purified free-base in a solvent like ether or ethyl acetate and adding a solution of HCl in the same solvent can precipitate the salt, which is often a stable, crystalline solid.[7]
Q4: Can I use a different reducing agent, like Sodium Borohydride (NaBH₄)?
A: No, Sodium Borohydride (NaBH₄) is not a strong enough reducing agent to reduce a nitrile to a primary amine.[8] You must use a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂/Catalyst).[3][8]
Section 2: Troubleshooting and Optimization Guides
Diagnosing and Improving Low Reaction Yield
Low yield is a multi-factorial problem. Use the following diagnostic workflow and table to identify and solve the root cause.
Caption: Diagnostic workflow for troubleshooting low yield.
| Parameter | Standard Range | Troubleshooting Action & Rationale |
| LiAlH₄ Stoichiometry | 1.5 - 2.0 eq. | Action: Increase to 2.5 eq. Rationale: Ensures complete reduction even if minor moisture is present or if the reagent has partially degraded. The mechanism involves two hydride additions per nitrile.[3] |
| Temperature | 0 °C to reflux | Action: After initial addition at 0 °C, allow the reaction to warm to room temp and then reflux for 2-4 hours. Rationale: Ensures the reaction goes to completion. Monitor by TLC until the starting nitrile spot disappears. |
| Solvent | Anhydrous THF or Et₂O | Action: Use freshly distilled THF over sodium/benzophenone. Rationale: LiAlH₄ reacts violently with water and protic solvents. Rigorous exclusion of moisture is paramount for high yield.[1] |
| Workup Procedure | Fieser Method | Action: Strictly follow the 1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄ used. Rationale: This method (the "1-2-3" or Fieser workup) is designed to precipitate aluminum salts as a granular, easily filterable solid, preventing product-trapping emulsions. |
Improving Final Product Purity
Achieving high purity requires a multi-step approach, as column chromatography alone is often insufficient or inefficient for this polar amine.
Caption: Decision tree for selecting a purification strategy.
| Impurity | Identification (TLC/NMR) | Removal Strategy |
| Starting Nitrile | Less polar spot on TLC. Distinct nitrile peak (~2230 cm⁻¹) in IR. | Increase reaction time/temperature. If it persists, it can be removed during acid-base extraction as it is a neutral compound and will remain in the organic layer.[4] |
| Amide Intermediate | More polar than nitrile, less polar than amine. C=O stretch in IR (~1660 cm⁻¹). | Acid-base extraction. The amide is neutral and will remain in the initial organic layer, separating it from the protonated amine in the aqueous layer. |
| Baseline "Gunk" | Streaking from the baseline on TLC. | Acid-base extraction is the most effective method. The polar, often polymeric, impurities are typically not basic and will be removed. |
Section 3: Optimized Experimental Protocols
Protocol: Synthesis via LiAlH₄ Reduction
This protocol is a representative method and should be adapted based on laboratory safety standards and reaction scale.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Reagent Suspension: To the flask, add anhydrous Tetrahydrofuran (THF, 10 mL per 1 g of nitrile) via syringe. Carefully add Lithium Aluminum Hydride (LiAlH₄, 2.0 equivalents) in portions at 0 °C (ice bath).
-
Substrate Addition: Dissolve 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF (5 mL per 1 g). Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine) until the starting material spot is no longer visible.
-
Workup (Fieser Method): Cool the reaction flask to 0 °C. Cautiously and slowly, add the following reagents sequentially and dropwise:
-
X mL of water (where X = grams of LiAlH₄ used).
-
X mL of 15% (w/v) aqueous NaOH solution.
-
3X mL of water.
-
-
Filtration: A white, granular precipitate should form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF and Ethyl Acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can then be taken to the purification stage.
Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product from Protocol 3.1 in Ethyl Acetate (EtOAc, ~20 mL per 1 g of crude material).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 15 mL). The amine product will move into the aqueous layer as the ammonium salt.[5][6]
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer with a small amount of EtOAc (1 x 10 mL) to remove any remaining neutral impurities. Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5M aqueous NaOH with swirling until the pH is >12 (confirm with pH paper).
-
Product Re-extraction: Extract the now basic aqueous layer with Dichloromethane (DCM, 3 x 20 mL). The free-base amine will move back into the organic layer.
-
Drying and Concentration: Combine the DCM extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol: Purification by Column Chromatography (If Necessary)
Note: This method is prone to yield loss. It is recommended only after an acid-base extraction has failed to provide sufficient purity.
-
Column Preparation: Use a silica gel slurry packed in the chosen eluent. It is critical to pre-treat the silica.
-
Deactivation: Add 1-2% Triethylamine (Et₃N) or ammonia in methanol to the eluent system.[2][7] This deactivates the acidic silanol groups on the silica surface, which would otherwise irreversibly bind the polar amine.[2]
-
Eluent System: A typical gradient system would be Dichloromethane (DCM) ramping up to 10-15% Methanol in DCM, with 1% Et₃N maintained throughout.
-
Loading & Elution: Load the sample onto the column (adsorbed onto a small amount of silica for best results) and elute with the gradient, collecting fractions and monitoring by TLC.
-
Pooling & Concentration: Combine the pure fractions and concentrate under reduced pressure. Co-evaporate with DCM or Toluene to remove residual triethylamine.
References
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Acid–base extraction. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Clark, J. (2023, May). reduction of nitriles. Chemguide. Retrieved January 17, 2026, from [Link]
-
Various Authors. (2022, March 12). Amine workup. Reddit. Retrieved January 17, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 17, 2026, from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]
-
LibreTexts. (2023, January 22). Reactivity of Nitriles. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Confluence. Retrieved January 17, 2026, from [Link]
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. reddit.com [reddit.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Overcoming Solubility Challenges with 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound can be hindered by practical challenges like aqueous solubility. This guide is designed to provide you with expert insights and actionable protocols to overcome these hurdles in your assays, ensuring reliable and reproducible results.
The core issue with this compound stems from its chemical structure: a hydrophobic tetrahydroindazole core combined with a basic primary amine. This duality means its solubility is highly dependent on the solution's pH. This guide will walk you through understanding and manipulating these properties to your advantage.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions researchers face when working with this compound.
Q1: My this compound is precipitating in my neutral pH assay buffer. What is the most likely cause?
A1: The primary amine group (-CH₂NH₂) on your compound is a weak base. In neutral or alkaline solutions (pH ≥ 7), this amine is predominantly in its neutral, uncharged form. This uncharged state significantly reduces its interaction with water and favors precipitation, especially if the compound concentration exceeds its low intrinsic aqueous solubility.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[1][2] It is a powerful, water-miscible organic solvent that can dissolve a wide range of hydrophobic compounds.[1] However, always ensure the final concentration of DMSO in your assay is low and compatible with your biological system.[3]
Q3: How can I improve the solubility of my compound in the final aqueous assay buffer?
A3: The most direct method is to lower the pH of your assay buffer. By acidifying the buffer, you protonate the primary amine to form a positively charged ammonium salt (-CH₂NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in aqueous media. This principle is governed by the Henderson-Hasselbalch equation.[4][5][6]
Q4: What pH should I target to improve solubility, and how do I calculate it?
A4: A good rule of thumb is to maintain the pH at least 1 to 2 units below the pKa of the conjugate acid (the protonated amine). The pKa of a typical primary alkylammonium ion is around 9.5-11.0.[7][8] Therefore, a buffer with a pH between 6.0 and 7.5 should substantially improve solubility. The Henderson-Hasselbalch equation helps formalize this: pH = pKa + log([Base]/[Acid]).[9] To keep the compound in its soluble, protonated (acid) form, the pH must be kept below the pKa.
Q5: What is the maximum concentration of DMSO that is acceptable in my assay?
A5: This is highly dependent on your specific assay and cell type. As a general guideline, most cell-based assays tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[10][11] However, some sensitive enzyme assays can be affected by concentrations as low as 0.1%.[2][12] It is crucial to run a solvent tolerance control experiment to determine the maximum acceptable DMSO concentration for your specific system.[13]
In-Depth Troubleshooting & Optimization Guides
Guide 1: Systematic Approach to Compound Solubilization
When precipitation occurs, a systematic approach is needed to identify the optimal conditions. This workflow helps you move from simple to more complex solutions methodically.
Caption: Troubleshooting Decision Tree for Compound Precipitation.
Guide 2: Leveraging pH for Enhanced Solubility
The primary amine in this compound is the key to controlling its solubility.
-
The Chemistry: As a weak base, the compound exists in an equilibrium between its uncharged, poorly soluble form (B) and its protonated, highly soluble conjugate acid form (BH⁺).
-
B + H₂O ⇌ BH⁺ + OH⁻
-
-
The pKa: The pKa for the conjugate acid (BH⁺) of a primary amine is typically in the range of 9.5-11.[7][8][14] This is the pH at which 50% of the compound is in the charged form and 50% is in the neutral form.
-
Practical Application: To ensure at least 99% of the compound is in its soluble, protonated form, the pH of the buffer should be at least 2 units below the pKa. For this compound, a buffer pH of 7.0-7.5 is a safe and effective starting point for most cell-based and biochemical assays.
Sources
- 1. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 5. flexiprep.com [flexiprep.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.indiana.edu [chem.indiana.edu]
Technical Support Center: Regioselectivity in Substituted Tetrahydro-Indazole Synthesis
Welcome to the technical support center for the synthesis of substituted tetrahydro-indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. The indazole scaffold is a cornerstone in medicinal chemistry, and achieving the desired constitutional isomer is often a critical, yet challenging, step in drug discovery and development.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic underpinnings of common synthetic strategies and provide actionable protocols to address specific regiochemical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the tetrahydro-indazole core, and where do regioselectivity issues arise?
The two most prevalent strategies for constructing the tetrahydro-indazole core are the [4+2] Diels-Alder cycloaddition and the [3+2] dipolar cycloaddition. Both pathways offer robust methods for ring formation but present distinct challenges in controlling the orientation of substituents.
-
[4+2] Diels-Alder Cycloaddition: This classical approach typically involves the reaction of a substituted diene with a dienophile containing a nitrogen-nitrogen double bond (an azo compound). Regioselectivity is determined by the electronic and steric properties of the substituents on both the diene and the dienophile. Mismatched electronics can lead to mixtures of regioisomers.
-
[3+2] Dipolar Cycloaddition: This is a powerful method for forming the five-membered pyrazoline ring of the tetrahydro-indazole system. A common approach involves the reaction of a 1,3-dipole, such as a diazoalkane, with a dipolarophile, typically an alkene integrated into a cyclic system (e.g., a cyclohexene derivative). The regioselectivity of this reaction is highly dependent on the frontier molecular orbitals (FMOs) of the dipole and dipolarophile.[2][3]
A third common issue arises not in the core formation, but in the subsequent functionalization, specifically the N-alkylation of the indazole nitrogen atoms , which can lead to mixtures of N-1 and N-2 substituted products.[1]
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific experimental issues in a problem/solution format.
Problem 1: Poor Regioselectivity in [3+2] Cycloaddition with Unsymmetrical Alkenes
Scenario: "I am performing a [3+2] cycloaddition between diazomethane and a 1-substituted cyclohexene derivative. I am getting a nearly 1:1 mixture of the two possible regioisomers. How can I favor one over the other?"
Analysis: The regioselectivity in 1,3-dipolar cycloadditions is governed by the orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. In many cases, the energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (or vice-versa) is similar for both possible orientations, leading to poor selectivity.
Solutions:
-
Modify the Electronics of the Dipolarophile: The most effective way to control regioselectivity is to introduce a strong electron-withdrawing group (EWG) or electron-donating group (EDG) on the alkene.
-
With an EWG (e.g., -CO₂Me, -CN, -NO₂): In reactions with diazomethane, the terminal nitrogen of the diazo group will preferentially bond to the carbon atom beta to the EWG. This is because the largest HOMO coefficient of diazomethane aligns with the largest LUMO coefficient on the beta-carbon of the electron-deficient alkene.[2]
-
With an EDG (e.g., -OR, -NR₂): An EDG will raise the energy of the alkene's HOMO, making the reaction HOMO(alkene)-LUMO(dipole) controlled. This typically reverses the regioselectivity compared to an EWG.
-
-
Employ a Lewis Acid Catalyst: Lewis acids can coordinate to the dipolarophile, particularly if it contains a Lewis basic site (like a carbonyl group). This coordination lowers the energy of the LUMO and can exaggerate the differences in the orbital coefficients, leading to enhanced regioselectivity. Zinc and aluminum-based Lewis acids have been shown to be effective.
Workflow for Optimizing Regioselectivity in [3+2] Cycloadditions
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection & Optimization for 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine Derivatives
Welcome to the technical support center for synthetic strategies involving 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile scaffold. The unique structure, featuring a primary amine and a bicyclic indazole core with two distinct nitrogen atoms, presents specific synthetic challenges that require careful consideration of catalytic systems and reaction conditions.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during synthesis and derivatization.
Section 1: Synthesis of the Tetrahydroindazole Core
The construction of the 4,5,6,7-tetrahydro-1H-indazole scaffold is the foundational step. The most common route involves the cyclocondensation of a cyclohexanone derivative with hydrazine. The choice of catalyst at this stage can significantly influence reaction efficiency and yield.
Q1: My initial cyclocondensation reaction to form the tetrahydroindazole ring is low-yielding. Which catalysts should I consider?
A: Low yields in this foundational step often stem from suboptimal reaction conditions or an inappropriate catalytic environment for the specific substrates. A systematic approach to catalyst selection is crucial.
The core reaction is the condensation of a hydrazine with a β-ketoester or a related dicarbonyl equivalent on a cyclohexane ring. The catalyst's role is typically to facilitate the initial condensation and the subsequent cyclization/dehydration.
Causality Behind Catalyst Choice:
-
Brønsted Acids (e.g., p-TsOH, Acetic Acid): These catalysts protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine. Acetic acid can also act as the solvent and catalyst. This is often a reliable starting point for many substrates.
-
Bases (e.g., Piperidine): Basic catalysts can facilitate the reaction by deprotonating the hydrazine, increasing its nucleophilicity. This is particularly effective in one-pot, three-component reactions involving precursors like cyclohexanone and malononitrile.[1]
-
No Catalyst: In many cases, simply refluxing the reactants in a suitable solvent like ethanol is sufficient to drive the reaction to completion, albeit sometimes requiring longer reaction times.[1]
Troubleshooting & Optimization Strategy:
-
Baseline: Start with a simple thermal condensation (no catalyst) in refluxing ethanol to establish a baseline yield.[1]
-
Acid Catalysis: If the yield is poor, introduce a catalytic amount of acetic acid or p-toluenesulfonic acid (p-TsOH). Monitor the reaction by TLC or LC-MS to avoid product degradation from prolonged exposure to acid at high temperatures.
-
Solvent Choice: The solvent can have a significant impact. While ethanol is common, exploring other alcohols or aprotic solvents like toluene (with a Dean-Stark trap to remove water) can improve yields by shifting the equilibrium towards the product.
Comparative Data for Catalyst Systems:
| Catalyst/Method | Typical Starting Materials | Solvent | Temperature (°C) | Typical Yield (%) | Mechanistic Role |
| None | 2-cyanocyclohexanone, Hydrazine | Ethanol | Reflux | ~75% | Thermal condensation |
| Acetic Acid | 2-ethoxycarbonylcyclohexanone, Hydrazine | Ethanol | Reflux | ~80% | Protonates carbonyl for activation |
| p-TsOH | Cyclohexanone, Malononitrile, Hydrazine | Ethanol | Reflux | ~85% | Strong Brønsted acid catalysis |
| Piperidine | 2-(ethoxymethylene)cyclohexanone, Hydrazine | Ethanol | Reflux | ~82% | Base catalysis, enhances nucleophilicity |
Table adapted from comparative studies on similar scaffolds.[1]
Section 2: Regioselective N-Alkylation of the Indazole Core
A primary challenge in derivatizing the indazole scaffold is controlling the site of alkylation. The two nitrogen atoms, N1 and N2, have different steric and electronic environments, leading to potential mixtures of regioisomers. Achieving high selectivity is critical to avoid difficult purification steps.[2]
Q2: My N-alkylation of the tetrahydroindazole ring produces a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?
A: Achieving N1 selectivity is a classic problem in indazole chemistry. The outcome is governed by a complex interplay between the base, solvent, and counter-ion.[2] Strong, non-coordinating bases in non-polar, aprotic solvents are the key to high N1 selectivity.[2][3]
The Underlying Principle (Kinetic vs. Thermodynamic Control): The N1 position is generally more sterically hindered than the N2 position. Deprotonation with a bulky base or the formation of a chelated intermediate can further obstruct the N2 position, directing the electrophile to N1.
-
N1-Selective Conditions (Kinetic Control): Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dioxane is the most reliable method for N1-alkylation.[3][4][5] The sodium cation is believed to coordinate with the indazole anion, sterically blocking the N2 position and favoring attack at N1.
-
N2-Favoring or Mixed Conditions: Conditions like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures or favor the thermodynamically more stable N2 product, especially with certain substitution patterns on the indazole ring.[2][4]
Detailed Experimental Protocol: N1-Selective Alkylation using NaH/THF
This protocol is optimized for achieving high regioselectivity for the N1-alkylated product.[5]
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried round-bottom flask.
-
Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 15-20 mL per gram of substrate).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the indazole N-H.
-
Alkylation: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 3: Reactions at the Primary Amine
The exocyclic primary amine of this compound is a key handle for diversification, allowing for the introduction of various functionalities through N-alkylation, acylation, or sulfonylation.
Q3: I want to perform a reductive amination using the primary amine. What catalyst and reaction conditions should I use to avoid side reactions with the indazole core?
A: Reductive amination is an excellent method for N-alkylation of the primary amine. The key is to choose a reducing agent that is mild enough not to affect the indazole ring or other functional groups.
Catalyst and Reagent Selection:
-
Reducing Agents: Sodium triacetoxyborohydride (STAB) is the reagent of choice for most applications. It is milder and more selective than sodium borohydride or sodium cyanoborohydride and does not require strict pH control. It is particularly effective for reactions with both aldehydes and ketones.
-
Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. For reactions that are sluggish, adding a small amount of acetic acid can catalyze the initial imine formation.
-
Avoiding Side Reactions: The indazole N-H protons are significantly less acidic than the ammonium salt intermediate formed during imine formation, and the ring itself is generally stable to STAB. Therefore, side reactions on the indazole core are highly unlikely under these conditions.
Troubleshooting Reductive Amination:
-
Stalled Reaction: If the reaction does not proceed, ensure your aldehyde/ketone is not overly hindered. Adding a catalytic amount of acetic acid can facilitate imine formation, which is often the rate-limiting step.
-
Low Yield: Impurities in the starting materials, especially water, can hydrolyze the imine intermediate. Ensure you are using anhydrous solvents.[6]
Section 4: General Troubleshooting
This section addresses broad issues applicable to multiple reaction types involving the target molecule.
Q4: My reaction yield is consistently low, even after following established protocols. What systematic steps can I take to troubleshoot this?
A: Consistently low yields point to a fundamental issue with one of the core reaction parameters. A systematic troubleshooting approach is the most effective way to identify and solve the problem.[6]
Key Areas for Investigation:
-
Purity of Reagents and Solvents: Impurities can poison catalysts or introduce side reactions. Always use reagents of appropriate purity and ensure solvents are dry when necessary for sensitive reactions (e.g., those using NaH).[6]
-
Suboptimal Reaction Conditions: Small deviations in temperature, reaction time, or concentration can have a large impact.[6] It is advisable to run small-scale trials to find the optimal parameters for your specific setup.[6]
-
Atmospheric Contamination: Many organometallic catalysts and strong bases are sensitive to air and moisture. Ensure you are using proper inert atmosphere techniques.[6]
-
Product Instability: The desired product may be unstable under the reaction or workup conditions.[7] If you suspect your product is sensitive to acid or base used during workup, test its stability on a small analytical sample before committing the entire batch.[7]
By methodically evaluating each of these factors, you can effectively diagnose and resolve the underlying causes of low reaction yields.
References
-
Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Ghosh, S., Mondal, S., & Hajra, A. Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis. Available at: [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]
-
King, K. B., et al. Regioselective N-alkylation of the 1H-indazole scaffold. Available at University College Cork. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
Troubleshooting. Griffith University. Available at: [Link]
-
Popova, G., et al. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Welcome to the technical support resource for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this synthesis from the bench to pilot plant or manufacturing scale. The following content, structured in a question-and-answer format, addresses common issues encountered during key synthetic transformations, drawing upon established chemical principles and field-proven insights.
Section 1: Synthesis Overview and Key Challenges
The synthesis of this compound typically proceeds via a two-step sequence: formation of the indazole core followed by reduction of a nitrile intermediate. While straightforward on paper, scaling this process introduces significant challenges related to reaction control, impurity profiles, and operational safety.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting the Nitrile Reduction Step
The reduction of the nitrile intermediate is the most critical and often challenging step during scale-up. The primary goal is to achieve complete conversion to the desired primary amine while minimizing the formation of secondary and tertiary amine impurities.
FAQ 2.1: My catalytic hydrogenation is stalling or incomplete. What are the common causes?
Answer: Incomplete conversion during catalytic hydrogenation is a frequent scale-up issue. The root cause is often related to catalyst activity, hydrogen availability, or the presence of poisons.
-
Causality - Catalyst Deactivation: The catalyst, whether it's Raney Nickel, Palladium on Carbon (Pd/C), or a Rhodium-based system, can be poisoned by impurities from the previous step. Sulfur-containing compounds, strong coordinating ligands, or certain metal ions can irreversibly bind to the catalyst's active sites. Ensure the nitrile intermediate is of high purity before the reduction.
-
Causality - Insufficient Hydrogen Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical. If agitation is poor, the reaction becomes mass-transfer limited, not kinetics-limited. This leads to a slowdown or stall.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Test the catalyst on a small, clean batch of starting material. If it performs well, the issue is likely with the main batch's purity.
-
Improve Agitation: Increase the stirring rate. On a plant scale, evaluate the reactor's impeller design (e.g., gas-inducing impellers) to improve gas-liquid dispersion.
-
Increase Hydrogen Pressure: While respecting the pressure limits of your equipment, increasing the H2 pressure can improve its solubility in the reaction medium and enhance the reaction rate.[1]
-
Check for Leaks: Ensure the reactor is holding pressure. A slow leak can lead to a gradual decrease in the hydrogen headspace concentration.
-
-
FAQ 2.2: I'm observing significant formation of the secondary amine, bis((4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)amine. How can I suppress this?
Answer: This is the most common impurity in nitrile hydrogenations. It forms when the initially produced primary amine attacks an intermediate imine, which is generated from the partial reduction of the nitrile. After this condensation, the resulting new imine is reduced to the secondary amine.
Caption: Pathway for secondary amine impurity formation during nitrile reduction.
Suppression Strategies:
-
Addition of Ammonia: The most effective method is to saturate the reaction solvent (e.g., methanol or ethanol) with ammonia gas or use a solution of ammonia in methanol.[2] Ammonia is present in a large excess and competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation.
-
Use of Acidic Additives: In some systems, adding a small amount of a strong acid (like HCl) can protonate the primary amine product, rendering it non-nucleophilic and preventing it from attacking the imine intermediate. This is highly substrate-dependent and requires careful optimization.
-
Catalyst Choice: Cobalt-based catalysts, such as Raney Cobalt, often show higher selectivity for primary amines compared to some palladium catalysts.[1] Nickel-based catalysts also demonstrate high performance for this transformation.[2]
-
Process Conditions: Running the reaction at a lower temperature can sometimes favor the desired pathway, although this will also slow the overall reaction rate.
FAQ 2.3: I want to avoid high-pressure hydrogenation. Is a chemical reduction using Sodium Borohydride (NaBH4) a viable scale-up option?
Answer: Yes, reduction with NaBH4 is a viable alternative, but it comes with its own set of considerations for scale-up. A common system is NaBH4 in the presence of a cobalt(II) chloride (CoCl2) catalyst.
| Parameter | Catalytic Hydrogenation (e.g., Raney Ni) | Chemical Reduction (NaBH4/CoCl2) |
| Pressure | High (50-1000 psi)[1] | Atmospheric |
| Temperature | Moderate (50-150 °C) | Low to Moderate (0-50 °C) |
| Safety Hazards | Flammable H2 gas, pyrophoric catalysts | Flammable H2 gas (from NaBH4 reaction with solvent), water-reactive reagent.[3][4][5] |
| Work-up | Catalyst filtration | Quenching of excess hydride, management of boron and cobalt salts. |
| Selectivity | Can be high with additives (e.g., NH3) | Generally good, but can be substrate-dependent. |
| Cost | High initial catalyst cost, but reusable | Reagent is consumed, potentially higher cost per batch. |
Troubleshooting NaBH4/CoCl2 Reduction:
-
Issue: The reaction is sluggish or does not go to completion.
-
Solution: Ensure the solvent (typically methanol or ethanol) is anhydrous. Water will rapidly consume NaBH4.[4] Also, verify the quality of the NaBH4 and CoCl2.
-
-
Issue: The reaction generates a large amount of gas and is difficult to control.
Section 3: Work-up and Purification FAQs
FAQ 3.1: My aqueous work-up results in a persistent emulsion. How can I break it?
Answer: Emulsions are common when working with amines, especially after a basic quench. They are often stabilized by fine particulates (e.g., residual catalyst, inorganic salts) or the amphiphilic nature of the product itself.
-
Solutions:
-
Filtration: Before extraction, filter the entire quenched reaction mixture through a pad of celite or diatomaceous earth. This removes particulates that stabilize the emulsion.
-
Add Brine: Add a saturated solution of sodium chloride. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic product.
-
Change Solvent: If using a solvent like ethyl acetate, try switching to a less polar solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM) for the extraction.
-
Centrifugation: On a laboratory or small pilot scale, centrifugation can be a very effective, albeit equipment-intensive, method to separate the layers.
-
FAQ 3.2: My final product is an oil, but I need a crystalline solid for further development. How can I achieve this?
Answer: The free amine may be an oil or a low-melting solid. Converting it to a salt is the most reliable method to obtain a stable, crystalline solid with a sharp melting point, which is highly desirable for pharmaceutical applications.
-
Protocol:
-
Dissolve the purified free amine in a suitable solvent (e.g., isopropanol, ethyl acetate, or MTBE).
-
Slowly add a solution of an acid, such as hydrochloric acid (in isopropanol or ether) or sulfuric acid, dropwise with stirring.
-
The corresponding salt (e.g., hydrochloride or sulfate) will often precipitate out of the solution.
-
The resulting solid can be collected by filtration, washed with a cold solvent, and dried under a vacuum. This process also serves as a final purification step.[7]
-
Section 4: Scale-Up Safety Considerations
Question: What are the critical safety precautions when handling Raney Nickel and Sodium Borohydride on a large scale?
Answer: Both reagents require strict handling protocols that become even more critical at scale.
Raney Nickel:
-
Pyrophoricity: Raney Nickel is typically supplied as a slurry in water. It is pyrophoric and must never be allowed to dry in the air . A spark or autoignition can occur, igniting flammable solvents.
-
Safe Handling: Always handle under an inert atmosphere (Nitrogen or Argon). During filtration, ensure the filter cake is never dry; use a continuous flow of solvent or water to keep it wet.
-
Waste Disposal: Quench spent catalyst very carefully by slowly adding it to a large volume of water, followed by deactivation with a dilute acid (e.g., acetic acid) in a well-ventilated area.
Sodium Borohydride (NaBH4):
-
Water Reactivity: NaBH4 reacts with water and alcohols to produce flammable hydrogen gas.[3][4][5] This reaction is accelerated by acids.
-
Controlled Addition: On a large scale, add NaBH4 in portions to control the temperature and rate of hydrogen evolution. Ensure the reactor has adequate venting.
-
Quenching: The quenching of excess NaBH4 must be done slowly and at a low temperature, typically by adding an acid like acetic acid or dilute HCl. This will generate a large volume of hydrogen gas and must be done in a properly ventilated reactor.
-
Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene).[3]
Section 5: Experimental Protocols
Protocol 5.1: Catalytic Hydrogenation of 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile
-
Reactor Preparation: Charge a suitable high-pressure reactor with 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (1.0 eq) and a solvent such as methanol saturated with ammonia (approx. 10 volumes).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney Nickel (5-10 wt% loading, as a 50% slurry in water).
-
Reaction: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi) and begin vigorous agitation. Heat the reaction to 60-80 °C.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by periodic sampling (after cooling and venting) for HPLC or TLC analysis.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of celite under a nitrogen blanket, ensuring the filter cake remains wet with solvent at all times.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by distillation or salt formation.
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Sodium borohydride - Standard Operating Procedure . (2012). Princeton University. [Link]
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Gholap, A., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study . Journal of Medicinal and Chemical Sciences. [Link]
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Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . Molecules. [Link]
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Validation & Comparative
Introduction
The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its unique three-dimensional conformation and tunable chemical handles have enabled the development of potent and selective modulators of enzymes and receptors implicated in numerous pathologies, from cancer to neurodegenerative diseases.[1][2] This guide provides a comprehensive comparative analysis of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine and its structurally related analogs, offering insights into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively leverage this promising chemical scaffold in their therapeutic discovery programs.
The Tetrahydroindazole Core: A Scaffold for Diverse Biological Activity
The tetrahydroindazole core is a bicyclic heterocyclic system that can be readily synthesized and functionalized.[3][4][5] Its partially saturated cyclohexane ring imparts a distinct conformational rigidity compared to its fully aromatic counterpart, which can be exploited for achieving target-specific interactions. The pyrazole ring offers multiple points for substitution, allowing for fine-tuning of physicochemical properties and biological activity.
This guide will focus on a comparative analysis of analogs targeting two distinct and therapeutically relevant protein classes: Protein Kinases and Sigma Receptors .
I. Tetrahydroindazole Analogs as Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[6] The tetrahydroindazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2).[7][8]
Structure-Activity Relationship (SAR) Analysis
A systematic exploration of the tetrahydroindazole scaffold has revealed key structural features governing CDK2 inhibitory activity. A notable screening hit, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, served as a starting point for extensive optimization.[8]
Key SAR Insights:
-
N1-Substitution: The nature of the substituent at the N1 position of the indazole ring is crucial for potency. Aromatic substituents, such as a pyridyl group, have been shown to be favorable.[7]
-
C3-Position: Modifications at the C3 position are well-tolerated and provide an avenue for introducing diversity.
-
Cyclohexane Ring Substitution: The substitution pattern on the tetrahydro portion of the scaffold influences both potency and pharmacokinetic properties.
The following diagram illustrates the key regions of the tetrahydroindazole scaffold that have been explored for SAR as CDK2 inhibitors.
Caption: Key regions for SAR exploration on the tetrahydroindazole scaffold for CDK2 inhibition.
Comparative Inhibitory Activity of Tetrahydroindazole Analogs against CDK2/Cyclin Complexes
The inhibitory potential of synthesized analogs is typically evaluated against various CDK2/cyclin complexes to assess both potency and selectivity. The data below summarizes the activity of representative compounds.
| Compound ID | Modification | CDK2/cyclin A IC50 (µM) | CDK2/cyclin E IC50 (µM) | Reference |
| 3 | Screening Hit | 2.3 (Ki) | - | [7] |
| Analog 53 | Optimized N1 and cyclohexane substituents | ~0.2 - 1.15 | ~0.2 - 1.15 | [8] |
| Analog 59 | Optimized N1 and cyclohexane substituents | ~0.2 - 1.15 | ~0.2 - 1.15 | [8] |
Note: IC50 values are approximate ranges derived from the provided literature. For precise values, refer to the cited sources.
The data indicates that optimization of the screening hit led to analogs with significantly improved inhibitory activity against multiple CDK2/cyclin complexes.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines a general procedure for determining the in vitro inhibitory activity of tetrahydroindazole analogs against a target kinase, such as CDK2. This protocol is based on established methodologies.[7][9]
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³³P]ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Workflow:
Caption: A conceptual representation of the pharmacophore model for tetrahydroindazole-based sigma-2 receptor ligands.
Comparative Binding Affinity and Physicochemical Properties
A selection of potent and selective tetrahydroindazole analogs were further characterized for their physicochemical properties, which are crucial for drug development.
| Compound ID | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Thermodynamic Solubility (µM in PBS) | Mouse Liver Microsomal Stability (% remaining at 60 min) | Reference |
| 7a | 130 | 180 | - | - | [10] |
| 7c | 13 | >10000 | - | - | [10] |
| 7g | 3.4 | 120 | - | Good | [10] |
| 7s | 1.9 | 160 | - | Good | [10] |
| 7m | - | - | 2400 | - | [10] |
Note: Data is extracted from the provided literature. For complete datasets, refer to the cited sources.
The results demonstrate that targeted chemical modifications can lead to tetrahydroindazole analogs with high affinity and selectivity for the sigma-2 receptor, coupled with favorable solubility and metabolic stability. [10]
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors
This protocol describes a standard method for determining the binding affinity of test compounds to sigma-1 and sigma-2 receptors.
Objective: To determine the Ki of a test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from cells expressing sigma-1 or sigma-2 receptors.
-
Radioligand (e.g., [³H]-(+)-pentazocine for sigma-1, [³H]-DTG for sigma-2).
-
Test compounds (dissolved in DMSO).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer, test compound at various concentrations, or the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for each compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
III. Comparative Analysis of Other Tetrahydroindazole Analogs
The versatility of the tetrahydroindazole scaffold extends beyond kinase and sigma receptor modulation. Analogs have also been investigated as:
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Optimization of a tetrahydroindazole series led to potent and selective DHODH inhibitors with improved metabolic stability. [11]* Cannabinoid-1 (CB1) Receptor Inverse Agonists: A series of tetrahydroindazole derivatives were identified as potent and peripherally selective CB1 receptor inverse agonists. [12] These examples further underscore the broad applicability of the tetrahydroindazole scaffold in drug discovery.
Conclusion
The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a highly valuable starting point for the design of novel therapeutics. Through systematic medicinal chemistry efforts, analogs with potent and selective activity against a range of biological targets, including protein kinases and sigma receptors, have been developed. This guide has provided a comparative overview of the synthesis, SAR, and biological evaluation of these compounds, along with detailed experimental protocols. The presented data and methodologies are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration and exploitation of this remarkable chemical scaffold.
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A Comparative Guide to the Structure-Activity Relationship of Tetrahydroindazoles and Other Heterocycles as FGFR Inhibitors
Introduction: The Privileged Tetrahydroindazole Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the core of successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is one such scaffold.[1][2] Its hydrogen bonding capabilities and rigid structure make it an excellent anchor for inhibitors of various enzyme families, particularly protein kinases.
This guide focuses on a specific derivative, the 4,5,6,7-tetrahydro-1H-indazole, and its application in the design of inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling is a known driver in a multitude of cancers, making it a critical target for therapeutic intervention.[2][3] We will dissect the structure-activity relationship (SAR) of the tetrahydroindazole core, compare its performance with other heterocyclic scaffolds such as pyrazoles, triazoles, and pyridines, and provide a robust experimental framework for evaluating these compounds.
While direct SAR data for the 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine scaffold against FGFRs is limited in publicly accessible literature, we can extrapolate key SAR principles from its aromatic analog, the 1H-indazol-3-amine, a well-documented hinge-binding fragment in kinase inhibitors.[1] The tetrahydro-backbone offers the advantage of increased three-dimensionality and improved physicochemical properties, such as solubility, which are often desirable in drug candidates.
Structure-Activity Relationship of Indazole Derivatives as FGFR Inhibitors
The indazole scaffold typically orients itself within the ATP-binding pocket of FGFR, forming critical hydrogen bonds with the hinge region of the kinase. The SAR of indazole-based FGFR inhibitors can be systematically explored by modifying three key positions: the N1 and C3 positions of the pyrazole ring, and the C6 position of the fused ring system.
A seminal approach in designing potent indazole-based FGFR inhibitors involves the use of a 6-phenyl-1H-indazol-3-amine core. In this scaffold, the 3-amino group and the N2 of the indazole ring act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to the kinase hinge. The C6-phenyl group extends into a hydrophobic pocket, and substitutions on this ring can significantly modulate potency and selectivity.
For instance, the addition of a 3-methoxyphenyl group at the C6 position of the indazole ring has been shown to be a potent inhibitor of FGFR1. Further optimization of this phenyl ring with larger, more hydrophobic groups like 3-ethoxy or 3-isopropoxy can lead to an increase in activity. Interestingly, the introduction of fluorine atoms to this ring can further enhance potency, with a 2,6-difluoro-3-methoxyphenyl substitution on a 1H-indazol-3-amine scaffold resulting in an inhibitor with an IC50 of less than 4.1 nM against FGFR1 and 2.0 nM against FGFR2.[1]
The region extending from the C3 position of the indazole core towards the solvent-exposed area of the ATP binding pocket is also a key area for modification to improve cellular activity and pharmacokinetic properties.
Comparative Analysis with Other Heterocyclic Scaffolds
The principles of bioisosteric replacement are often employed in medicinal chemistry to optimize lead compounds. This involves substituting a functional group with another that has similar physical or chemical properties. In the context of FGFR inhibitors, the indazole core can be compared with other nitrogen-containing heterocycles that can also form key interactions with the kinase hinge.
Pyrazoles: A Close Relative with Distinct Properties
The pyrazole ring is a close structural analog of the pyrazole component of the indazole scaffold. Truncating the indazole to a 1H-pyrazole can provide a smaller, lower molecular weight inhibitor that still maintains the essential hinge-binding interactions. This can be advantageous for improving properties like solubility and membrane permeability.
For example, a series of aminopyrazole-based FGFR inhibitors have been developed that show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[4]
Triazoles: Introducing an Additional Nitrogen
1,2,4-triazoles have also been explored as core scaffolds for FGFR1 inhibitors. However, in a direct comparison with an indazole scaffold bearing similar side chains, the triazole derivatives showed significantly reduced or no enzyme inhibitory activity.[3] This suggests that the specific geometry and electronic properties of the indazole's fused ring system are crucial for optimal binding to the FGFR active site in this particular chemical series.
Pyridines and Pyrrolopyridines: Expanding the Heterocyclic Landscape
Fused heterocyclic systems like 1H-pyrrolo[2,3-b]pyridine have also been investigated as FGFR inhibitors. One study reported a derivative with potent activity against FGFR1-4, with IC50 values of 7, 9, 25, and 712 nM, respectively.[5][6] This highlights that other bicyclic systems can also effectively occupy the ATP binding pocket of FGFRs.
Quantitative Comparison of Heterocyclic FGFR Inhibitors
For an objective comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various heterocyclic inhibitors against FGFR subtypes. It is important to note that these values are compiled from different studies and assay conditions may vary.
| Heterocyclic Core | Compound Example | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Indazole | 2a (1H-indazol-3-amine deriv.) | < 4.1 | 2.0 ± 0.8 | - | - | [1] |
| Indazole | 7r (1H-indazol-3-amine deriv.) | 2.9 | - | - | - | [2] |
| Indazole | 9d (1H-indazol-3-amine deriv.) | 15.0 | - | - | - | [3] |
| Pyrazole | 3 (Aminopyrazole deriv.) | - | - | 266 | - | [3] |
| Pyrazole | 7 (Aminopyrazole deriv.) | 89 | 5.2 | 5.6 | 351 | [3] |
| 1,2,4-Triazole | 18a-c (Triazole deriv.) | > 1000 | - | - | - | [3] |
| Pyrrolopyridine | 4h (1H-pyrrolo[2,3-b]pyridine deriv.) | 7 | 9 | 25 | 712 | [5][6] |
| Pyridine | 10z (5-formyl-pyrrolo[3,2-b]pyridine deriv.) | >1000 | >1000 | >1000 | <10 | [7] |
Experimental Protocols: A Self-Validating System for Kinase Inhibition Assays
To ensure the trustworthiness and reproducibility of the data presented, a detailed experimental protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay is provided below. This method is a robust and widely used platform for measuring kinase activity and inhibitor potency.
Principle of the HTRF® Kinase Assay
The HTRF® kinase assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay. The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-specific antibody (donor fluorophore) and streptavidin-XL665 (acceptor fluorophore). When both donor and acceptor are bound to the phosphorylated biotinylated substrate, FRET occurs, and a specific signal is generated. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Workflow for an HTRF® Kinase Assay
Caption: A streamlined workflow for performing an HTRF kinase inhibition assay.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer from a concentrated stock.
-
Prepare serial dilutions of the test compounds (inhibitors) in the Kinase Reaction Buffer containing a constant percentage of DMSO.
-
Dilute the FGFR kinase to the desired concentration in the Kinase Reaction Buffer.
-
Prepare a mixture of the biotinylated substrate peptide and ATP at 2X the final desired concentration in the Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted test compounds or vehicle control to the wells of a 384-well low-volume plate.
-
Add 5 µL of the diluted FGFR kinase solution to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate phosphorylation.
-
-
Detection:
-
Prepare the HTRF detection reagent mix by diluting the europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 in the HTRF detection buffer (containing EDTA to stop the kinase reaction).
-
Add 10 µL of the HTRF detection reagent mix to each well.
-
Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
-
FGFR Signaling Pathway
Understanding the downstream consequences of FGFR inhibition is crucial for interpreting cellular and in vivo data. Upon activation by its ligand, FGF, the FGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The primary signaling pathways activated by FGFRs are the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways.
Caption: Key downstream signaling pathways activated by FGFRs.
Conclusion
The 4,5,6,7-tetrahydro-1H-indazole scaffold, as an analog of the well-established 1H-indazole, holds significant promise as a core structure for the development of potent and selective FGFR inhibitors. Its favorable physicochemical properties, combined with the proven hinge-binding capabilities of the indazole core, make it an attractive starting point for drug discovery campaigns. By understanding the detailed structure-activity relationships and employing robust biochemical assays, researchers can effectively navigate the optimization of these and other heterocyclic scaffolds to develop novel therapeutics for FGFR-driven cancers. The comparative data presented in this guide serves as a valuable resource for medicinal chemists and drug development professionals in the rational design of next-generation kinase inhibitors.
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Abdelgawad, M. A., et al. (2016). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3788. [Link]
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-
Liu, J., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1346-1358. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1191. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1191. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14463-14485. [Link]
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Zhang, J., et al. (2021). Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. Chinese Journal of Chemistry, 39(5), 1331-1338. [Link]
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Kim, D. W., et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1749-1761. [Link]
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Guagnano, V., et al. (2021). Comparison of approved FGFR inhibitors. Cell Chemical Biology, 28(5), 667-680. [Link]
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Norman, B. H., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(5), 1898-1923. [Link]
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A Researcher's Guide to Bioisosteric Replacement Strategies for 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure, frequently incorporated into a variety of therapeutic agents, notably as kinase inhibitors and central nervous system modulators. This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the 3-aminomethyl substituent of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, a critical pharmacophoric element for many of its biological activities.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will explore the rationale behind bioisosteric choices, provide detailed synthetic protocols for the parent compound and its analogs, and present methodologies for their comparative biological evaluation.
The Rationale for Bioisosteric Replacement
The primary amino group of this compound often serves as a key interaction point with biological targets, typically through hydrogen bonding or salt bridge formation. However, it can also be a metabolic liability or contribute to undesirable physicochemical properties. Bioisosteric replacement offers a powerful strategy to mitigate these issues while retaining or even enhancing biological activity.[1][2] The choice of a suitable bioisostere is a multifactorial decision, considering aspects such as size, shape, electronics, and hydrogen bonding capacity.
This guide will focus on the comparative analysis of the following bioisosteric replacements for the primary aminomethyl group:
-
Hydroxymethyl Group: A classic bioisostere for an amine, capable of acting as a hydrogen bond donor and acceptor.
-
Methoxymethyl Group: Introduces a hydrogen bond acceptor while increasing lipophilicity and potentially improving metabolic stability.
-
1,2,4-Oxadiazole Moiety: A heterocyclic bioisostere for an amide or ester, which can mimic the hydrogen bonding properties and geometry of a derivatized amine.[3]
The following diagram illustrates the logical workflow for the synthesis and evaluation of these bioisosteres.
Caption: Workflow for Synthesis and Biological Evaluation.
Synthesis of the Parent Compound and its Bioisosteres
The synthesis of this compound and its bioisosteres commences from the readily available 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde.
Experimental Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carbaldehyde
This procedure is adapted from the nitrosation of indoles, a mild method to obtain indazole-3-carbaldehydes.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylindole (1 equiv.) in a mixture of DMF and water (1:1).
-
Nitrosating Mixture: In a separate flask, prepare a solution of sodium nitrite (8 equiv.) in water and cool to 0°C. Slowly add hydrochloric acid (2.7 equiv.).
-
Reaction: Slowly add the indole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
Work-up: After the addition is complete, allow the reaction to stir for an additional 30 minutes. Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde.
Experimental Protocol 2: Synthesis of this compound (Parent Compound)
-
Reaction Setup: To a solution of 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (1 equiv.) in methanol, add ammonium acetate (10 equiv.).
-
Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 equiv.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and concentrate under reduced pressure to remove the methanol. Basify the aqueous residue with a 1 M sodium hydroxide solution and extract with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.
Experimental Protocol 3: Synthesis of Bioisosteres
-
(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanol (Hydroxymethyl Bioisostere): Reduce the 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde with a mild reducing agent like sodium borohydride in methanol at 0°C.
-
3-(Methoxymethyl)-4,5,6,7-tetrahydro-1H-indazole (Methoxymethyl Bioisostere): Treat the (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol with sodium hydride in THF, followed by the addition of methyl iodide.
-
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-4,5,6,7-tetrahydro-1H-indazole (1,2,4-Oxadiazole Bioisostere): This synthesis is a multi-step process starting from the aldehyde, which is first oxidized to the corresponding carboxylic acid. The carboxylic acid is then converted to an amidoxime, which is subsequently cyclized with acetic anhydride to form the 1,2,4-oxadiazole ring.
Comparative Biological Evaluation
The following protocols outline the in vitro assays to compare the biological activity of the parent compound and its bioisosteres. These assays are chosen based on the known pharmacological profiles of indazole derivatives.
Experimental Protocol 4: Kinase Inhibition Assay
Many indazole derivatives are potent kinase inhibitors. A representative protocol for a generic kinase inhibition assay is provided below.[5][6][7][8][9]
-
Reaction Buffer: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate: Add the kinase, a suitable peptide substrate, and the test compound to a 384-well plate.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a commercially available ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Experimental Protocol 5: Serotonin Receptor Binding Assay
Indazole analogs have shown activity at serotonin receptors.[10][11][12] A standard radioligand binding assay protocol is described.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the desired serotonin receptor subtype (e.g., 5-HT2A).
-
Binding Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A), and the test compounds at various concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki values from the IC50 values using the Cheng-Prusoff equation.
Experimental Protocol 6: Monoamine Oxidase (MAO) Inhibition Assay
Certain indazole derivatives are known to inhibit monoamine oxidases.[13][14][15][16][17] A fluorometric assay is a common method for determining MAO inhibitory activity.
-
Enzyme and Substrate: Use recombinant human MAO-A or MAO-B. A suitable substrate is kynuramine, which is metabolized to the fluorescent 4-hydroxyquinoline.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Assay Procedure: In a 96-well plate, pre-incubate the MAO enzyme with the test compounds for a short period.
-
Initiation: Initiate the reaction by adding the kynuramine substrate.
-
Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~320 nm, emission ~400 nm).
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 values.
Data Presentation and Comparison
The following table provides a template for summarizing the experimental data obtained from the biological assays. The values presented are hypothetical and for illustrative purposes only, representing a potential outcome of such a comparative study.
| Compound | Bioisosteric Group | Kinase X IC50 (nM) | 5-HT2A Ki (nM) | MAO-A IC50 (nM) |
| Parent | -CH₂NH₂ | 50 | 120 | >10,000 |
| Analog 1 | -CH₂OH | 250 | 800 | >10,000 |
| Analog 2 | -CH₂OCH₃ | 800 | 1500 | >10,000 |
| Analog 3 | 1,2,4-Oxadiazole | 75 | 350 | >10,000 |
Concluding Remarks
This guide provides a comprehensive framework for conducting bioisosteric replacement studies on this compound. The selection of bioisosteres should be guided by a clear understanding of the desired changes in the molecule's properties. The detailed synthetic and biological testing protocols provided herein offer a practical starting point for researchers to systematically evaluate the impact of these modifications. The successful application of these principles will undoubtedly contribute to the development of novel and improved therapeutic agents based on the versatile 4,5,6,7-tetrahydro-1H-indazole scaffold.
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comparing the kinase inhibitory profile of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine derivatives
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: This guide provides a comparative analysis of the kinase inhibitory profiles of derivatives based on the 4,5,6,7-tetrahydro-1H-indazole scaffold. While the initial focus was on the specific 3-ylmethanamine substitution, a comprehensive review of publicly available data revealed a broader body of research on other tetrahydro-1H-indazole analogs. Therefore, this guide presents a comparative overview of these structurally related compounds to provide valuable insights into their potential as kinase inhibitors.
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.[1][2] Many indazole-containing compounds have been developed as potent kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[3] The tetrahydro-1H-indazole core, in particular, offers a three-dimensional structure that can be exploited for developing selective inhibitors against various kinases.
Comparative Kinase Inhibitory Profiles of Tetrahydro-1H-Indazole Derivatives
The following table summarizes the in vitro kinase inhibitory activity (IC50) of selected 4,5,6,7-tetrahydro-1H-indazole derivatives against various kinases. This data highlights the structure-activity relationships (SAR) and the potential for these compounds to selectively target different members of the kinome.
| Compound ID | Core Structure | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one | CDK2/cyclin A | ~10 | Staurosporine | ~0.02 |
| Derivative B | Substituted 4,5,6,7-tetrahydro-1H-indazole | Akt1 | 0.016 | A-443654 | Not specified |
| Derivative C | Substituted 4,5,6,7-tetrahydro-1H-indazole | Akt2 | 0.038 | A-443654 | Not specified |
| Derivative D | Substituted 4,5,6,7-tetrahydro-1H-indazole | Akt3 | 0.017 | A-443654 | Not specified |
Note: The specific substitutions on the core structure for Derivatives B, C, and D were part of a proprietary discovery effort and are not fully disclosed in the cited literature. The data is presented to illustrate the potential of the scaffold.
Causality Behind Experimental Choices in Kinase Inhibition Assays
The selection of a particular kinase assay format is a critical decision in the drug discovery pipeline. The primary goal is to obtain accurate and reproducible data on the inhibitory potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50).
Radiometric vs. Non-Radiometric Assays:
-
Radiometric assays , such as the [32P]-ATP filter binding assay, have historically been the gold standard due to their sensitivity and direct measurement of phosphate transfer. However, the requirement for handling radioactive materials has led to the development of a variety of non-radiometric alternatives.
-
Non-radiometric assays , such as fluorescence-based, luminescence-based (e.g., ADP-Glo™), and antibody-based (e.g., ELISA) methods, offer higher throughput, reduced hazardous waste, and simplified protocols.[4][5] The choice between these often depends on the specific kinase, available reagents, and the screening format (low-throughput vs. high-throughput).
ATP Concentration:
A crucial parameter in any kinase assay is the concentration of ATP. Since many kinase inhibitors are ATP-competitive, their apparent IC50 values are highly dependent on the ATP concentration used in the assay. To ensure data comparability, it is recommended to perform assays at an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a detailed, step-by-step methodology for determining the IC50 of a test compound against a target kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Test compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ format.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include control wells with DMSO only (for 0% and 100% inhibition controls).
-
Kinase/Substrate Addition: Prepare a solution of the kinase and its specific substrate in kinase buffer. Add this mixture to all wells containing the test compound.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration that is at or near the Km for the target kinase. Add the ATP solution to all wells to start the kinase reaction. For the 100% inhibition control, add buffer without ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to all wells. This reagent will convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[5][7]
-
Data Acquisition: Measure the luminescence signal in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Context: The Role of CDK2 in Cell Cycle Progression
Many tetrahydro-1H-indazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[8] CDK2, in particular, plays a crucial role in the G1/S phase transition.[8] The activity of CDK2 is tightly regulated by its association with cyclins E and A.[9][10]
CDK2 Signaling Pathway Diagram:
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Inhibition of CDK2 by compounds such as tetrahydro-1H-indazole derivatives can block the phosphorylation of key substrates like the retinoblastoma protein (pRb).[8] This prevents the release of E2F transcription factors, which are necessary for the expression of genes required for DNA replication, thereby arresting the cell cycle and inhibiting proliferation.
Conclusion
The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data, though not specific to the 3-ylmethanamine substitution pattern, demonstrates that derivatives of this core structure can be potent and selective inhibitors of various kinases, including CDKs and Akt. The synthetic tractability of the indazole ring system allows for extensive structure-activity relationship studies to optimize potency and selectivity. Further exploration of this chemical space is warranted to identify new therapeutic candidates for a range of diseases.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Terme, T., et al. (2018). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Targets in Heterocyclic Systems, 22, 280-303. [Link]
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Durrant, D. E., et al. (2020). Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets. bioRxiv. [Link]
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Hafenbradl, D., et al. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets (pp. 3-28). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
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UniProt. (n.d.). CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). UniProt. [Link]
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in vivo efficacy studies of compounds derived from 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the in vivo efficacy of compounds derived from this core, focusing on their anti-inflammatory and anti-cancer properties. By synthesizing data from multiple preclinical studies, this document aims to offer a clear perspective on the therapeutic potential of these compounds relative to established standards of care.
Part 1: Anti-Inflammatory Efficacy
Derivatives of 4,5,6,7-tetrahydro-1H-indazole have been investigated for their potential to mitigate inflammatory responses in various animal models. The primary endpoints in these studies typically involve the reduction of edema and the amelioration of arthritic symptoms.
Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a well-established assay for evaluating acute inflammation. The subcutaneous injection of carrageenan, a phlogistic agent, elicits a biphasic inflammatory response characterized by swelling and increased vascular permeability.[1]
Two lead 2,3-disubstituted tetrahydro-2H-indazole derivatives were identified through docking studies targeting the COX-2 enzyme and subsequently evaluated in vivo.[2] These compounds demonstrated anti-inflammatory activity in the carrageenan-induced edema model.[2] Another study investigated indazole and its simple derivatives, 5-aminoindazole and 6-nitroindazole, in the same model, showing a significant, dose-dependent, and time-dependent inhibition of paw edema.[1][3]
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Edema (at 5 hours) | Standard of Care | % Inhibition of Edema by SoC | Reference |
| Indazole | Rat | 100 mg/kg | p.o. | 61.03% | Diclofenac (10 mg/kg) | 84.50% | [1] |
| 5-Aminoindazole | Rat | 100 mg/kg | p.o. | 83.09% | Diclofenac (10 mg/kg) | 84.50% | [1] |
| 6-Nitroindazole | Rat | 100 mg/kg | p.o. | Not Specified, but significant | Diclofenac (10 mg/kg) | 84.50% | [1] |
| 2,3-disubstituted tetrahydro-2H-indazoles | Rat | Not Specified | Not Specified | Activity Proven | Not Specified | Not Specified | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][4]
This protocol outlines the essential steps for assessing the anti-inflammatory activity of test compounds.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly assigned to control and treatment groups.
-
Compound Administration: Test compounds or the vehicle (for the control group) are administered orally (p.o.) or intraperitoneally (i.p.). A standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac or indomethacin is used as a positive control.[5][6]
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the 4T1 syngeneic mouse tumor model.
Efficacy of 4,6-Disubstituted-1H-Indazole-4-Amine Derivatives in a CT-26 Colon Carcinoma Model
A series of 4,6-disubstituted-1H-indazole-4-amine derivatives were designed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), which are important immune checkpoints in cancer. [3][7]Several of these compounds, including HT-28 , HT-30 , and HT-37 , were evaluated for their in vivo anti-tumor activity in a CT-26 allograft mouse model. [7]Compound HT-28 demonstrated significant in vivo antitumor activity at a low dose. [7]This was accompanied by an increase in CD8+ T cells and a decrease in regulatory T cells (Foxp3+) within the tumor microenvironment, indicating an immune-mediated mechanism of action. [7]
Conclusion
The 4,5,6,7-tetrahydro-1H-indazole scaffold serves as a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated promising in vivo efficacy in both inflammatory and oncology models. The anti-inflammatory compounds show efficacy comparable to standard NSAIDs in acute models, with the added benefit of a potentially improved safety profile regarding gastric toxicity. In oncology, indazole derivatives have shown the ability to suppress tumor growth through both direct anti-proliferative effects and immunomodulatory mechanisms.
Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of this class of compounds and to identify lead candidates for clinical investigation. The comparative data presented herein should serve as a valuable resource for researchers in the field to guide future drug discovery and development efforts centered on the 4,5,6,7-tetrahydro-1H-indazole core.
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A Head-to-Head Comparison of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine with Known Inhibitors for DYRK1A Engagement
A Prospective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase-targeted drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors.[1][2][3][4] This guide introduces a novel indazole-containing compound, 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, as a putative inhibitor of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). Given the structural similarities to known kinase inhibitors, we hypothesize that this compound represents a novel chemotype for targeting DYRK1A, a kinase implicated in a range of neurological disorders, including Alzheimer's disease and Down syndrome.[5][6][7][8][9][10]
This in-depth technical guide will provide a comprehensive framework for a head-to-head comparison of this compound (herein referred to as "Putative Inhibitor X") with two well-characterized DYRK1A inhibitors: the natural product Harmine and the synthetic compound Leucettine L41 . We will delve into the experimental methodologies required to rigorously assess the biochemical potency, cellular target engagement, and preclinical efficacy of these compounds.
The Therapeutic Rationale for DYRK1A Inhibition
DYRK1A is a highly conserved serine/threonine kinase that plays a crucial role in neuronal development, cell cycle regulation, and apoptosis.[9][11] Its gene is located on chromosome 21, leading to its overexpression in individuals with Down syndrome.[5][10] Mounting evidence suggests that this overexpression contributes to the cognitive deficits and early-onset Alzheimer's disease-like pathology observed in this population.[5][10][12]
DYRK1A's pathological significance extends to sporadic Alzheimer's disease, where it has been shown to phosphorylate key proteins involved in the disease's progression, namely Tau and Amyloid Precursor Protein (APP).[5][10][12][13][14] By phosphorylating Tau, DYRK1A can promote the formation of neurofibrillary tangles, a hallmark of Alzheimer's.[8][13][14] Furthermore, its phosphorylation of APP can enhance the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.[5][12] Consequently, the inhibition of DYRK1A presents a compelling therapeutic strategy to modify the course of these devastating neurodegenerative diseases.[1][6][7][10][12][15][16][17]
The Contenders: A Snapshot
This guide will focus on comparing our Putative Inhibitor X against two established DYRK1A inhibitors, each with distinct profiles:
-
Harmine: A natural β-carboline alkaloid, is a potent and widely used tool compound for studying DYRK1A.[12][17] However, its clinical utility is hampered by its significant off-target effects, most notably the inhibition of monoamine oxidase A (MAO-A), which can lead to neurological side effects.[12][18][19]
-
Leucettine L41: A synthetic inhibitor derived from a marine sponge alkaloid, offers a more selective profile compared to Harmine.[20][21] While it also inhibits other kinases like CLKs and GSK3β, it has demonstrated efficacy in preclinical models of Alzheimer's disease.[20][21][22][23][24]
Experimental Roadmap: A Multi-tiered Approach
To comprehensively evaluate Putative Inhibitor X, a multi-faceted experimental approach is essential, progressing from in vitro biochemical assays to cellular and in vivo models.
Figure 1: A tiered experimental approach for inhibitor characterization.
Tier 1: Biochemical Characterization - Potency and Selectivity
The initial step is to determine the direct inhibitory activity of Putative Inhibitor X on purified DYRK1A enzyme and to assess its selectivity across the kinome.
1.1. In Vitro Kinase Inhibition Assays
Two robust and widely used assay formats will be employed to determine the half-maximal inhibitory concentration (IC50) of Putative Inhibitor X, Harmine, and Leucettine L41 against DYRK1A.
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[20][25][26][27][28]
-
LanthaScreen™ Eu Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase's ATP pocket.[29][30][31][32][33]
Experimental Protocol: ADP-Glo™ Kinase Assay for DYRK1A
-
Reagent Preparation:
-
Prepare a 2X solution of DYRK1A enzyme in kinase reaction buffer.
-
Prepare a 2X solution of the DYRKtide substrate and ATP in kinase reaction buffer.
-
Prepare serial dilutions of Putative Inhibitor X, Harmine, and Leucettine L41 in kinase reaction buffer containing DMSO (final DMSO concentration ≤ 1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X enzyme solution to each well.
-
Add 2.5 µL of the serially diluted inhibitor or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
1.2. Kinome-Wide Selectivity Profiling
To understand the selectivity of Putative Inhibitor X, it is crucial to screen it against a broad panel of kinases. This will help identify potential off-target effects and guide future optimization efforts.[20][21][34] Services like the KINOMEscan™ from DiscoverX provide comprehensive selectivity data. The goal is to demonstrate a superior selectivity profile for Putative Inhibitor X compared to Harmine and Leucettine L41.
Expected Data Summary: Biochemical Potency and Selectivity
| Compound | DYRK1A IC50 (nM) | Key Off-Targets (IC50 < 1 µM) |
| Putative Inhibitor X | To be determined | To be determined |
| Harmine | ~80[16][34] | MAO-A, DYRK2, DYRK3, CK1[16][18] |
| Leucettine L41 | ~10-60[17][35] | DYRK1B, DYRK2, CLK1, CLK4, GSK-3α/β[35] |
Tier 2: Cellular Target Engagement and Functional Activity
Demonstrating that Putative Inhibitor X can enter cells and bind to DYRK1A, leading to a functional consequence, is a critical next step.
2.1. Cellular Target Engagement
The NanoBRET™ Target Engagement Assay is a powerful tool to quantify the binding of an inhibitor to its target in living cells.[15] This assay utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged DYRK1A and a fluorescent tracer.
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Validating the Mechanism of Action of 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine Derivatives: A Comparative Guide
Introduction
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors for oncology and as modulators of other key cellular targets.[1][2] Establishing the precise mechanism of action (MoA) for these derivatives is a critical step in drug discovery, providing the foundation for rational drug design and clinical development.[3][4]
This guide provides a comparative overview of key experimental approaches to validate the MoA of a novel 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine derivative, hereafter referred to as Compound-X . We will operate under the hypothesis that Compound-X is designed as a selective inhibitor of Kinase-Y , a key enzyme in a cancer-related signaling pathway.
This guide is intended for researchers, scientists, and drug development professionals. It will provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, enabling a robust and multi-faceted validation of the compound's MoA.
Chapter 1: Primary Target Engagement: Does Compound-X Directly Bind and Inhibit Kinase-Y?
The first and most critical step in MoA validation is to confirm direct interaction with the intended molecular target.[5] Here, we compare two orthogonal methods: a biochemical assay to measure enzymatic inhibition and a cell-based assay to confirm target engagement in a physiological context.
Method A: In Vitro Kinase Activity Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[6][7] A reduction in ADP production in the presence of an inhibitor directly correlates with its inhibitory activity. This assay is a gold standard for determining the potency (IC50) of kinase inhibitors.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare Kinase-Y enzyme, substrate, and Compound-X in a suitable kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).[9]
-
Compound Titration: Prepare a serial dilution of Compound-X in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture (Kinase-Y, substrate, and ATP) to wells containing various concentrations of Compound-X or DMSO (vehicle control).[10]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.[9]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][10]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.[10]
-
Luminescence Reading: Measure the luminescence of each well using a plate reader. The light output is proportional to the ADP concentration.
-
Data Analysis: Plot the luminescence signal against the logarithm of Compound-X concentration and fit to a dose-response curve to determine the IC50 value.
Data Presentation: Comparative Kinase Inhibition
| Kinase | Compound-X IC50 (nM) | Rationale for Comparison |
| Kinase-Y (Target) | 15 | Primary target for potency determination. |
| Kinase-Z (Closely Related) | 1,250 | Assesses selectivity against a closely related kinase. |
| Kinase-A (Unrelated) | >10,000 | Evaluates broad kinase selectivity. |
Causality and Interpretation: The low nanomolar IC50 value against Kinase-Y suggests potent inhibition. The significantly higher IC50 values against other kinases indicate that Compound-X is selective for its intended target. This selectivity is crucial for minimizing off-target effects.[11]
Method B: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is a powerful technique for verifying target engagement in intact cells.[12][13][14] It is based on the principle that the binding of a ligand (e.g., Compound-X) stabilizes its target protein (Kinase-Y), leading to an increase in the protein's melting temperature (Tm).[13][14] This method provides direct evidence of target binding in a physiological context.[15]
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one that overexpresses Kinase-Y) to ~80% confluency. Treat the cells with Compound-X or vehicle (DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble Kinase-Y at each temperature point using Western blotting or another protein detection method.[16]
-
Data Analysis: Plot the percentage of soluble Kinase-Y against the temperature for both Compound-X-treated and vehicle-treated samples. Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of stabilization by Compound-X.
Data Presentation: Thermal Stabilization of Kinase-Y
| Treatment | Melting Temperature (Tm) of Kinase-Y | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.3°C | - |
| Compound-X (1 µM) | 58.8°C | +6.5°C |
Causality and Interpretation: A significant positive thermal shift (ΔTm) provides strong evidence that Compound-X directly binds to and stabilizes Kinase-Y in living cells. This confirms that the compound can reach its target in a complex cellular environment.[12][15]
Workflow Visualization: CETSA®
Caption: Hypothesized Signaling Pathway for Kinase-Y.
Chapter 3: Comparative Analysis and Orthogonal Validation
A robust MoA validation relies on the convergence of evidence from multiple, independent experimental approaches. [3][17]By comparing the results from our biochemical, target engagement, and cellular functional assays, we can build a comprehensive and trustworthy case for the MoA of Compound-X.
Summary of Validation Data
| Assay Type | Method | Key Parameter | Result for Compound-X | Interpretation |
| Biochemical | ADP-Glo™ | IC50 | 15 nM | Potent and selective inhibitor of Kinase-Y's enzymatic activity. |
| Target Engagement | CETSA® | ΔTm | +6.5°C | Directly binds and stabilizes Kinase-Y in intact cells. |
| Cellular Function | Western Blot | p-Substrate Inhibition | IC50 ≈ 100 nM | Inhibits the downstream signaling of Kinase-Y in a cellular context. |
Expert Insights and Synthesis:
The data presented provides a compelling, multi-layered validation of Compound-X's mechanism of action.
-
The ADP-Glo™ assay establishes that Compound-X is a potent inhibitor of Kinase-Y at a biochemical level.
-
The CETSA® experiment provides crucial evidence that Compound-X engages Kinase-Y within the complex milieu of a living cell, confirming its ability to reach and bind its intended target.
-
The Western blot analysis connects target engagement to a functional consequence, demonstrating that the binding of Compound-X to Kinase-Y leads to the inhibition of its downstream signaling pathway.
The slight rightward shift in potency from the biochemical IC50 (15 nM) to the cellular IC50 (~100 nM) is expected and can be attributed to factors such as cell membrane permeability, intracellular drug concentrations, and competition with endogenous ATP. This difference highlights the importance of using both biochemical and cell-based assays for a complete picture of a compound's activity.
Conclusion
The validation of a drug's mechanism of action is a cornerstone of modern drug discovery. By employing a suite of orthogonal, self-validating experimental systems, we have systematically demonstrated that the this compound derivative, Compound-X, acts as a potent and selective inhibitor of Kinase-Y, both biochemically and in a cellular context. This rigorous, evidence-based approach provides a high degree of confidence in the compound's MoA, paving the way for further preclinical and clinical development.
References
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Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4492. [Link]
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ADP Glo Protocol. [Link]
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Zask, A., et al. (2011). ADP-Glo: a new and highly sensitive bioluminescent assay for kinase activity. Journal of biomolecular screening, 16(9), 1029-1039. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141-160. [Link]
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Ball, K., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2211-2221. [Link]
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CETSA. Pelago Bioscience. [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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How to experimentally validate drug-target interactions? ResearchGate. [Link]
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Duncan, J. S., et al. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & cellular proteomics : MCP, 11(6), M111.015198. [Link]
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Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature biotechnology, 29(11), 1046-1051. [Link]
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Korkmaz, B. A., & Arga, K. Y. (2021). Validation guidelines for drug-target prediction methods. Expert opinion on drug discovery, 16(11), 1369-1382. [Link]
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Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232-240. [Link]
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Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. [Link]
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology. [Link]
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Lin, Y. F., et al. (2013). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences of the United States of America, 110(51), E4951-E4960. [Link]
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Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences of the United States of America, 104(51), 20523-20528. [Link]
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Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. RSC Medicinal Chemistry. [Link]
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Hsu, J. L., et al. (2018). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Molecular cancer therapeutics, 17(1), 75-86. [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]
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Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of organic chemistry, 77(17), 7436-7445. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine
Introduction
4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine is a crucial heterocyclic building block in contemporary medicinal chemistry. Its rigid, partially saturated bicyclic scaffold, coupled with the basic aminomethyl functionality, makes it a valuable pharmacophore for engaging with a variety of biological targets. As such, the development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of two prominent synthetic strategies for the production of this compound. By examining key performance indicators such as yield, reaction time, cost-effectiveness, and safety, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic campaigns. The methodologies presented herein are grounded in established chemical principles and supported by experimental data from the peer-reviewed literature.
Synthetic Strategies: An Overview
Two divergent and strategically distinct synthetic routes for the preparation of this compound will be evaluated.
-
Route A: The "Amino-First" Approach. This strategy involves the initial formation of the tetrahydroindazole core with a 3-amino substituent, which is subsequently converted to the target aminomethyl group. This approach leverages the well-established reactivity of 2-cyanocyclohexanone.
-
Route B: The "Nitrile-Precursor" Approach. In this alternative pathway, the tetrahydroindazole ring is constructed with a cyanomethyl group at the 3-position, which is then reduced in the final step to afford the desired primary amine. This route relies on a C2-functionalized cyclohexanone precursor.
Route A: The "Amino-First" Approach
This synthetic pathway commences with the readily available starting material, 2-cyanocyclohexanone, and proceeds through a 3-amino-4,5,6,7-tetrahydro-1H-indazole intermediate.
Workflow Diagram
Caption: Synthetic workflow for Route A.
Detailed Experimental Protocols
Step A1: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole
This key step can be performed using either conventional heating or microwave irradiation, with the latter offering significant advantages in terms of reaction time.
-
Method 1: Conventional Thermal Synthesis [1]
-
To a solution of 2-cyanocyclohexanone (1.0 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Heat the reaction mixture at reflux (78 °C) for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 3-amino-4,5,6,7-tetrahydro-1H-indazole.
-
-
Method 2: Microwave-Assisted Synthesis [1]
-
In a microwave-safe vessel, combine 2-cyanocyclohexanone (1.0 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol.
-
Seal the vessel and irradiate in a microwave reactor at 120 °C for 15 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
-
Step A2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile via Sandmeyer Reaction
This step involves the diazotization of the 3-amino group followed by cyanation.
-
Suspend 3-amino-4,5,6,7-tetrahydro-1H-indazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.
-
Heat the mixture to 50-60 °C for 1 hour.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step A3: Reduction of 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile
The reduction of the nitrile to the primary amine can be achieved using catalytic hydrogenation.
-
In a high-pressure hydrogenation vessel, dissolve 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile (1.0 equivalent) in a suitable solvent such as ethanol or methanol, saturated with ammonia.
-
Add a catalytic amount of Raney Nickel (approximately 10% by weight of the nitrile).[2]
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 50-80 °C.
-
Maintain the reaction under these conditions for 4-8 hours, monitoring the uptake of hydrogen.
-
After the reaction is complete, cool the vessel, and carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation under reduced pressure or by conversion to a salt and recrystallization.
Route B: The "Nitrile-Precursor" Approach
This alternative strategy introduces the cyanomethyl group at an early stage, which is then carried through the synthesis and reduced in the final step.
Workflow Diagram
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocols
Step B1: Synthesis of 2-Oxocyclohexaneacetonitrile
This intermediate can be prepared from cyclohexanone.
-
React cyclohexanone with a suitable source of the cyanomethyl group, such as through a condensation reaction with cyanoacetic acid followed by decarboxylation, or via alkylation of a cyclohexanone enolate with a haloacetonitrile.
Step B2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-acetonitrile
This step involves the condensation of the β-ketonitrile with hydrazine.
-
Dissolve 2-oxocyclohexaneacetonitrile (1.0 equivalent) in a suitable solvent like ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step B3: Reduction of 4,5,6,7-Tetrahydro-1H-indazole-3-acetonitrile
The reduction of the nitrile to the primary amine can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4,5,6,7-tetrahydro-1H-indazole-3-acetonitrile (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or by conversion to a suitable salt and recrystallization.
Comparative Analysis
| Parameter | Route A: "Amino-First" Approach | Route B: "Nitrile-Precursor" Approach | Rationale & Justification |
| Overall Yield | Moderate | Moderate to Good | Route A involves a Sandmeyer reaction which can have variable yields. Route B's success is highly dependent on the efficiency of the initial cyclohexanone functionalization. |
| Purity | Good to High | Good to High | Both routes involve standard purification techniques like recrystallization and chromatography, which can lead to high purity products. |
| Reaction Time | Long (conventional) or Short (microwave) | Moderate | Route A can be significantly accelerated with microwave synthesis for the first step. Route B involves multiple thermal steps that contribute to a moderate overall time. |
| Cost of Starting Materials | Low to Moderate | Moderate | 2-Cyanocyclohexanone and hydrazine hydrate are relatively inexpensive. The starting material for Route B, 2-oxocyclohexaneacetonitrile, may be more costly or require an additional synthetic step. |
| Scalability | Good | Moderate | The Sandmeyer reaction in Route A can present challenges on a large scale. The use of LiAlH₄ in Route B also requires careful handling and specialized equipment for large-scale operations. |
| Safety & Environmental Impact | High | High | Route A uses toxic cyanide salts in the Sandmeyer reaction. Route B utilizes highly reactive and pyrophoric LiAlH₄, which requires stringent safety precautions. Both routes generate hazardous waste. |
Conclusion
Both Route A and Route B present viable strategies for the synthesis of this compound, each with its own set of advantages and disadvantages.
Route A , particularly with the implementation of microwave-assisted synthesis for the initial indazole formation, offers a rapid entry to the core structure. However, the subsequent multi-step conversion of the amino group to the aminomethyl functionality via a Sandmeyer reaction introduces toxic reagents and can be challenging to scale up.
Route B offers a more linear approach where the key carbon-carbon bond is formed early in the synthesis. While potentially having a higher overall yield, this route's efficiency is highly dependent on the synthesis of the starting β-ketonitrile. The final reduction step with LiAlH₄ is highly effective but requires specialized handling due to its pyrophoric nature.
The choice between these two routes will ultimately depend on the specific needs and capabilities of the research team. For rapid, small-scale synthesis where microwave technology is available, Route A may be preferable. For larger-scale campaigns where the handling of pyrophoric reagents is established, Route B might offer a more streamlined and higher-yielding process. Careful consideration of safety, cost, and scalability is essential in selecting the optimal synthetic strategy.
References
-
Raney nickel. In: Wikipedia [Internet]. [place unknown: publisher unknown]; [date unknown]. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
Part 1: Hazard Assessment and Risk Mitigation
Understanding the potential hazards of a chemical is the first step in safe handling and disposal. Based on data from analogous indazole compounds, 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine should be handled with care, assuming it may possess similar hazardous properties.
1.1. Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. Some related indazole compounds are classified as toxic if swallowed.[1]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]
1.2. Incompatible Materials: To prevent dangerous reactions, avoid contact with the following:
1.3. Personal Protective Equipment (PPE): A non-negotiable aspect of laboratory safety is the consistent use of appropriate PPE. Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.[1]
-
Respiratory Protection: If working with the solid form where dust may be generated, or if handling solutions outside of a fume hood, use a NIOSH-approved respirator.
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
2.1. Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6][7] It is often best practice to use the original container if it is empty and in good condition.[6][8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, list any solvents or other chemicals mixed with the waste, including their approximate percentages.[7]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][9] This area should be near the point of generation and under the control of laboratory personnel.[7][9] Ensure the container is segregated from incompatible materials, such as strong acids and oxidizers.[7]
2.2. Handling Unused or Excess Material:
-
For pure, unused this compound, transfer the material directly into the designated hazardous waste container within a chemical fume hood to minimize exposure.
-
Ensure the container is kept closed at all times, except when adding waste.[7][8]
2.3. Managing Contaminated Materials:
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this chemical should be placed in a puncture-proof sharps container that is also labeled as hazardous waste with the chemical's name.[9]
-
Solid Waste: Contaminated lab supplies such as gloves, weighing papers, and bench liners should be collected in a separate, clearly labeled hazardous waste container for solid debris.[9]
-
Empty Containers: The original container of this compound, even when "empty," will retain chemical residue and must be disposed of as hazardous waste. Do not rinse the container into the sink. Cap it and place it with other solid chemical waste.
2.4. Spill Management:
In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental release.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Control the Spill (if safe to do so): For small, manageable spills of the solid material, and while wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand).
-
Collect and Containerize: Carefully sweep or scoop the absorbed material and spilled chemical into the designated hazardous waste container.[5] Avoid generating dust.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS department, following your institution's specific protocols.
Part 3: Disposal Workflow and Final Disposition
The final step in the disposal process is the transfer of the collected hazardous waste to the appropriate authorities for final disposition.
3.1. Arranging for Pickup:
-
Once the hazardous waste container is nearly full (around 90%), arrange for its collection by your institution's EHS or a licensed chemical waste management company.[7]
-
Do not overfill waste containers.[9]
3.2. Final Disposal Method:
-
The ultimate disposal of this compound will be handled by a specialized waste disposal facility. The most common and appropriate method for this type of organic chemical waste is high-temperature incineration at an approved facility.[11] This ensures the complete destruction of the compound, preventing its release into the environment.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for Indazole.
- Fisher Scientific. (n.d.). Safety Data Sheet for 1H-Indazol-3-amine.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1H-Indazol-5-amine.
- Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet for Amantadine Hydrochloride.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75317, 4,5,6,7-tetrahydro-1H-indazole.
- Guidechem. (n.d.). C-(4,5,6,7-tetrahydro-1h-indazol-3-yl)-methylamine.
- ChemScene. (n.d.). N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Safety Information.
- University of Minnesota. (2024, April 16). Chemical Waste Guidelines. Health, Safety & Risk Management.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Environmental Health & Safety.
- ChemicalBook. (n.d.). C-(4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)-METHYLAMINE.
- Massachusetts Institute of Technology. (n.d.). Chemical Waste. Environmental Health & Safety.
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Global Substance Registration System. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE.
- BLDpharm. (n.d.). 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)pyrrolidin-3-amine.
- Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile.
- Beilstein Journal of Organic Chemistry. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (2025, August 5). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water.
- PubMed. (2020, July 6). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
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Comprehensive Safety and Handling Guide for 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine
This guide provides essential safety and logistical information for the handling and disposal of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine. The procedural guidance herein is based on a synthesis of data from related chemical structures and established laboratory safety protocols, designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment and Risk Mitigation
A thorough risk assessment should be conducted before handling this compound.[2][3] Key considerations include the quantity of the substance, the nature of the experimental procedure, and the potential for aerosol generation. Engineering controls, such as fume hoods, should be the primary line of defense to minimize inhalation exposure.[4][5]
| Hazard | Potential Consequences | Mitigation Strategy |
| Skin Contact | Irritation, potential for absorption | Use of appropriate chemical-resistant gloves and a lab coat. |
| Eye Contact | Serious irritation | Use of safety goggles or a face shield.[1] |
| Inhalation | Respiratory tract irritation | Work within a certified chemical fume hood.[4] |
| Ingestion | Potential toxicity | Prohibit eating, drinking, and smoking in the laboratory.[6] |
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is critical for minimizing exposure.[3] The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or PVC gloves are recommended for handling amines.[7][8][9] Always inspect gloves for tears or punctures before use.[7][8] For prolonged contact or when handling larger quantities, consider double-gloving. Never reuse disposable gloves.[7][8]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5] When there is a splash hazard, a face shield should be worn in addition to safety goggles.[4]
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect against splashes.[4]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[6]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

